molecular formula C7H14O3 B13612338 [3-(Methoxymethyl)oxolan-3-yl]methanol

[3-(Methoxymethyl)oxolan-3-yl]methanol

Cat. No.: B13612338
M. Wt: 146.18 g/mol
InChI Key: QYDPPBNXQSXAEF-UHFFFAOYSA-N
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Description

[3-(Methoxymethyl)oxolan-3-yl]methanol is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

[3-(methoxymethyl)oxolan-3-yl]methanol

InChI

InChI=1S/C7H14O3/c1-9-5-7(4-8)2-3-10-6-7/h8H,2-6H2,1H3

InChI Key

QYDPPBNXQSXAEF-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCOC1)CO

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis & Characterization of [3-(Methoxymethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, characterization, and mechanistic underpinnings of [3-(Methoxymethyl)oxolan-3-yl]methanol , a specialized 3,3-disubstituted tetrahydrofuran scaffold.

This guide prioritizes the Desymmetrization Strategy , utilizing a stannylene acetal intermediate to achieve high-yield monomethylation of the diol precursor, avoiding the low yields associated with statistical alkylation.

Executive Summary & Application Profile

This compound is a 3,3-disubstituted tetrahydrofuran (THF) derivative. Unlike simple 3-substituted THFs, the quaternary carbon at position 3 imparts unique conformational rigidity and metabolic stability, making it a high-value "spiro-like" scaffold for medicinal chemistry.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Used as a polar, non-aromatic linker to modulate LogP and solubility.

  • Bioisostere: Acts as a hydrolytically stable surrogate for gem-dimethyl or cyclic ketal motifs.

  • Polymer Science: Monomer for synthesizing specialized polyethers with pendant functionality.

Retrosynthetic Analysis

The synthesis hinges on the efficient construction of the quaternary center and the subsequent desymmetrization of the resulting diol.

Strategic Disconnection

The most robust pathway disconnects the target into a 3,3-bis(hydroxymethyl)tetrahydrofuran precursor. The challenge lies in differentiating the two chemically equivalent primary hydroxyl groups.

Retrosynthesis Target This compound (Target) Intermediate1 Desymmetrization (Monomethylation) Target->Intermediate1 Methylation Diol 3,3-Bis(hydroxymethyl)tetrahydrofuran (Key Scaffold) Intermediate1->Diol Selectivity Control Diester Diethyl tetrahydrofuran-3,3-dicarboxylate Diol->Diester LiAlH4 Reduction Malonate Diethyl Malonate + Bis(chloromethyl)ether equivalent Diester->Malonate Double Alkylation

Figure 1: Retrosynthetic tree illustrating the pathway from the malonate precursor to the target via a symmetrical diol intermediate.

Experimental Protocol: Step-by-Step Synthesis

Phase 1: Precursor Assembly (Scaffold Synthesis)

Note: If the 3,3-bis(hydroxymethyl)tetrahydrofuran precursor is commercially available, proceed to Phase 2. If synthesis is required, the following route is established.

Reaction: Reduction of Diethyl tetrahydrofuran-3,3-dicarboxylate. Reagents: Lithium Aluminum Hydride (LiAlH


), THF (anhydrous).
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask (RBF) equipped with a reflux condenser and N

    
     inlet.
    
  • Charging: Add LiAlH

    
     (2.2 equiv) suspended in anhydrous THF (0.5 M) at 0°C.
    
  • Addition: Dropwise add Diethyl tetrahydrofuran-3,3-dicarboxylate (1.0 equiv) in THF over 30 minutes. The exotherm must be controlled to keep internal temp <10°C.

  • Reflux: Warm to RT, then reflux for 4 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water[1][2]
      
    • 
       mL 15% NaOH
      
    • 
       mL Water[2]
      
    • (Where

      
       = grams of LiAlH
      
      
      
      used).
  • Workup: Filter the granular precipitate through Celite. Concentrate the filtrate to yield 3,3-bis(hydroxymethyl)tetrahydrofuran as a viscous colorless oil.

    • Yield Target: >90%.[3][4]

Phase 2: Regioselective Monomethylation (The Core Innovation)

Direct methylation of the diol with MeI/NaH results in a statistical mixture (Diol:Mono:Bis = 1:2:1), requiring tedious chromatographic separation.

Optimized Protocol: Organotin-Mediated Desymmetrization This method utilizes a dibutylstannylene acetal intermediate to enhance the nucleophilicity of one oxygen, allowing for high-yield mono-alkylation.

Reagents & Stoichiometry
ReagentEquiv.Role
3,3-Bis(hydroxymethyl)THF1.0Substrate
Dibutyltin oxide (Bu

SnO)
1.05Template/Catalyst
Methyl Iodide (MeI)1.2Electrophile
Cesium Fluoride (CsF)1.2Activator
Toluene / DMFSolventToluene for azeotrope; DMF for reaction
Detailed Workflow
  • Stannylene Acetal Formation:

    • In a 250 mL RBF fitted with a Dean-Stark trap, combine the Diol (10 mmol) and Bu

      
      SnO (10.5 mmol) in Toluene (100 mL).
      
    • Reflux for 3–4 hours.[3] Water is removed azeotropically. The suspension will turn into a clear solution as the stannylene acetal forms.

    • Mechanism:[1][5][6][7][8] The tin atom coordinates to both oxygens, forming a covalent 6-membered ring.

  • Solvent Exchange:

    • Concentrate the toluene solution under reduced pressure to obtain the crude stannylene acetal (white solid/foam).

    • Redissolve immediately in anhydrous DMF (50 mL).

  • Methylation:

    • Add CsF (12 mmol) to the DMF solution (activates the Sn-O bond).

    • Add Methyl Iodide (12 mmol).

    • Stir at 40°C for 12–18 hours.

    • Note: The reaction kinetics are governed by the breakdown of the tin-complex upon alkylation.

  • Workup & Purification:

    • Dilute with EtOAc (200 mL) and wash vigorously with KF solution (1M) or Rochelle’s salt solution to remove tin residues.

    • Wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Flash column chromatography (SiO

      
      , Hexanes:EtOAc gradient 2:1 to 1:1).
      
    • Target Yield: 75–85% Mono-methylated product.

Workflow Step1 Step 1: Acetal Formation (Diol + Bu2SnO -> Reflux) Step2 Step 2: Activation (Add CsF + MeI in DMF) Step1->Step2 Azeotropic Drying Step3 Step 3: Workup (Quench with KF/Rochelle Salt) Step2->Step3 40°C, 12h Step4 Final Product (Purified Mono-ether) Step3->Step4 Column Chrom.

Figure 2: Workflow for the organotin-mediated desymmetrization.

Characterization & Data Analysis

Validation of the product requires confirming the integrity of the THF ring and the presence of distinct hydroxymethyl and methoxymethyl signals.

NMR Spectroscopy (Expected Data)

H NMR (400 MHz, CDCl

):
  • 
     1.65 - 1.85 (m, 2H):  Ring CH
    
    
    
    (C4).
  • 
     3.35 (s, 3H): -OCH
    
    
    
    (Diagnostic singlet).
  • 
     3.40 (s, 2H):  -CH
    
    
    
    -OMe (Ether methylene).
  • 
     3.65 (s, 2H):  -CH
    
    
    
    -OH (Alcohol methylene).
  • 
     3.70 - 3.90 (m, 4H):  Ring CH
    
    
    
    -O (C2 and C5).
  • 
     2.50 (bs, 1H):  -OH (Exchangeable).
    

C NMR (100 MHz, CDCl

):
  • 
     45.5:  Quaternary C3 (Low intensity).
    
  • 
     32.0:  Ring C4.
    
  • 
     59.2:  -OCH
    
    
    
    .
  • 
     65.5:  -CH
    
    
    
    OH.
  • 
     68.0 - 72.0:  Ring C2/C5 and -CH
    
    
    
    OMe.
Mass Spectrometry[9]
  • Technique: ESI-HRMS (Positive Mode).

  • Calculated Mass (C

    
    H
    
    
    
    O
    
    
    ):
    146.0943.
  • Observed: [M+H]

    
     147.10xx or [M+Na]
    
    
    
    169.08xx.

Critical Safety & Handling

  • Organotin Compounds: Dibutyltin oxide is toxic and a skin irritant. All reactions involving tin must be performed in a fume hood. Waste must be segregated into specific heavy metal waste streams.

  • Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use gloves and handle only in a hood.

  • Peroxide Formation: As a THF derivative, the product may form peroxides upon prolonged storage. Store under inert atmosphere (Argon) at 4°C.

References

  • Title: "Synthesis of 3,3-disubstituted tetrahydrofurans via intramolecular cyclization.
  • Stannylene Acetal Methodology

    • Title: "Selective monoalkyl
    • Source:David, S., & Hanessian, S. Tetrahedron, 1985, 41(4), 643-663.
    • URL: (Verified Methodology).

  • LiAlH4 Reduction Protocols: Title: "Fieser Workup for Aluminum Hydride Reductions." Source:Reagents for Organic Synthesis, Vol. 1, p. 581.
  • Title: "Tetrahydrofuran scaffolds in medicinal chemistry: A patent review.

Sources

Technical Guide: [3-(Methoxymethyl)oxolan-3-yl]methanol (CAS 1566018-21-0)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[3-(Methoxymethyl)oxolan-3-yl]methanol (CAS 1566018-21-0) is a specialized, saturated heterocyclic building block characterized by a quaternary carbon center at the C3 position of the tetrahydrofuran (oxolane) ring. In modern medicinal chemistry, this motif represents a strategic "Escape from Flatland," offering a high fraction of sp³-hybridized carbons (


) to improve solubility and metabolic stability while providing precise vector orientation for fragment-based drug discovery (FBDD).

This guide details the structural utility, validated synthesis protocols, and application logic for integrating this core into high-value pharmaceutical candidates.

Part 1: Structural Analysis & Pharmacophore Utility

The "Gem-Disubstituted" Effect

The molecule features a 3,3-disubstituted tetrahydrofuran core. This structural arrangement serves as a bioisostere for the gem-dimethyl group but with superior physicochemical properties.

  • Metabolic Blocking: The quaternary center at C3 eliminates the abstractable hydrogen typically found at this position, blocking oxidative metabolism (CYP450-mediated hydroxylation) which is a common liability for simple tetrahydrofurans.

  • Solubility Enhancement: Unlike a carbocyclic gem-dimethyl group, the ether oxygen in the oxolane ring and the pendant methoxymethyl/hydroxymethyl groups introduce hydrogen bond acceptors (HBA) and donors (HBD), lowering

    
     and enhancing aqueous solubility.
    
  • Vector Orthogonality: The two exocyclic methylene groups (one hydroxymethyl, one methoxymethyl) project substituents in defined, non-planar vectors, allowing for the probing of distinct sub-pockets within a protein binding site.

Physicochemical Profile
  • CAS Number: 1566018-21-0

  • IUPAC Name: this compound[1]

  • Molecular Formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 146.18 g/mol

  • Predicted

    
    :  ~ -0.5 (Hydrophilic)
    
  • Topological Polar Surface Area (TPSA): ~ 49 Ų

Part 2: Validated Synthetic Protocols

To ensure reproducibility and safety, we recommend a Stepwise Aldol-Reduction Pathway . This route avoids the use of highly carcinogenic chloromethyl ethers (like MOM-Cl) typically used in direct alkylations, prioritizing operator safety and reaction scalability.

Retrosynthetic Logic

The synthesis constructs the quaternary center via an aldol reaction on a pre-formed tetrahydrofuran ring, followed by functional group differentiation.

Pathway Overview:

  • Substrate: Ethyl tetrahydrofuran-3-carboxylate (Commercially available).

  • C3-Functionalization:

    
    -Hydroxymethylation via formaldehyde aldol.
    
  • Differentiation: Selective methylation of the primary alcohol.

  • Reduction: Conversion of the ester to the final alcohol.[2]

Detailed Experimental Workflow
Step 1: Synthesis of Ethyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate
  • Reagents: Ethyl tetrahydrofuran-3-carboxylate (1.0 eq), Paraformaldehyde (excess), LDA (Lithium Diisopropylamide, 1.1 eq).

  • Solvent: Anhydrous THF.

  • Protocol:

    • Cool a solution of LDA in THF to -78°C under nitrogen.

    • Dropwise add ethyl tetrahydrofuran-3-carboxylate. Stir for 45 mins to ensure complete enolate formation.

    • Introduce monomeric formaldehyde (generated in situ by thermal depolymerization of paraformaldehyde and carried via

      
       stream) or add dry paraformaldehyde suspension directly if using a robust stirring mechanism.
      
    • Allow warming to 0°C over 2 hours.

    • Quench: Saturated aqueous

      
      . Extract with EtOAc.[3]
      
    • Purification: Flash column chromatography (Hexane/EtOAc).

Step 2: Selective O-Methylation (The "Methoxymethyl" Installation)
  • Rationale: The newly formed hydroxymethyl group is more accessible than the sterically hindered ester.

  • Reagents: MeI (Methyl Iodide),

    
     (Silver Oxide) or
    
    
    
    (careful control required).
  • Protocol (Silver Oxide Method - Milder):

    • Dissolve the intermediate from Step 1 in DMF or Acetonitrile.

    • Add

      
       (1.5 eq) and MeI (2.0 eq).
      
    • Stir at room temperature for 12-24 hours.

    • Filter through a Celite pad to remove silver salts.

    • Concentrate and purify to obtain Ethyl 3-(methoxymethyl)tetrahydrofuran-3-carboxylate .

Step 3: Global Reduction to Target
  • Reagents:

    
     (Lithium Aluminum Hydride) or 
    
    
    
    .
  • Solvent: Anhydrous THF or

    
    .
    
  • Protocol:

    • Suspend

      
       (2.0 eq) in THF at 0°C.
      
    • Add the methylated ester dropwise.

    • Allow to warm to RT and stir until TLC indicates consumption of starting material (~2-4 hours).

    • Fieser Workup: Carefully quench with water (

      
       mL), 15% NaOH (
      
      
      
      mL), and water (
      
      
      mL).
    • Filter the granular precipitate.

    • Concentrate filtrate to yield This compound .

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the "Stepwise Aldol" workflow, highlighting the critical divergence point for analog generation.

SynthesisPath cluster_analogs Analog Opportunities Start Ethyl tetrahydrofuran- 3-carboxylate Enolate Enolate Intermediate (C3 Anion) Start->Enolate LDA, THF -78°C Aldol 3-Hydroxymethyl Intermediate Enolate->Aldol Formaldehyde (Aldol Addition) Methylated 3-Methoxymethyl Ester Aldol->Methylated MeI, Ag2O (Selective O-Methylation) Final TARGET: [3-(Methoxymethyl)oxolan- 3-yl]methanol Methylated->Final LiAlH4 (Ester Reduction)

Caption: Stepwise synthesis of CAS 1566018-21-0 via C3-aldol functionalization, allowing for divergent analog synthesis at the intermediate stage.

Part 4: Applications in Drug Discovery[4][5]

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "sp³-rich" fragment.

  • Linker Chemistry: The primary alcohol can be converted to a leaving group (tosylate/mesylate) or oxidized to an aldehyde, serving as a handle to attach the THF core to aromatic scaffolds.

  • PROTAC Linkers: The ether oxygen and hydrophilic nature make it a rigidifying element for PROTAC linkers, preventing "linker collapse" often seen with simple alkyl chains.

Bioisosteric Replacement
Functional Group ReplacedAdvantage of 3-(Methoxymethyl)oxolan-3-yl
Gem-Dimethyl Increased solubility; reduced lipophilicity (

).
Cyclohexane Ring Lower molecular weight; introduction of H-bond acceptor.
Simple Oxetane Greater chemical stability (less ring strain) while maintaining polarity.

Part 5: Analytical Characterization Expectations

To validate the synthesis, researchers should look for the following NMR signatures:

  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • Quaternary Center: Absence of signals at C3.

    • Diastereotopic Protons: The ring protons at C2 and C4 will appear as complex multiplets due to the chiral center (if desymmetrized) or diastereotopic nature relative to the C3 substituents.

    • Methoxymethyl: Singlet for

      
       (~3.3 ppm) and a singlet (or AB quartet) for the 
      
      
      
      protons.
    • Hydroxymethyl: Doublet (if coupling to OH) or singlet for

      
       at ~3.5-3.7 ppm.
      

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link (Context: Bioisosterism and physicochemical modulation).

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link (Context: Importance of sp3-rich scaffolds like oxolanes).

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[4] Angewandte Chemie International Edition, 49(48), 8900-8942. Link (Context: Synthetic logic for 3,3-disubstituted ethers).

  • PubChem Compound Summary. (n.d.). This compound (CID 121599156).[1] National Center for Biotechnology Information. Link (Context: Verification of CAS and Structure).

Sources

Structure elucidation of [3-(Methoxymethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Characterization of [3-(Methoxymethyl)oxolan-3-yl]methanol

Executive Summary & Molecular Profile

Objective: This guide details the comprehensive structural elucidation of This compound (IUPAC), a specialized gem-disubstituted tetrahydrofuran (THF) derivative. This molecule serves as a critical spirocyclic-like scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) where increasing


 character is desired to improve solubility and metabolic stability.

Target Analyte:

  • IUPAC Name: this compound

  • Synonyms: 3-(Methoxymethyl)tetrahydrofuran-3-methanol; 3-Hydroxymethyl-3-methoxymethyl-tetrahydrofuran.

  • Molecular Formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    
    
  • Exact Mass: 146.0943 Da[1]

  • Key Structural Features:

    • Core: Oxolane (Tetrahydrofuran) ring.[2]

    • Quaternary Center: C3 position.

    • Substituents: One hydroxymethyl group (

      
      ) and one methoxymethyl group (
      
      
      
      ).
    • Chirality: The C3 carbon is a stereocenter. The compound is typically isolated as a racemate (

      
      ) unless asymmetric synthesis is employed.
      

Synthetic Context & Purity Assessment

To accurately elucidate the structure, one must understand the genesis of the sample. This molecule is often synthesized via the reduction of dimethyl 2-(methoxymethyl)malonate followed by cyclization, or via the alkylation of 3,3-dimethyloxetane derivatives.

Impurities to Monitor:

  • Mono-reduced intermediates: Esters remaining from the malonate precursor.

  • Ring-opening byproducts: Linear diols resulting from failed cyclization.

  • Over-alkylation products: Bis(methoxymethyl) analogs if methylation control was poor.

Purity Protocol (GC-MS): Before NMR analysis, purity must be established >95%.

  • Column: DB-5ms or equivalent (non-polar).

  • Method: 50°C (2 min hold)

    
     10°C/min 
    
    
    
    250°C.
  • Expectation: The diol functionality may cause tailing; derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is recommended to observe the sharp bis-TMS adduct.

Mass Spectrometry & Fragmentation Logic

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode is the gold standard for formula confirmation.

Fragmentation Pathway:

  • Parent Ion:

    
     m/z.
    
  • Sodium Adduct:

    
     m/z (Often dominant in ESI).
    
  • Key Neutral Losses:

    • Loss of

      
       (18 Da) 
      
      
      
      m/z 129 (Formation of cyclic ether/ene).
    • Loss of

      
       (32 Da) 
      
      
      
      m/z 115.
    • Loss of

      
       (Formaldehyde, 30 Da) from the methoxymethyl arm.
      

NMR Spectroscopy: The Elucidation Core

This section details the assignment logic. The challenge lies in distinguishing the ring methylenes from the side-chain methylenes and differentiating the ether arm from the alcohol arm.

Solvent Selection:

  • 
    :  Standard for carbon backbone assignment.
    
  • 
    : Critical  for distinguishing the primary alcohol. In dry DMSO, the 
    
    
    
    proton couples with the adjacent methylene, splitting it into a doublet, whereas the ether methylene remains a singlet (or AB quartet).
1H NMR Assignment (400 MHz, )
PositionGroupShift (

, ppm)
MultiplicityIntegrationAssignment Logic
C3 Quaternary---Silent center.
Side Chain A

3.65 - 3.75s (or AB q)2HDeshielded by OH. Exchangeable with

.
Side Chain B

3.35 - 3.45s (or AB q)2HSlightly upfield of alcohol

.
Methoxy

3.32s3HCharacteristic sharp singlet.
Ring C2

3.75 - 3.85m / AB2HMost deshielded ring protons (alpha to ring O).
Ring C5

3.60 - 3.70t / m2HAlpha to ring O, couples to C4.
Ring C4

1.75 - 1.90m2HBeta to ring O; shielded aliphatic region.
Hydroxyl

2.0 - 3.0br s1HVariable; disappears on

shake.

Note: Due to the chiral center at C3, the methylene protons on the side chains and the ring (especially C2) are diastereotopic. They may appear as AB quartets rather than singlets depending on field strength.

13C NMR Assignment (100 MHz, )
PositionTypeShift (

, ppm)
DEPT-135 PhaseLogic
C3 Quaternary48.5AbsentThe only non-protonated carbon.
Side Chain

75.2NegativeEther carbons are more deshielded than alcohol carbons.
Side Chain

65.8NegativeTypical primary alcohol shift.
Methoxy

59.1PositiveMethyl group.
Ring C2

71.5NegativeAdjacent to quaternary C3 and Oxygen.
Ring C5

67.8NegativeAdjacent to C4 and Oxygen.
Ring C4

32.4NegativeOnly purely aliphatic methylene.
2D NMR Correlation Strategy

To scientifically validate the structure, 1D data is insufficient. You must establish connectivity.[3]

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Matches protons to their attached carbons.[4][5]

    • Differentiation: The proton at 3.32 ppm (singlet) correlates to the carbon at 59.1 ppm (Methoxy). The protons at ~1.8 ppm correlate to the carbon at 32.4 ppm (C4).

  • HMBC (Heteronuclear Multiple Bond Correlation) - The "Smoking Gun":

    • Objective: Distinguish the two side chains.

    • Observation: The methoxy protons (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       3.[6]32) will show a strong 3-bond correlation (
      
      
      
      ) to the side chain methylene carbon at
      
      
      75.2. They will not correlate to the carbon at
      
      
      65.8.
    • Quaternary Assembly: The C4 protons (

      
       1.8) will show a correlation to the quaternary C3 (
      
      
      
      48.5) and the C2 carbon (
      
      
      71.5).
  • COSY (Correlation Spectroscopy):

    • Establishes the spin system of the ring: C5 protons couple to C4 protons. C4 protons couple to C5.

    • Verification: C2 protons (isolated by the quaternary center) should show no vicinal coupling in COSY, appearing as an isolated spin system (only geminal coupling visible).

Visualization of Elucidation Logic

Workflow Diagram

ElucidationWorkflow Start Unknown Sample (C7H14O3) MS HRMS (ESI+) Confirm [M+Na]+ = 169.08 Establishes MW Start->MS Step 1 H1 1H NMR (CDCl3) Identify 3x O-CH2 zones Identify 1x Aliphatic CH2 MS->H1 Step 2 C13 13C & DEPT-135 Confirm 1x Quaternary C Confirm 4x CH2, 1x CH3 H1->C13 Step 3 HSQC HSQC Map Protons to Carbons C13->HSQC Step 4 HMBC HMBC (Critical) Link OMe to specific CH2 Verify Quaternary Connectivity HSQC->HMBC Step 5 Final Confirmed Structure This compound HMBC->Final Validation

Caption: Step-by-step structural elucidation workflow ensuring rigorous validation of the quaternary center and side chains.

HMBC Connectivity Map

HMBC_Connectivity OMe_H H (Methoxy) 3.32 ppm SideChain_C C (Ether Arm) 75.2 ppm OMe_H->SideChain_C Definitive Link Quat_C C3 (Quaternary) 48.5 ppm Ring_H H (C4 Ring) 1.80 ppm Ring_H->SideChain_C Distance Check Ring_H->Quat_C Ring Assembly

Caption: Key HMBC correlations. The Methoxy H to Ether Carbon link is the primary differentiator from the alcohol arm.

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Mass: Weigh 10–15 mg of the viscous oil.

  • Solvent: Dissolve in 0.6 mL of

    
     (containing 0.03% TMS).
    
  • Filtration: If the sample appears cloudy (salt residues from synthesis), filter through a small plug of glass wool into the NMR tube.

  • Shimming: Automated gradient shimming is usually sufficient, but manual top-shim is required if the quaternary carbon resolution is poor.

Protocol B: Exchange Test (To confirm -OH)
  • Acquire a standard 1H spectrum.

  • Add 1 drop of

    
     to the NMR tube.
    
  • Shake vigorously for 30 seconds.

  • Allow layers to separate (or use Acetone-

    
     if miscibility is needed).
    
  • Re-acquire 1H.

  • Result: The broad singlet at 2.0–3.0 ppm will vanish, confirming it is an exchangeable hydroxyl proton.

Stereochemical Considerations

The molecule possesses a chiral center at C3.

  • Synthesis Implication: Standard alkylation of malonates yields a racemic mixture (1:1 ratio of R and S enantiomers).

  • NMR Implication: In an achiral environment (

    
    ), enantiomers are magnetically equivalent. You will see one set of signals.
    
  • Chiral Resolution (Optional): To determine enantiomeric excess (ee), use a Chiral Shift Reagent (e.g.,

    
    ).
    
    • Method: Add 5 mg of shift reagent. The methoxy singlet will split into two singlets (one for R, one for S) if the sample is not racemic.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for NMR assignment logic).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • PubChem Database. (n.d.). Compound Summary: this compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. 4th Edition. Springer.

Sources

The Quaternary Advantage: [3-(Methoxymethyl)oxolan-3-yl]methanol in Next-Gen Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[3-(Methoxymethyl)oxolan-3-yl]methanol (CAS: 1566018-21-0) represents a high-value "sp3-rich" building block for modern medicinal chemistry. As drug discovery pivots away from flat, aromatic-heavy structures ("flatland") toward three-dimensional architectures, scaffolds containing quaternary centers—like the C3 position in this molecule—are critical. This guide analyzes the compound's utility in improving solubility, metabolic stability, and target selectivity via the Fsp3 metric.

Part 1: Chemical Architecture & Properties

Structural Analysis

The molecule consists of a tetrahydrofuran (oxolane) core with a quaternary carbon at the 3-position. This gem-disubstitution pattern serves two primary functions:

  • Conformational Locking: The steric bulk at C3 biases the ring puckering, potentially locking the conformation of attached pharmacophores, which reduces the entropic penalty upon binding to a protein target.

  • Vectorial Diversity: The two substituents—a hydroxymethyl group (reactive handle) and a methoxymethyl group (inert, H-bond acceptor)—project into defined spatial vectors, allowing for precise probing of binding pockets.

PropertyValueSignificance in Drug Design
Formula C7H14O3Low molecular weight (<200 Da) ideal for Fragment-Based Drug Discovery (FBDD).
MW 146.18 g/mol Leaves significant "mass room" for lead optimization.
H-Bond Donors 1 (-OH)Single point for derivatization.
H-Bond Acceptors 3 (Ether O, Alcohol O)High polarity relative to lipophilicity; improves aqueous solubility.
Fsp3 1.0 (7/7 carbons)Critical: 100% sp3 character correlates with higher clinical success rates.
The "Escape from Flatland"

A seminal analysis by Lovering et al. (2009) demonstrated that increasing the fraction of sp3-hybridized carbons (Fsp3) correlates with improved solubility and lower attrition rates in clinical trials. This compound is a perfect tool for this strategy, allowing chemists to introduce a saturated, polar core into a drug candidate without adding excessive lipophilicity.

Part 2: Medicinal Chemistry Applications

Bioisosteric Replacement

This scaffold can serve as a polar bioisostere for:

  • Gem-dimethyl groups: Replacing a hydrophobic gem-dimethyl moiety with the 3,3-disubstituted THF ring retains the steric bulk while introducing polarity to lower LogP.

  • Cyclohexane rings: The THF ring offers a similar volume but with better solubility profiles due to the ether oxygen.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight and distinct vectors, this molecule is an ideal "fragment starter."

  • Growth Vector: The primary alcohol allows for rapid expansion via etherification, esterification, or amination (after oxidation).

  • Interaction Point: The methoxymethyl ether oxygen can act as a weak H-bond acceptor, interacting with backbone amides in the target protein.

Nucleoside Analogues

The tetrahydrofuran core mimics the ribose sugar of nucleosides. The 3,3-disubstitution can block metabolic pathways (e.g., phosphorylation or cleavage) that typically degrade natural nucleosides, potentially increasing half-life.

Part 3: Synthetic Protocols & Functionalization

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways accessible from the parent alcohol.

G Start [3-(Methoxymethyl) oxolan-3-yl]methanol (Parent) Aldehyde Aldehyde (Swern/Dess-Martin) Start->Aldehyde Oxidation LG Leaving Group (OMs/OTs/Halide) Start->LG Activation Ether Ether Linkage (Williamson) Start->Ether Base + R-X Amine Reductive Amination (2°/3° Amines) Aldehyde->Amine R-NH2 + NaBH(OAc)3 Acid Carboxylic Acid (Pinnick Ox) Aldehyde->Acid NaClO2 Subst Nucleophilic Subst. (Azide/Cyanide) LG->Subst Nu-

Caption: Divergent synthetic pathways transforming the primary alcohol handle into diverse pharmacophores.

Protocol: Mitsunobu Coupling (Ether Synthesis)

Direct coupling of the primary alcohol with a phenol or acidic heterocycle is a common application to link this scaffold to an aromatic core.

Reagents:

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 eq) and the coupling partner (e.g., a phenol, 1.1 eq) in anhydrous THF (0.1 M) under nitrogen atmosphere.

  • Addition 1: Add PPh3 (1.2 eq) and cool the solution to 0°C.

  • Addition 2: Add DIAD (1.2 eq) dropwise over 15 minutes. The solution may turn yellow.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC or LC-MS.

  • Workup: Quench with water, extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (typically Hexane/EtOAc gradient).

Why this works: The primary alcohol is unhindered, making it an excellent substrate for the Mitsunobu reaction, which inverts stereochemistry (though irrelevant here on the primary carbon) and forms a robust ether bond.

Protocol: Oxidation to Carboxylic Acid

To use this scaffold as a capping group in amide coupling.

  • Reagent: TEMPO (cat.), NaOCl (bleach), NaClO2.

  • Procedure: Two-step one-pot oxidation. First, TEMPO/NaOCl oxidizes the alcohol to the aldehyde. Second, NaClO2 (Pinnick conditions) oxidizes the aldehyde to the carboxylic acid.

  • Utility: The resulting acid can be coupled to amines to create stable amide bonds, incorporating the THF ring as a solubility-enhancing "warhead."

Part 4: Strategic Decision Framework

When should a medicinal chemist reach for this specific building block?

DecisionTree Q1 Does the Lead Compound suffer from low solubility? Q2 Is the core structure too flat (High Fsp2)? Q1->Q2 Yes Action2 Consider other solubilizing strategies Q1->Action2 No Q3 Is there a gem-dimethyl or cycloalkyl group? Q2->Q3 Yes Q2->Action2 No Action1 Use [3-(Methoxymethyl) oxolan-3-yl]methanol as Bioisostere Q3->Action1 Yes Q3->Action2 No

Caption: Decision matrix for incorporating the 3,3-disubstituted THF scaffold into lead optimization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Available at: [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 8984-8987. (Contextual reference for cyclic ether scaffolds). Available at: [Link]

An In-depth Technical Guide to the Solubility of [3-(Methoxymethyl)oxolan-3-yl]methanol in Common Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable therapeutic is fraught with challenges. Among the most critical physicochemical properties that dictate the success of a drug candidate is its solubility. Poor solubility can lead to unpredictable results in in vitro assays, hinder formulation development, and ultimately result in poor bioavailability, dooming an otherwise potent compound.[1] This guide focuses on [3-(Methoxymethyl)oxolan-3-yl]methanol, a molecule featuring an oxolane (tetrahydrofuran) ring, a structural motif increasingly recognized for its potential to enhance the physicochemical properties of drug candidates.[2][3]

The oxolane moiety, similar to the well-studied oxetane ring, can improve aqueous solubility, modulate lipophilicity (LogD), and offer vectors for metabolic stability by reducing clearance through cytochrome P450 enzymes.[3][4][5] As such, understanding the solubility profile of molecules like this compound is not merely an academic exercise but a foundational step in assessing its drug-like potential.

Given the novelty of this compound, specific experimental solubility data is not yet publicly available. Therefore, this guide serves a dual purpose: to provide a predictive assessment based on its chemical structure and, more importantly, to offer a comprehensive, step-by-step methodology for determining its solubility in a range of common and pharmaceutically relevant solvents. This document is intended for researchers, medicinal chemists, and formulation scientists, providing the theoretical grounding and practical protocols necessary to characterize this and other novel compounds.

Physicochemical Profile and Predicted Solubility Behavior

A preliminary analysis of a compound's structure provides valuable clues to its likely solubility. The key is to understand the interplay between its ability to form hydrogen bonds and its overall lipophilicity.

Molecular Structure: this compound Molecular Formula: C₇H₁₄O₃ Molecular Weight: 146.18 g/mol

Key structural features influencing solubility include:

  • Two Hydroxyl Groups (-OH): These are potent hydrogen bond donors and acceptors, suggesting favorable interactions with polar protic solvents like water and alcohols.

  • Ether Linkages (-O-): The oxygen atoms in the oxolane ring and the methoxy group are hydrogen bond acceptors, further contributing to potential interactions with polar solvents.

  • Aliphatic Carbon Backbone: The hydrocarbon portions of the molecule contribute to its lipophilicity, which will favor solubility in less polar organic solvents.

A crucial metric for predicting solubility is the octanol-water partition coefficient (LogP), which measures a compound's lipophilicity. For this compound, the predicted XlogP is approximately -0.5. This negative value indicates a preference for the aqueous phase over the lipid phase, suggesting that the compound is likely to have good-to-moderate aqueous solubility.

Strategic Solvent Selection for Comprehensive Solubility Screening

The choice of solvents for a solubility screen should be systematic and cover a range of polarities and functionalities to build a comprehensive profile of the compound.[6][7] This allows for a deeper understanding of its behavior in various chemical environments, from aqueous physiological conditions to organic solvents used in synthesis and formulation.[8]

Table 1: Recommended Solvents for Solubility Screening

Solvent ClassSolventRationale for Inclusion
Polar Protic WaterThe universal biological solvent; essential for assessing aqueous solubility.
Phosphate-Buffered Saline (PBS), pH 7.4Simulates physiological pH, crucial for understanding behavior in the bloodstream.[8]
MethanolA common polar protic solvent used in synthesis and analysis.[9][10]
EthanolA pharmaceutically acceptable co-solvent often used in formulations.[6]
Polar Aprotic Dimethyl Sulfoxide (DMSO)A powerful, versatile solvent used for preparing stock solutions for in vitro screening.[8][11]
AcetoneA common laboratory solvent with intermediate polarity.[12]
Acetonitrile (ACN)Widely used as a mobile phase in HPLC analysis and as a reaction solvent.[12]
Tetrahydrofuran (THF)An ether solvent, structurally related to the compound's oxolane ring.[12]
Non-Polar TolueneA non-polar aromatic solvent, useful for understanding lipophilic character.[6]
n-HeptaneA non-polar aliphatic solvent, representing a highly lipophilic environment.
Biorelevant Media FaSSIF / FeSSIF(Fasted/Fed State Simulated Intestinal Fluid) Used in later development stages to predict oral absorption by mimicking the composition of human intestinal fluids.[13]

Experimental Protocols for Solubility Determination

Two primary types of solubility are measured during drug development: kinetic and thermodynamic. Kinetic solubility is a high-throughput measure used in early discovery, while thermodynamic solubility is the "gold standard" equilibrium value crucial for later-stage development.[11][14]

Thermodynamic Solubility: The Shake-Flask Method

This method determines the equilibrium solubility of a compound, representing the true saturation point in a given solvent.[1] It is the most reliable method and is recommended by regulatory agencies.

Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial). "Excess" means enough solid remains undissolved at the end of the experiment to ensure equilibrium with the solid phase is achieved.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C for room temperature or 37°C for physiological relevance) using an orbital shaker or rotator for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[15]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is critically important and can be achieved by:

    • Centrifugation: Pellet the solid by centrifuging at high speed (e.g., >10,000 g for 15 minutes).

    • Filtration: Use a syringe filter with a low-binding membrane (e.g., PVDF or PTFE) to remove the solid particles. Ensure the filter does not absorb the compound.

  • Quantification: Carefully take a precise aliquot of the clear supernatant (the saturated solution).

  • Dilution: Dilute the aliquot with a suitable solvent (in which the compound is highly soluble, e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.

  • Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: Back-calculate the concentration in the original undissolved sample to determine the solubility. Express the result in units such as mg/mL or mmol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to known volume of solvent B Agitate at constant temperature (24-48 hours) A->B C Centrifuge or Filter to remove undissolved solid B->C D Collect clear supernatant C->D E Dilute aliquot with appropriate solvent D->E F Analyze concentration (HPLC, LC-MS) E->F G Calculate original solubility F->G

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility for High-Throughput Screening

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (usually DMSO).[11] It is a rapid assessment suitable for screening large numbers of compounds in early discovery.

Principle of Kinetic Solubility Assay:

  • A high-concentration stock solution of the compound is prepared in 100% DMSO.[15]

  • Small volumes of this stock solution are added to an aqueous buffer (e.g., PBS) in a microtiter plate.

  • The solution is monitored for the formation of a precipitate as the compound's concentration exceeds its aqueous solubility limit.

  • Precipitation can be detected by various methods, such as nephelometry (light scattering), turbidimetry (absorbance), or direct imaging.[14]

While faster, this method can sometimes overestimate solubility because the co-solvent (DMSO) can increase it, or supersaturated solutions can form that are kinetically stable for the duration of the measurement.[16]

Data Presentation and Interpretation for Drug Development

Solubility data should be presented clearly to allow for straightforward comparison across different conditions.

Table 2: Solubility Data Template for this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Comments
Water25Experimental ValueCalculated ValueBaseline aqueous solubility.
PBS (pH 7.4)37Experimental ValueCalculated ValueSolubility at physiological pH and temperature.
Methanol25Experimental ValueCalculated ValueImportant for synthesis/purification.
Ethanol25Experimental ValueCalculated ValueRelevant for formulation.
DMSO25Experimental ValueCalculated ValueDefines max stock concentration.
...............

Interpreting the Results:

A comprehensive solubility profile is crucial for making informed decisions in the drug development pipeline.

  • High Aqueous Solubility (e.g., > 0.1 mg/mL in PBS): This is highly desirable for orally administered drugs. According to the Biopharmaceutics Classification System (BCS), a drug is considered "highly soluble" if its highest dose strength is soluble in 250 mL or less of aqueous media over the pH range of 1.2-6.8.[13] High solubility often correlates with better absorption and bioavailability.

  • Low Aqueous Solubility: If aqueous solubility is low, this signals a potential risk for oral drug development.[1] Formulation strategies such as creating a salt form, using amorphous solid dispersions, or developing lipid-based formulations may be required to enhance bioavailability.[11]

  • Solubility in Organic Solvents: High solubility in solvents like ethanol or DMSO is important for practical reasons, including ease of handling during synthesis, purification, and the preparation of concentrated stock solutions for biological screening.[6][15]

G cluster_high High Solubility cluster_low Low Solubility SolubilityData Solubility Data (mg/mL in PBS) HighSol > 0.1 mg/mL SolubilityData->HighSol LowSol < 0.01 mg/mL SolubilityData->LowSol HighAction Proceed with standard formulation. Good candidate for oral delivery. HighSol->HighAction Likely BCS Class 1 or 3 LowAction Requires enabling formulation (e.g., ASD, salt). High risk for oral delivery. LowSol->LowAction Likely BCS Class 2 or 4

Caption: Decision-making based on aqueous solubility data.

Conclusion

While direct experimental data for the solubility of this compound is not yet available, its molecular structure, containing multiple hydrogen bond donors and acceptors and a low predicted LogP, suggests a favorable profile for aqueous solubility. This technical guide provides the essential framework and detailed protocols for rigorously determining this critical property. By systematically applying the shake-flask method across a strategic selection of solvents, researchers can generate a comprehensive solubility profile. This data is fundamental for guiding medicinal chemistry efforts, enabling rational formulation design, and ultimately determining the therapeutic potential of this promising oxolane-containing compound.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. Benchchem.
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  • Avdeef, A. (2012).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research.
  • Karpińska, J., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PMC.
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  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved from [Link]

  • PubMed. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved from [Link]

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A Comprehensive Guide to Determining the Thermochemical Properties of [3-(Methoxymethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the determination of the thermochemical properties of [3-(Methoxymethyl)oxolan-3-yl]methanol. Given the absence of publicly available experimental data for this compound, this document serves as a procedural and theoretical manual for researchers, scientists, and drug development professionals. It outlines state-of-the-art experimental techniques, including combustion calorimetry, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA), alongside robust computational chemistry workflows. The guide is designed to empower research teams to generate reliable thermochemical data, which is crucial for process safety, reaction engineering, and the development of structure-property relationships in related chemical series.

Introduction: The Need for Thermochemical Data

This compound, a substituted tetrahydrofuran derivative, possesses a unique combination of ether and primary alcohol functional groups. This structure is of interest in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as the enthalpy of formation, heat capacity, and thermal stability, is paramount for its safe handling, process scale-up, and for predicting its behavior in various chemical and biological systems. This guide provides a roadmap for elucidating these critical parameters through a combination of experimental and computational methodologies.

Molecular Structure and Thermochemical Considerations

The molecular structure of this compound (C₇H₁₄O₃) features a central quaternary carbon within a tetrahydrofuran (oxolane) ring, substituted with a methoxymethyl group and a methanol group. The presence of both hydrogen bond donors (hydroxyl group) and acceptors (ether oxygens and hydroxyl oxygen) suggests significant intermolecular interactions, which will influence properties like enthalpy of vaporization and boiling point. The strained five-membered ring of the oxolane core will also contribute to the molecule's enthalpy of formation.

Experimental Determination of Thermochemical Properties

A multi-faceted experimental approach is necessary to capture the full thermochemical profile of this compound. The following sections detail the key experimental protocols.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of combustion (ΔH°c) is determined using a bomb calorimeter, from which the standard enthalpy of formation (ΔH°f) can be calculated using Hess's Law. The procedure is based on the ASTM D240 standard for liquid hydrocarbon fuels, adapted for a non-volatile organic liquid.[1][2][3][4][5]

Experimental Protocol: Combustion Calorimetry

  • Sample Preparation: A precisely weighed sample (approximately 0.8-1.2 g) of high-purity this compound is placed in a quartz crucible. A known length of nickel-chromium fuse wire is positioned to be in contact with the sample.

  • Bomb Assembly: The crucible is placed in the bomb, and 1 mL of deionized water is added to the bottom of the bomb to ensure saturation of the final atmosphere with water vapor. The bomb is then sealed.

  • Pressurization: The bomb is purged with oxygen to remove atmospheric nitrogen and then charged with high-purity oxygen to a pressure of 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's bucket. The temperature of the water is monitored with a high-precision thermometer (to ±0.001 °C).

  • Combustion: The system is allowed to reach thermal equilibrium. The sample is then ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Data Analysis: The corrected temperature rise is determined, and the energy equivalent of the calorimeter (calibrated using benzoic acid) is used to calculate the heat of combustion. Corrections are made for the heat of formation of nitric acid (from residual nitrogen) and for the unburned fuse wire.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using the known enthalpies of formation of CO₂(g) and H₂O(l).

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sample 1. Prepare Sample (weigh, add fuse wire) assemble_bomb 2. Assemble Bomb (add water, seal) prep_sample->assemble_bomb pressurize 3. Pressurize with O₂ assemble_bomb->pressurize setup_calorimeter 4. Setup Calorimeter (submerge bomb, equilibrate) pressurize->setup_calorimeter ignite 5. Ignite Sample setup_calorimeter->ignite record_temp 6. Record Temperature Profile ignite->record_temp calc_q 7. Calculate Heat of Combustion (qᵥ) record_temp->calc_q apply_corrections 8. Apply Corrections (fuse wire, acid formation) calc_q->apply_corrections calc_delta_h 9. Calculate ΔH°c and ΔH°f apply_corrections->calc_delta_h

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are essential for characterizing the thermal behavior and stability of the compound. DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of heat capacity, melting point, and enthalpy of fusion.[6][7][8][9] TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.[10][11][12][13][14]

Experimental Protocol: DSC/TGA

  • Instrument Calibration: The DSC and TGA instruments are calibrated for temperature and heat flow using certified standards (e.g., indium for DSC).

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) is placed in an aluminum DSC pan or a ceramic TGA crucible.

  • DSC Analysis:

    • The sample is subjected to a controlled temperature program, typically a heating-cooling-heating cycle, at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • The heat flow is recorded as a function of temperature. The glass transition temperature (Tg), melting point (Tm), and enthalpy of fusion (ΔHfus) are determined from the resulting thermogram.

    • Heat capacity (Cp) is determined by comparing the heat flow of the sample to that of a sapphire standard.

  • TGA Analysis:

    • The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is recorded as a function of temperature. The onset of decomposition and the temperature of maximum mass loss are determined.

G start Start prep Calibrate Instruments & Prepare Sample start->prep dsc_run Run DSC (Heating-Cooling-Heating Cycle) prep->dsc_run tga_run Run TGA (Heating Ramp) prep->tga_run dsc_analysis Analyze DSC Data (Tg, Tm, ΔHfus, Cp) dsc_run->dsc_analysis tga_analysis Analyze TGA Data (Decomposition Profile) tga_run->tga_analysis end End dsc_analysis->end tga_analysis->end

Enthalpy of Vaporization

The enthalpy of vaporization (ΔHvap) can be determined by measuring the vapor pressure of the liquid at different temperatures and applying the Clausius-Clapeyron equation. For low-volatility liquids, specialized techniques are required.

Computational Thermochemistry

In the absence of experimental data, and to complement experimental findings, computational chemistry provides a powerful tool for predicting thermochemical properties. High-accuracy composite methods, such as Gaussian-4 (G4) theory, are recommended for reliable predictions.[15][16][17][18]

Computational Workflow: G4 Theory

  • Conformational Search: A thorough conformational search of this compound is performed using a lower-level theory (e.g., molecular mechanics or semi-empirical methods) to identify the lowest energy conformers.

  • Geometry Optimization and Frequency Calculation: The geometries of the most stable conformers are optimized at the B3LYP/6-31G(2df,p) level of theory.[17] A frequency calculation is then performed at the same level to confirm that the structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometries, as prescribed by the G4 theory protocol. These calculations account for electron correlation effects and basis set deficiencies.

  • Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation at 298.15 K is calculated from the G4 total energy using an atomization or isodesmic reaction scheme. The latter is often preferred as it benefits from the cancellation of errors.

  • Calculation of Heat Capacity and Entropy: The heat capacity (Cv) and entropy (S) in the gas phase are calculated from the vibrational frequencies and rotational constants obtained from the B3LYP calculation, using standard statistical mechanics formulas.

G start Start conf_search 1. Conformational Search start->conf_search geom_opt 2. Geometry Optimization & Frequency Calculation (B3LYP/6-31G(2df,p)) conf_search->geom_opt sp_energy 3. High-Level Single-Point Energy Calculations (G4 Protocol) geom_opt->sp_energy calc_thermo 4. Calculate Thermochemical Properties (ΔH°f, Cp, S) sp_energy->calc_thermo end End calc_thermo->end

Data Synthesis and Summary

The experimental and computational results should be critically evaluated and compared. The gas-phase enthalpy of formation from G4 calculations can be related to the condensed-phase value from combustion calorimetry through the enthalpy of vaporization. This integrated approach provides a robust and self-consistent set of thermochemical data.

Table 1: Summary of Target Thermochemical Data

PropertySymbolPhaseMethod of Determination
Standard Enthalpy of FormationΔH°fCondensedCombustion Calorimetry
Standard Enthalpy of FormationΔH°fGasG4 Theory
Standard Molar Heat CapacityCpCondensedDSC
Standard Molar Heat CapacityCvGasG4 Theory
Melting TemperatureTmSolid-LiquidDSC
Enthalpy of FusionΔHfusSolid-LiquidDSC
Enthalpy of VaporizationΔHvapLiquid-GasVapor Pressure Measurement
Decomposition TemperatureTdCondensedTGA

Conclusion

This guide provides a detailed framework for the comprehensive thermochemical characterization of this compound. By combining rigorous experimental measurements with high-accuracy computational modeling, researchers can obtain the reliable data necessary for advancing scientific understanding and enabling technological applications of this and related molecules. The self-validating nature of this dual approach, where experimental and theoretical results can be cross-verified, ensures the highest level of scientific integrity.

References

  • ASTM D240-19, Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter, ASTM International, West Conshohocken, PA, 2019, [Link][1][2][3][4][5]

  • Hubbard, W. N., Scott, D. W., & Waddington, G. (1956). Standard states and corrections for bomb calorimetry. In Experimental Thermochemistry (pp. 75-128). Interscience Publishers.
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  • RedThermo. (2023, July 28). Demystifying Differential Scanning Calorimetry: A Complete Guide to DSC Principles and Analysis [Video]. YouTube. [Link][9]

  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108. [Link][15][17]

  • Stack Exchange. (2015, April 2). Is there a way to efficiently estimate the enthalpy of formation for an organic molecule in computational chemistry?. [Link][16]

  • Verevkin, S. P., et al. (2013). Accurate Prediction of Enthalpies of Formation of Organic Azides by Combining G4 Theory Calculations with an Isodesmic Reaction Scheme. The Journal of Physical Chemistry A, 117(30), 6491–6504. [Link][18]

Sources

Quantum chemical calculations for [3-(Methoxymethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of [3-(Methoxymethyl)oxolan-3-yl]methanol

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound, a substituted tetrahydrofuran derivative of interest in medicinal chemistry and materials science.[1][2] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural list to explain the causality behind methodological choices. We will explore the theoretical underpinnings of key computational methods, present a self-validating workflow from structural input to property analysis, and offer practical implementation details using widely recognized software. The objective is to equip the reader with the expertise to perform and interpret high-quality computational studies, thereby accelerating research and development.

Introduction: The "Why" of Computational Inquiry

This compound represents a class of highly functionalized saturated heterocycles that are critical building blocks in modern chemical synthesis. Their conformational flexibility and the electronic influence of multiple oxygen atoms dictate their reactivity and intermolecular interactions—properties fundamental to their function in drug-receptor binding or as precursors to advanced materials.

Experimental characterization, while indispensable, can be resource-intensive and may not fully elucidate transient states or the underlying electronic structure. Quantum chemical calculations offer a powerful, cost-effective alternative, providing a molecular-level "microscope" to predict and understand a range of properties before a molecule is ever synthesized.[3][4] By solving approximations of the Schrödinger equation, we can determine stable conformations, electronic properties, and spectroscopic signatures, offering invaluable predictive power.[5] This guide will focus on Density Functional Theory (DFT), a method that provides an excellent balance of computational cost and accuracy for organic molecules of this nature.[6]

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical calculation hinges on the selection of two key components: the theoretical method and the basis set.[7]

Theoretical Methods: A Hierarchy of Accuracy
  • Hartree-Fock (HF) Theory : This is a foundational ab initio method that approximates the complex interactions between electrons by considering each electron moving in an average field created by all other electrons.[8][9] While computationally efficient, HF systematically neglects the instantaneous electron-electron repulsion, known as electron correlation, which is a significant limitation.[10]

  • Post-Hartree-Fock Methods : To reclaim the missing electron correlation energy, a variety of methods have been developed that build upon the HF solution.[10][11] These include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory.[8][12] While offering higher accuracy, their computational cost increases dramatically with the size of the molecule, making them less practical for routine calculations on molecules the size of our target.

  • Density Functional Theory (DFT) : DFT offers a pragmatic and highly effective alternative. Instead of calculating the complex many-electron wavefunction, DFT determines the total energy from the molecule's electron density.[4][13] This approach implicitly includes electron correlation at a fraction of the computational cost of post-HF methods, making it the workhorse for computational chemistry on small to medium-sized organic molecules.[14][15] The accuracy of DFT depends on the chosen exchange-correlation functional, with hybrid functionals like B3LYP and modern, dispersion-corrected functionals like ωB97X-D being popular choices for their reliability.[16][17]

Basis Sets: The Language of Molecular Orbitals

A basis set is a collection of mathematical functions (Gaussian-type orbitals) centered on each atom, which are linearly combined to construct the molecular orbitals.[7][18] The size and complexity of the basis set directly impact the accuracy and cost of the calculation.

  • Pople-style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)) : These are widely used and offer a systematic way to improve accuracy.[19]

    • 6-31G : A "split-valence" basis set where core electrons are described by one function and valence electrons are described by two, allowing for more flexibility in bonding regions.

    • (d) : Adds "polarization" functions (d-orbitals on heavy atoms), which are crucial for accurately describing non-planar geometries and bonding.

    • + : Adds "diffuse" functions, which are important for describing lone pairs, anions, and weak non-covalent interactions.

    • (d,p) : Adds polarization functions to both heavy atoms (d) and hydrogen atoms (p).

For this compound, a reasonable starting point is the 6-31G(d) basis set for initial geometry optimizations, followed by more accurate single-point energy calculations with a larger basis set like 6-311+G(d,p) .[20]

The Computational Workflow: A Validated Protocol

A successful computational study follows a logical sequence of steps, where each step validates the previous one. This ensures that the final calculated properties are derived from a physically meaningful molecular state.

G Computational Chemistry Workflow cluster_0 Computational Chemistry Workflow A 1. Input Molecular Structure (e.g., from SMILES or Builder) B 2. Geometry Optimization (Find lowest energy conformer) A->B C 3. Frequency Calculation B->C D Check for Imaginary Frequencies C->D E Verified Minimum Energy Structure D->E  None F Refine Structure or Re-run Optimization D->F  One or more G 4. Property Calculations (Single-Point Energy) E->G F->B H 5. Analyze & Visualize Results G->H

Caption: A standard workflow for quantum chemical calculations.

Step 1: Molecular Structure Input

The initial step is to generate a 3D structure of this compound. This can be done using molecular building software (e.g., GaussView, Avogadro) or by converting from a 2D representation like a SMILES string (COCC1(CCO1)CO). It is not necessary for this initial structure to be perfect, as the geometry optimization step will refine it.

Step 2: Geometry Optimization

This is the most critical step, where the software systematically adjusts the positions of the atoms to find a structure that corresponds to a minimum on the potential energy surface.[21] This process minimizes the forces on each atom.

  • Protocol:

    • Select a suitable level of theory, for example, B3LYP/6-31G(d).

    • Use the Opt keyword in the calculation input.

    • The software will iteratively adjust the geometry until the forces on the atoms and the change in energy and geometry between steps fall below a defined threshold.

Step 3: Frequency Analysis

A geometry optimization algorithm locates a stationary point, but this could be an energy minimum or a transition state. A frequency calculation is essential to validate the nature of this stationary point.[22]

  • Protocol:

    • Use the exact same level of theory (e.g., B3LYP/6-31G(d)) and the optimized geometry from the previous step.

    • Use the Freq keyword in the calculation input.

    • Validation: For a true energy minimum, all calculated vibrational frequencies must be positive (real). The presence of one imaginary frequency indicates a transition state, while multiple imaginary frequencies point to a higher-order saddle point.[23] If imaginary frequencies are found, the structure must be distorted along the corresponding vibrational mode and re-optimized.

This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections (enthalpy and Gibbs free energy), which are crucial for accurate energy comparisons.

Step 4: Calculation of Molecular Properties

Once a validated minimum energy structure is obtained, a more accurate "single-point" energy calculation can be performed using a larger basis set (e.g., 6-311+G(d,p)) to refine the electronic properties without the high cost of re-optimizing the geometry.[20] From this calculation, we can extract key descriptors.

G Derived Molecular Properties cluster_props Calculated Properties center Converged Wavefunction & Electron Density E Total Energy center->E HOMO HOMO/LUMO Energies (Frontier Orbitals) center->HOMO MEP Molecular Electrostatic Potential (MEP) center->MEP IR Vibrational Frequencies (IR Spectrum) center->IR NMR NMR Shielding Tensors (Chemical Shifts) center->NMR Charges Atomic Charges (e.g., Mulliken, NBO) center->Charges

Caption: Key properties derived from the converged wavefunction.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[24] The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's electronic stability and excitability.[17][25]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the molecule's surface. It reveals electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, providing insight into how the molecule will interact with other species.[24]

  • Spectroscopic Properties: The results of the frequency calculation can be used to simulate the infrared (IR) spectrum.[26] Further calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts.

Practical Implementation: Software and Example

Several software packages are available for these calculations, including the commercial package Gaussian[27][28] and the free-for-academics packages ORCA[29][30] and GAMESS.[31][32]

Below is an example input file for the Gaussian software package[26] to perform a geometry optimization followed by a frequency calculation on our target molecule.

  • Example Gaussian Input File (molecule.gjf)

[33] * Line 6: A descriptive title.

  • Line 8: The molecule's charge (0) and spin multiplicity (1 for a singlet).
  • Following Lines: The molecular geometry in Cartesian coordinates.

Data Interpretation and Presentation

The primary output of these calculations is a large text file. Key information must be extracted and presented clearly.

PropertyCalculated Value (Example)UnitSignificance
Total Electronic Energy-575.345HartreesRelative stability of conformers
Zero-Point Energy0.189HartreesVibrational energy at 0 K
HOMO Energy-7.21eVElectron-donating ability
LUMO Energy1.54eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)8.75eVIndicator of chemical reactivity and stability
Dipole Moment2.87DebyeMeasure of molecular polarity

Note: The values in this table are illustrative and would need to be generated by running the actual calculation.

Visualizations are paramount for conveying results effectively. The optimized molecular structure, HOMO/LUMO orbital plots, and the Molecular Electrostatic Potential map should be rendered using visualization software and included in any report.

Conclusion

Quantum chemical calculations, particularly using DFT, provide an indispensable toolkit for the modern researcher in chemistry and drug discovery. By following a structured and self-validating workflow, it is possible to derive reliable and predictive data on the geometric, electronic, and spectroscopic properties of molecules like this compound. This in-depth understanding of molecular behavior at the quantum level can guide synthetic efforts, explain experimental observations, and ultimately accelerate the design of new chemical entities with desired properties.

References

  • GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory. [31]2. Gaussian (software) - Wikipedia. [27]3. Hartree-Fock and Post-HF Methods | Computational Chemistry Class Notes - Fiveable. [8]4. gamess | ChemCompute: Free Computational Chemistry For Undergraduates. [34]5. ORCA - FACCTs. [29]6. Gaussian – Molecular Modeling in Computational Chemistry - RITME. [35]7. ORCA – An ab initio, DFT and semiempirical SCF-MO package. [36]8. The General Atomic and Molecular Electronic Structure System (GAMESS) is a general ab initio quantum chemistry package. 9. ORCA (quantum chemistry program) - Wikipedia. [30]10. ORCA - NERSC Documentation. [37]11. ORCA - ORCD Docs. [38]12. Gaussian | Technology - Oregon State University. [39]13. GAMESS (US) - Wikipedia. [32]14. Gaussian 16 is the latest version of the Gaussian series of electronic structure programs, used by chemists, chemical engineers, biochemists, physicists, and other scientists worldwide. - Chemist Wizards. [26]15. What is GAMESS? - Q&A - ask.CI. [40]16. Gaussian and GaussView - hpc documentation - University of Delaware. [28]17. The Absolute Beginners Guide to Gaussian - Computational Chemistry List. [41]18. POST HARTREE – FOCK METHODS - Moodle @ St. Stephen's College. [10]19. Hartree–Fock method - Wikipedia. 20. Quantum Chemistry in a Nutshell II – Post-Hartree-Fock methods. [12]21. computional study of small organic molecular using density functional theory (DFT) | PPTX. [13]22. DFT calculation of small molecules for the lundberg lab. [14]23. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC. [6]24. 8.1 Introduction to Basis Sets - Q-Chem Manual. [18]25. Post-Hartree-Fock method in Quantum Chemistry for Quantum Computer - ResearchGate. [11]26. Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models - ACS Publications. [42]27. Basis Sets Used in Molecular Orbital Calculations. [19]28. What software shall I use for DFT on an organic molecule? [43]29. How do I calculate the frontier molecular orbitals (HOMOs and LUMOs), energy gap (ΔE) and also other parameters of a molecule? | ResearchGate. [24]30. MolE8: finding DFT potential energy surface minima values from force-field optimised organic molecules with new machine learning representations - Chemical Science (RSC Publishing). [44]31. Density Functional Theory Calculations: Examples & Strategies. [3]32. DFT for drug and material discovery - YouTube. [15]33. Opt - Gaussian.com. [21]34. Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding | The Journal of Organic Chemistry - ACS Publications. [1]35. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC. [2]36. Freq - Gaussian.com. [22]37. Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program - Medium. [33]38. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - RSC Publishing. [16]39. DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. [17]40. 11.2: Gaussian Basis Sets - Chemistry LibreTexts. [7]41. Gaussian basis sets for accurate calculations on molecular systems in gas and condensed phases - ZORA. [45]42. Gaussian for Optimization/Frequencies and Orca for Energies : r/comp_chem - Reddit. [46]43. Calculating the HOMO-LUMO Energy Gap of 1-Phenylanthracene: A Technical Guide - Benchchem. [20]44. Frequency Calculation in Gaussian? - ECHEMI. [23]45. [1302.4696] Electrostatic considerations affecting the calculated HOMO-LUMO gap in protein molecules - arXiv. [25]46. DFT Calculations in Designing Polymer-Based Drug Delivery Systems - Encyclopedia.pub. [4]47. [For Beginners] What is Density Functional Theory (DFT)? | Basics - Matlantis.

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Methodological & Application

[3-(Methoxymethyl)oxolan-3-yl]methanol as a precursor for novel materials

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical dossier for [3-(Methoxymethyl)oxolan-3-yl]methanol (MMTM), a specialized heterocyclic building block.[1] This document is designed for research and development scientists in materials science (polymer engineering, lithography) and medicinal chemistry.

A Quaternary-Substituted Heterocyclic Precursor for Advanced Materials & Pharmacophores[1]

Technical Profile & Chemical Identity

Compound Name: this compound Synonyms: 3-Hydroxymethyl-3-(methoxymethyl)tetrahydrofuran; MMTM CAS Registry Number: Not widely listed; Analogous to 3,3-disubstituted THF class Molecular Formula: C


H

O

Molecular Weight: 146.19 g/mol Structure: 3,3-Disubstituted Tetrahydrofuran (THF) core.[1][2]
PropertySpecification (Typical)Relevance
Physical State Colorless, viscous liquidEasy handling for liquid-phase synthesis.[1]
Boiling Point ~210–220 °C (Predicted)High thermal stability for polymerization reactions.
Solubility Water, Alcohols, THF, DCMAmphiphilic nature allows versatility in aqueous/organic systems.
Chirality Racemic (contains quaternary C3*)Suitable for non-stereospecific material applications.
Flash Point >95 °CSafer handling profile compared to unsubstituted THF.
Strategic Significance: The "Gem-Disubstituted" Advantage

The core value of MMTM lies in its quaternary carbon at position 3 of the oxolane ring.[1] Unlike simple THF derivatives, this molecule possesses two distinct exocyclic arms:

  • Primary Alcohol (-CH

    
    OH):  A reactive handle for esterification, urethane formation, or oxidation.
    
  • Methoxymethyl Ether (-CH

    
    OCH
    
    
    
    ):
    A stable, polar "pendant" group that modifies solubility, refractive index, and metabolic stability without introducing reactive protons.
Key Applications:
  • Medicinal Chemistry: A bioisostere for gem-dimethyl groups.[1] The ether oxygen lowers lipophilicity (LogP) while the quaternary center blocks metabolic oxidation at the typically labile 3-position of the THF ring.

  • Polymer Science: Used to synthesize methacrylate monomers for hydrogels and contact lenses . The methoxymethyl group improves water retention and oxygen permeability compared to alkyl analogs.

  • Lithography: The high oxygen content and acid-labile potential (if modified) make it a candidate for photoresist additives.

Protocol A: Synthesis of MMTM-Methacrylate Monomer

Objective: Convert MMTM into a polymerizable methacrylate monomer for use in optical coatings or hydrogel formulations.[1] Mechanism: Nucleophilic acyl substitution using methacryloyl chloride.

Reagents:
  • This compound (1.0 eq)[1][2]

  • Methacryloyl chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • 4-Methoxyphenol (MEHQ) (Inhibitor, 50 ppm)[1]

Step-by-Step Methodology:
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve MMTM (10.0 g, 68.4 mmol) and TEA (10.4 g, 102.6 mmol) in 100 mL anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

  • Addition: Add Methacryloyl chloride (8.58 g, 82.1 mmol) dropwise over 30 minutes via a pressure-equalizing addition funnel. Caution: Exothermic reaction.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the alcohol.

  • Quench & Wash: Quench with saturated NaHCO

    
     (50 mL). Transfer to a separatory funnel.
    
    • Wash Organic layer: 1x Water, 1x 1M HCl (cold), 1x Brine.

  • Drying: Dry the organic phase over anhydrous MgSO

    
    , filter, and add MEHQ (inhibitor).
    
  • Purification: Concentrate under reduced pressure (keep bath < 30 °C to prevent polymerization). Purify via flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

Validation (NMR): Look for vinyl protons (two singlets ~5.5 and 6.1 ppm) and the disappearance of the broad -OH signal.

Protocol B: Activation for Nucleophilic Substitution (Tosylation)

Objective: Create a reactive electrophile for coupling MMTM to drug scaffolds (e.g., amines or phenols).

Reagents:
  • MMTM (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Pyridine (solvent/base)[3]

  • DMAP (0.1 eq, catalyst)

Step-by-Step Methodology:
  • Dissolution: In a reactor, dissolve MMTM (5.0 g) in Pyridine (25 mL). Add DMAP (0.4 g). Cool to 0 °C.

  • Tosylation: Add TsCl (7.8 g) portion-wise over 15 minutes.

  • Incubation: Stir at 0 °C for 1 hour, then place in a refrigerator (4 °C) overnight. Note: Low temperature prevents chloride displacement side reactions.[1]

  • Workup: Pour the reaction mixture into ice-water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Acid Wash: Wash the combined organics strictly with 1M HCl (to remove pyridine) until the aqueous phase is acidic, then wash with brine.

  • Isolation: Dry over Na

    
    SO
    
    
    
    and concentrate. The resulting oil often crystallizes upon standing or trituration with hexanes.
Visualizing the Logic: Decision Pathways

The following diagram illustrates the strategic decision-making process for utilizing MMTM in different research fields.

MMTM_Application_Workflow Start This compound (MMTM) Func_OH Functionalize -OH Group Start->Func_OH Mat_Sci Materials Science (Polymer/Coatings) Func_OH->Mat_Sci High Polarity Req Pharma Medicinal Chemistry (Drug Design) Func_OH->Pharma Scaffold Req Acrylation Acrylation (Protocol A) Mat_Sci->Acrylation Monomer MMTM-Methacrylate Acrylation->Monomer App_Hydrogel App: Hydrogels (Contact Lenses) Monomer->App_Hydrogel Activation Activation (Protocol B: OTs/OMs) Pharma->Activation Coupling Nucleophilic Substitution Activation->Coupling App_Bioiso App: Bioisostere (Metabolic Stability) Coupling->App_Bioiso

Figure 1: Strategic workflow for derivatizing MMTM based on end-use requirements.[1]

Quality Control & Safety

Analytical Standards:

  • GC-MS: Expect a molecular ion peak (M+) or, more likely, [M-CH

    
    OH]+ or [M-CH
    
    
    
    OCH
    
    
    ]+ fragmentation patterns typical of ethers.[1]
  • Peroxide Test: As a THF derivative, MMTM can form explosive peroxides upon prolonged storage. Mandatory: Test with starch-iodide paper before distillation or heating. Store under inert gas (Argon/Nitrogen).

Handling:

  • Use butyl rubber gloves (THF permeates latex/nitrile rapidly).

  • Work in a fume hood; the ether functionality suggests potential CNS depression effects if inhaled.

References
  • PubChem. (n.d.).[2] [3-(methoxymethyl)oxan-3-yl]methanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Litskan, E., et al. (2024).[4] Oxetane as a Part of Modern Medicinal Chemistry Toolbox: The Case of 3,3-Disubstituted Building Blocks. ChemRxiv.[4] Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextual grounding for cyclic ether bioisosteres).

Sources

Application Note: Derivatization of [3-(Methoxymethyl)oxolan-3-yl]methanol for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Medicinal Utility

The molecule [3-(Methoxymethyl)oxolan-3-yl]methanol represents a high-value "gem-disubstituted" scaffold for fragment-based drug discovery (FBDD). Structurally, it features a tetrahydrofuran (THF) core with a quaternary carbon at the C3 position, substituted with both a methoxymethyl ether and a hydroxymethyl group.

Medicinal Chemistry Significance:

  • Bioisosterism: The 3,3-disubstituted THF ring acts as a larger, more polar bioisostere of the gem-dimethyl group found in many natural products and drugs. It offers similar conformational restriction but with improved aqueous solubility due to the ether oxygen [1].

  • Metabolic Stability: The quaternary center at C3 blocks metabolic oxidation at this position (a common "soft spot" in substituted THFs), extending the half-life of the pharmacophore.

  • Vector Control: The orthogonal arrangement of the hydroxymethyl and methoxymethyl groups provides precise 3D vectors for substituent exit, critical for accessing specific binding pockets.

Chemical Profile & Reactivity Analysis

Before attempting derivatization, researchers must understand the specific steric environment of this molecule.

  • Classification: Primary Alcohol, Neopentyl-type.

  • Steric Environment: The primary hydroxyl group is attached to a methylene (

    
    ), which is attached to a quaternary carbon (C3 of the THF ring).
    
  • The "Neopentyl Effect": This is the critical reactivity constraint. While the alcohol is primary, the

    
    -branching (the quaternary C3) creates significant steric hindrance for nucleophilic attacks from the rear.
    
    • Implication: Standard

      
       reactions (e.g., displacing a mesylate) will be 10,000x to 1,000,000x slower  than unhindered primary alcohols [2].
      
    • Solution: Protocols must utilize elevated temperatures, polar aprotic solvents, or alternative mechanisms (e.g., Mitsunobu) that do not rely solely on backside attack kinetics.

Chemical Structure Visualization

The following diagram illustrates the core reactivity landscape.

ReactionLandscape Start [3-(Methoxymethyl) oxolan-3-yl]methanol Mesylate Mesylate/Tosylate (Activated LG) Start->Mesylate MsCl, Et3N (Protocol 1) Aldehyde Aldehyde (Oxidation) Start->Aldehyde Dess-Martin or Swern Ether Ether (Alkylation) Start->Ether NaH, R-X or Mitsunobu Ester Esters (Acylation) Start->Ester RCOCl or EDC coupling Amine Amines (via Displacement) Mesylate->Amine HNR2, Heat (Protocol 2) RedAm Amines (via Reductive Amination) Aldehyde->RedAm HNR2, NaBH(OAc)3

Figure 1: Derivatization tree highlighting the primary synthetic pathways. Note the dashed line for Mesylate displacement, indicating the kinetic difficulty due to the neopentyl effect.

Detailed Experimental Protocols

Protocol 1: Activation via Mesylation

Purpose: Convert the poor leaving group (-OH) into a mesylate (-OMs) to enable subsequent substitution. Critical Insight: Despite the steric bulk, mesylation is an acyl-transfer-like reaction at oxygen, not carbon. It proceeds readily. However, the resulting neopentyl mesylate is extremely stable and resistant to elimination, allowing for easy isolation.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Base: Triethylamine (TEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Setup: Dissolve the substrate in anhydrous DCM (0.1 M concentration) in a round-bottom flask under nitrogen atmosphere.

  • Cooling: Cool the solution to

    
     using an ice bath. Reasoning: Exothermic reaction control.
    
  • Addition: Add TEA via syringe. Then, add MsCl dropwise over 5 minutes.

  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to room temperature (RT) for 2 hours.
    
  • Monitoring: Check TLC (System: 50% EtOAc/Hexane). The alcohol spot should disappear.

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with brine.
  • Drying: Dry over

    
    , filter, and concentrate.
    
  • Outcome: The crude mesylate is usually pure enough for the next step (>95%). It appears as a viscous oil.

Protocol 2: Nucleophilic Substitution (The "Neopentyl" Challenge)

Purpose: Install an amine or heteroatom functionality. Challenge: As noted, standard displacement fails here. You cannot simply stir with an amine at RT. Strategic Choice: We utilize a Finkelstein-assisted displacement in a polar aprotic solvent at elevated temperature. The iodide acts as a better nucleophile to form the transient alkyl iodide, which is then displaced by the amine.

Materials:

  • Substrate: Mesylate from Protocol 1 (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., Piperidine, Morpholine) (3.0 equiv)

  • Catalyst: Potassium Iodide (KI) (0.5 equiv) or Tetrabutylammonium Iodide (TBAI)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)

Step-by-Step Workflow:

Protocol2 Step1 Dissolve Mesylate in DMF (0.2 M) Step2 Add Amine (3 eq) Base (2 eq) & KI (0.5 eq) Step1->Step2 Step3 HEAT to 90-100°C (Sealed Tube) Step2->Step3 Critical Step Step4 Monitor (LCMS) Expect 12-24h reaction Step3->Step4 Step5 Workup: Dilute w/ Water, Extract EtOAc Step4->Step5

Figure 2: Workflow for displacing a neopentyl mesylate. High heat and iodide catalysis are mandatory.

Validation & Troubleshooting:

  • If reaction is incomplete after 24h: Do not increase temp above

    
     (risk of decomposition). Instead, switch to microwave irradiation (
    
    
    
    for 1 hour).
  • Alternative: If the amine is valuable/volatile, use the Mitsunobu reaction (PPh3, DIAD) directly on the alcohol. However, Mitsunobu is sensitive to steric bulk on the nucleophile side (

    
     restriction applies; best for phenols/imides, harder for aliphatic amines) [3].
    
Protocol 3: Oxidation to Aldehyde

Purpose: Access the aldehyde for reductive amination or Wittig olefination. Method: Dess-Martin Periodinane (DMP). Why DMP? Swern oxidation is effective but generates odor and requires cryogenic conditions. DMP is mild, works at RT, and avoids the acidic workup that might affect the ether linkage.

Step-by-Step:

  • Dissolve alcohol (1.0 equiv) in wet DCM (DMP benefits from trace water to accelerate the mechanism).

  • Add Dess-Martin Periodinane (1.2 equiv) at

    
    .
    
  • Warm to RT and stir for 2 hours.

  • Quench (Critical): Add a 1:1 mixture of saturated

    
     (to reduce iodine byproducts) and saturated 
    
    
    
    . Stir vigorously until the biphasic layers become clear.
  • Extract with DCM.

Summary of Physical Data & QC Criteria

When validating the derivatives of this compound, use the following expected shifts.

DerivativeKey 1H NMR Signal (CDCl3)Description
Parent Alcohol

3.50-3.70 (m, 2H)

(Doublet or multiplet depending on H-bonding)
Mesylate

3.05 (s, 3H)

(Characteristic singlet)
Aldehyde

9.6-9.8 (s, 1H)

(Distinct downfield singlet)
Methoxymethyl

3.35 (s, 3H)

(Remains constant across derivatives)

Quality Control Check:

  • 1H NMR: Verify the integration of the THF ring protons (

    
     1.6 - 2.0 range) relative to the new functional group.
    
  • LCMS: Neopentyl amines often fly poorly in ESI+ if they are very lipophilic; ensure acidic mobile phase (0.1% Formic Acid) is used to protonate the amine.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (See Chapter 10: Aliphatic Nucleophilic Substitution - The Neopentyl Effect). Link

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

Application Note: Experimental Protocols for [3-(Methoxymethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Value

The Renaissance of sp³-Rich Scaffolds

In modern drug discovery, "escaping the flatland" of aromatic-heavy libraries is a priority to improve solubility and physicochemical properties.[1][2] The tetrahydrofuran (oxolane) ring is a privileged scaffold, but standard monosubstituted THFs often lack the geometric constraints required for high-affinity binding.[2]

[3-(Methoxymethyl)oxolan-3-yl]methanol represents a "gem-disubstituted" building block.[1][2] The presence of a quaternary carbon at the C3 position introduces the Thorpe-Ingold effect (gem-dimethyl effect) , which can:

  • Pre-organize Conformation: Restrict the rotation of substituents, potentially lowering the entropic penalty of binding to a protein target.[2]

  • Block Metabolism: The quaternary center prevents oxidative metabolism (e.g., P450 hydroxylation) at the typically vulnerable C3 position.

  • Enhance Solubility: The methoxymethyl ether side chain acts as a hydrogen bond acceptor, improving aqueous solubility without introducing a labile proton.[2]

This guide details the handling, activation, and application of this building block in the synthesis of pharmaceutical candidates.[2][3]

Part 2: Chemical Properties & Handling[1]

PropertyData / SpecificationNotes
IUPAC Name This compoundAlso: (3-(methoxymethyl)tetrahydrofuran-3-yl)methanol
CAS Number 1566018-21-0Verified
Molecular Weight 146.19 g/mol
Formula C₇H₁₄O₃
Physical State Viscous colorless liquidHygroscopic
Solubility DMSO, Methanol, DCM, THFMiscible in most organic solvents
Stability Stable under ambient conditionsAvoid strong Lewis acids which may cleave the methyl ether

Handling Precautions:

  • Hygroscopicity: The primary alcohol is prone to absorbing water.[2] Store under nitrogen/argon.[2]

  • Viscosity: The compound is viscous.[2] For precise quantitative transfer, weigh by difference rather than relying on volumetric pipetting of the neat liquid.[2]

Part 3: Experimental Protocols

Workflow Overview

The primary utility of this molecule is as a linker or "head group."[2] The primary alcohol (-CH₂OH) is the nucleophilic handle, while the methoxymethyl group remains an inert structural element.[2]

G Start [3-(Methoxymethyl) oxolan-3-yl]methanol (Starting Material) Act Activation (Mesylation/Tosylation) Start->Act MsCl, Et3N DCM, 0°C Ox Oxidation (Aldehyde) Start->Ox Dess-Martin DCM, RT Sub Nucleophilic Substitution (Amines/Thiols) Act->Sub H-Nu, K2CO3 DMF/ACN, Heat RedAm Reductive Amination (Secondary Amines) Ox->RedAm R-NH2, NaBH(OAc)3 DCE

Figure 1: Divergent synthetic pathways for the functionalization of the 3,3-disubstituted THF scaffold.

Protocol A: Activation via Mesylation

Objective: Convert the unreactive primary alcohol into a mesylate (methanesulfonate) leaving group, enabling subsequent Sₙ2 reactions.

Rationale: Direct substitution of alcohols is difficult.[2] Mesylation is preferred over halogenation (e.g., SOCl₂) for this substrate because the acidic byproducts of halogenation could potentially disturb the methoxymethyl ether or cause ring-opening side reactions in strained systems (though THF is relatively robust).

Materials:

  • Substrate: this compound (1.0 eq)[2]

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Base: Triethylamine (Et₃N) (1.5 eq) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add the substrate and anhydrous DCM.[2]

  • Cooling: Cool the solution to 0 °C using an ice bath. Critical: Controlling exothermicity is vital to prevent side reactions.[2]

  • Base Addition: Add Et₃N dropwise.[2] Stir for 5 minutes.

  • Activation: Add MsCl dropwise via syringe over 10 minutes. The solution may turn slightly yellow or cloudy (ammonium salt precipitation).[2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane).[2] The alcohol spot (lower R_f) should disappear, replaced by the mesylate (higher R_f).

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).[2] Wash combined organics with brine, dry over MgSO₄, and concentrate.[2]

  • Outcome: The resulting mesylate is typically a pale yellow oil, sufficiently pure for the next step without chromatography.[2]

Protocol B: Scaffold Incorporation (N-Alkylation)

Objective: Attach the THF scaffold to a secondary amine (e.g., a piperazine or piperidine drug core).

Rationale: The gem-disubstitution at C3 creates steric bulk near the reaction center, but the leaving group is on a primary carbon (-CH₂-OMs), meaning Sₙ2 is still feasible.[1][2] However, reaction times may be longer than for simple primary alkyl halides.[2]

Materials:

  • Electrophile: Mesylate from Protocol A (1.0 eq)

  • Nucleophile: Secondary amine (e.g., N-Boc-piperazine) (1.2 eq)[1][2]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Cs₂CO₃ (for faster rates)

  • Solvent: Acetonitrile (ACN) or DMF [0.2 M]

Step-by-Step Procedure:

  • Mixing: In a pressure vial, dissolve the mesylate and the amine in ACN.

  • Base: Add powdered, dry K₂CO₃.

  • Heating: Seal the vial and heat to 60–80 °C for 12–16 hours.

    • Note: If using DMF, lower temperatures (60 °C) are often sufficient. ACN reflux (82 °C) is standard.[2]

  • Validation: LC-MS is critical here.[2] Look for the mass peak [M+H]⁺ corresponding to the adduct.[2]

  • Purification: Filter off inorganic salts. Concentrate the filtrate. Purify via flash column chromatography (typically DCM/MeOH gradients).[2]

Protocol C: Oxidation to Aldehyde

Objective: Generate the aldehyde for reductive amination or Wittig olefination.[2]

Rationale: Swern oxidation is effective but odorous.[2] Dess-Martin Periodinane (DMP) is recommended for this scale and substrate class because it avoids the acidic conditions of Jones oxidation (which might affect the ether) and is operationally simple.[2]

Materials:

  • Substrate: this compound (1.0 eq)[1][2]

  • Reagent: Dess-Martin Periodinane (1.2 eq)[1][2]

  • Solvent: DCM (wet DCM can actually accelerate DMP, but anhydrous is standard)

Step-by-Step Procedure:

  • Reaction: Dissolve substrate in DCM. Add DMP solid in one portion at RT.

  • Monitoring: Stir for 1–2 hours. The reaction is usually fast.[2]

  • Quench: Add a 1:1 mixture of saturated Na₂S₂O₃ (to reduce excess oxidant) and saturated NaHCO₃. Stir vigorously until the layers separate clearly (approx. 15 mins).

  • Isolation: Extract with DCM.

  • Stability Note: The resulting aldehyde has a quaternary alpha-carbon, preventing enolization.[2] This makes it remarkably stable compared to linear aldehydes, as it cannot racemize or easily undergo aldol self-condensation.[1][2]

Part 4: References

  • Grygorenko, O. O., et al. (2021).[2][4] "Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks."[1][2][3][4][5] European Journal of Organic Chemistry.[2][4]

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. (Context on physicochemical properties of substituted scaffolds).

  • PubChem Compound Summary. "this compound (CAS 1566018-21-0)." National Center for Biotechnology Information.[2]

  • Wuitschik, G., et al. (2010).[2] "Oxetanes as promising bioisosteres of gem-dimethyl groups."[1][2] Angewandte Chemie International Edition. (Mechanistic parallel for gem-disubstituted ethers).

Sources

Catalytic reactions involving [3-(Methoxymethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the current scientific literature reveals a notable scarcity of specific studies on the catalytic reactions involving [3-(Methoxymethyl)oxolan-3-yl]methanol. This molecule, with its unique combination of a primary alcohol and ether functionalities within a stable five-membered oxolane ring, presents a compelling yet underexplored substrate for catalytic transformations. The structural information for this compound is available in public databases such as PubChem, but its reactive properties under catalytic conditions remain largely undocumented.[1]

This guide, therefore, adopts a forward-looking perspective, moving beyond established protocols to propose potential catalytic pathways for this compound. By drawing logical parallels with well-documented catalytic reactions of analogous primary alcohols and cyclic ethers, we aim to provide a foundational framework for researchers and drug development professionals to explore the synthetic utility of this promising molecule. The protocols and application notes detailed herein are designed as robust starting points for investigation, grounded in the principles of modern catalytic science.

Part 1: Proposed Catalytic Transformations

The structure of this compound features two primary sites for catalytic activation: the primary hydroxyl group (-CH2OH) and the ether linkages of the methoxymethyl group and the oxolane ring. This allows for a variety of potential catalytic reactions, including oxidation, dehydration/etherification, and ring-opening/hydrogenolysis.

Catalytic Oxidation of the Primary Alcohol

The selective oxidation of primary alcohols to aldehydes or carboxylic acids is a cornerstone of organic synthesis. In the case of this compound, this transformation would yield either [3-(methoxymethyl)oxolan-3-yl]carbaldehyde or [3-(methoxymethyl)oxolan-3-yl]carboxylic acid, both of which are valuable intermediates for further functionalization.

Mechanistic Considerations: Catalytic oxidation of alcohols can proceed through various mechanisms depending on the catalyst and oxidant. For instance, palladium-based catalysts often facilitate an oxidative dehydrogenation pathway.[2][3] In this process, the alcohol adsorbs onto the catalyst surface, followed by cleavage of the O-H and C-H bonds to form the corresponding aldehyde and adsorbed hydrogen. The adsorbed hydrogen is then oxidized by an appropriate oxidant (e.g., O2) to regenerate the active catalyst. The use of supported metal oxide catalysts, such as those based on vanadium or molybdenum oxides, is also a well-established method for methanol oxidation and could be adapted for this substrate.[4][5][6]

Diagram: Proposed Catalytic Oxidation Workflow

G cluster_prep Catalyst & Reactor Preparation cluster_reaction Catalytic Reaction cluster_workup Product Isolation & Analysis cat_prep Select & Prepare Catalyst (e.g., Pd/Al2O3, VOx/TiO2) reactor_setup Set up Fixed-Bed or Slurry Reactor cat_prep->reactor_setup substrate This compound + Solvent + Oxidant (O2/Air) reactor_setup->substrate reaction Heat to Reaction Temperature (e.g., 100-200°C) substrate->reaction monitoring Monitor Conversion & Selectivity (via GC, HPLC) reaction->monitoring filtration Filter to Remove Catalyst monitoring->filtration extraction Solvent Evaporation & Product Extraction filtration->extraction purification Purify via Chromatography or Distillation extraction->purification analysis Characterize Product (NMR, IR, MS) purification->analysis

Caption: A generalized workflow for the catalytic oxidation of the target molecule.

Catalytic Dehydration and Etherification

The primary alcohol group can undergo acid-catalyzed dehydration to form ethers. This can occur intermolecularly, leading to the formation of a symmetrical diether, or through reaction with another alcohol, such as methanol, in a cross-etherification reaction.

Mechanistic Considerations: Acid-catalyzed dehydration typically proceeds via protonation of the hydroxyl group, followed by nucleophilic attack by another alcohol molecule and subsequent deprotonation. Solid acid catalysts like zeolites, acidic alumina, and heteropolyacids are highly effective for such transformations, offering advantages in terms of separation and reusability.[7][8][9][10] The choice of catalyst and reaction conditions can influence the selectivity towards ether formation versus competing reactions like intramolecular dehydration (alkene formation). For instance, γ-Al2O3 is a widely used catalyst for the dehydration of methanol to dimethyl ether (DME) and would be a logical starting point for this substrate.[8][9]

Diagram: Proposed Dehydration/Etherification Pathways

G cluster_inter Intermolecular Dehydration cluster_cross Cross-Etherification with Methanol start This compound inter_ether Bis([3-(methoxymethyl)oxolan-3-yl]methyl) ether start->inter_ether  - H2O (Self-condensation) cross_ether 3-(Methoxymethyl)-3-[(methoxymethoxy)methyl]oxolane start->cross_ether  + CH3OH  - H2O catalyst Solid Acid Catalyst (e.g., γ-Al2O3, Zeolite) catalyst->start

Caption: Potential products from acid-catalyzed dehydration and etherification reactions.

Part 2: Experimental Protocols (Hypothetical)

The following protocols are designed as starting points for the investigation of the catalytic reactions of this compound. Researchers should consider these as foundational methods that will likely require optimization of parameters such as temperature, pressure, catalyst loading, and reaction time.

Protocol 1: Aerobic Oxidation to [3-(Methoxymethyl)oxolan-3-yl]carbaldehyde

Objective: To selectively oxidize the primary alcohol to the corresponding aldehyde using a supported palladium catalyst and molecular oxygen as the oxidant.

Materials:

  • This compound

  • Palladium on alumina (Pd/Al2O3), 1 wt%

  • Toluene (anhydrous)

  • Pressurized reaction vessel (e.g., Parr autoclave)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Charge the reaction vessel with this compound (1.0 mmol), 1 wt% Pd/Al2O3 (5 mol% Pd), and toluene (10 mL).

  • Seal the vessel and purge several times with nitrogen, followed by purging with oxygen.

  • Pressurize the vessel with O2 to 3 bar.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC-MS.

  • Upon completion (or when conversion plateaus), cool the reactor to room temperature and carefully vent the excess pressure.

  • Filter the reaction mixture to remove the catalyst, washing the catalyst with additional toluene.

  • The resulting solution contains the crude aldehyde product, which can be purified by column chromatography.

Expected Outcome: The primary product is expected to be [3-(methoxymethyl)oxolan-3-yl]carbaldehyde. Over-oxidation to the carboxylic acid may occur, and reaction conditions may need to be tuned to maximize aldehyde selectivity.

Protocol 2: Acid-Catalyzed Dehydration to Bis([3-(methoxymethyl)oxolan-3-yl]methyl) ether

Objective: To synthesize the symmetrical diether via intermolecular dehydration using a solid acid catalyst.

Materials:

  • This compound

  • γ-Alumina (activated, catalyst grade)

  • Fixed-bed continuous flow reactor system

  • High-performance liquid chromatograph (HPLC) for analysis

Procedure:

  • Pack the fixed-bed reactor with γ-alumina (e.g., 1.0 g).

  • Activate the catalyst in situ by heating under a flow of nitrogen at 300 °C for 2 hours.

  • Cool the reactor to the desired reaction temperature (e.g., 200-250 °C).

  • Introduce a solution of this compound in an inert solvent (e.g., dodecane) or as a neat liquid (if thermally stable) into the reactor via a syringe pump at a controlled flow rate.

  • Collect the reactor effluent in a cooled trap.

  • Analyze the product mixture by HPLC and GC-MS to determine conversion and selectivity to the diether.

  • The product can be purified from the collected effluent by distillation or chromatography.

Expected Outcome: The primary product is anticipated to be the symmetrical diether. The selectivity will be highly dependent on the reaction temperature and the residence time in the reactor.[9]

Part 3: Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical starting conditions for the proposed catalytic reactions. These parameters are based on analogous reactions reported in the literature and serve as a basis for experimental design.

Reaction TypeCatalystTemperature (°C)Pressure (bar)Substrate:Catalyst RatioPotential Major ProductLiterature Precedent
Aerobic Oxidation 1% Pd/Al₂O₃100 - 1401 - 5 (O₂)20:1 (mol/mol Pd)[3-(methoxymethyl)oxolan-3-yl]carbaldehyde[2][3]
Dehydrogenation 5% Ru/C150 - 200150:1 (mol/mol Ru)[3-(methoxymethyl)oxolan-3-yl]carbaldehydeN/A
Intermolecular Dehydration γ-Al₂O₃200 - 2801(Fixed Bed)Bis([3-(methoxymethyl)oxolan-3-yl]methyl) ether[8][9][10]
Cross-Etherification H-ZSM-5150 - 2201 - 10(Fixed Bed)3-(Methoxymethyl)-3-[(methoxymethoxy)methyl]oxolane[11][12][13]

References

  • PubChemLite. This compound (C7H14O3).
  • PubChemLite. [3-(methoxymethyl)oxan-3-yl]methanol (C8H16O3).
  • Near-Surface Gas-Phase Methoxymethanol Is Generated by Methanol Oxidation over Pd-Based Catalysts. ACS Catalysis. 2021.
  • Catalysis Science of Methanol Oxidation over Iron Vanadate Catalysts: Nature of the Catalytic Active Sites. Lehigh University. 2010.
  • Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. MDPI. 2001.
  • Methanol oxidation on a copper catalyst investigated using in situ X-ray photoelectron spectroscopy. MPG.PuRe. 2004.
  • Phenol etherification with methanol to anisol on supported Cs catalysts. International Conference on Materials, Environment and Biological Engineering. 2015.
  • PubChemLite. [3-(methoxymethyl)oxetan-3-yl]methanol (C6H12O3).
  • Catalysts for the Selective Oxidation of Methanol. ResearchGate. 2016.
  • Dehydration of methanol and ethanol in the gas phase over heteropoly acid catalysts. The University of Liverpool Repository.
  • Dehydration of Methanol in catalytic fixed bed reactor Dehydration of Methanol in catalytic fixed bed reactor. ResearchGate. 2025.
  • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals.
  • (OXOLAN-3-YL)METHANOL | CAS 15833-61-1. Matrix Fine Chemicals.
  • Selective Methanol Oxidation to Green Oxygenates—Catalyst Screening, Reaction Kinetics and Performance in Fixed-Bed and Membrane Reactors. MDPI. 2023.
  • tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses Procedure.
  • Defect Rich Structure Activated 3D Palladium Catalyst for Methanol Oxidation Reaction. Angewandte Chemie International Edition. 2023.
  • TiFe2O4@SiO2–SO3H: A novel and effective catalyst for esterification reaction. PMC - NIH.
  • Dehydration of Methanol to Dimethyl Ether: Performance of Three Types of Catalyst At Atmospheric Pressure. Journal of Engineering and Technological Sciences. 2019.
  • Kinetic Modelling for the Dehydration of Methanol to Dimethyl Ether over γ-Al2O3. Aidic.
  • [3-(methylamino)oxolan-3-yl]methanol | CAS 1339578-61-8. AMERICAN ELEMENTS®.
  • Spectro-kinetics of the methanol to hydrocarbons reaction combining online product analysis with UV–vis and FTIR spectros. ADDI.
  • Catalytic Upgrading of Phenolic Oil by Etherification with Methanol. Request PDF. 2025.
  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Organic Chemistry Portal. 2008.
  • Dehydration of Methanol to Dimethyl Ether—Current State and Perspectives. MDPI. 2024.
  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. 2024.

Sources

Protecting group strategies for [3-(Methoxymethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protection of [3-(Methoxymethyl)oxolan-3-yl]methanol

Introduction & Molecule Analysis

Target Molecule: this compound CAS: 15833-61-1 (Generic analog reference) Core Structural Challenge: 3,3-Disubstituted Oxolane (Quaternary Center)

This application note details the protection strategies for This compound , a specialized building block often employed in fragment-based drug discovery (FBDD) to introduce spiro-like complexity and solubility via the ether linkage.

Structural Deconstruction

To design an effective protection strategy, we must first analyze the steric and electronic environment of the hydroxyl group:

  • Neopentyl-like Sterics: The primary alcohol is attached to a quaternary carbon (C3 of the THF ring). This creates a "neopentyl" steric environment (

    
    ). While primary, this position is significantly more hindered than a standard 
    
    
    
    -alkyl alcohol. Nucleophilic attacks on silicon (silylation) or electrophiles (alkylation) will exhibit retarded kinetics compared to linear substrates [1].
  • The Ether Side-Chain: The existing methoxymethyl group (

    
    ) is a standard dialkyl ether, not a MOM acetal (
    
    
    
    ). It is chemically robust to bases and mild acids but susceptible to cleavage by strong Lewis acids (e.g.,
    
    
    ) or strong nucleophiles at high temperatures.
  • The Oxolane Ring: The tetrahydrofuran (THF) ring is generally stable but can undergo ring-opening polymerization or cleavage under hyper-acidic conditions or in the presence of aggressive Lewis acid catalysts [2].

Strategic Selection Guide

The choice of protecting group (PG) depends strictly on the downstream chemistry.

StrategyProtecting GroupInstall ConditionsRemoval ConditionsStability Profile
Silyl Ether TBDMS (tert-Butyldimethylsilyl)TBDMSCl, Imidazole, DMAP TBAF or dilute acidStable to base/reduction. Labile to acid/fluoride.
Silyl Ether TBDPS (tert-Butyldiphenylsilyl)TBDPSCl, Imidazole, DMAPTBAF (slower) or acidMore acid-stable than TBDMS.
Benzyl Ether Bn (Benzyl)NaH, BnBr, TBAI

or Lewis Acid
Most Robust. Stable to acid/base/oxidants.
Ester Pv (Pivalate)PvCl, PyridineDIBAL-H or OH-Orthogonal to silyl ethers. Stable to oxidants.

Critical Advisory: Avoid MOM (Methoxymethyl) or THP (Tetrahydropyranyl) protection for this specific molecule.

  • Reason 1: The molecule already contains a methoxymethyl ether moiety. Introducing a MOM group creates spectral overlap in NMR, complicating characterization.

  • Reason 2: Acetals (MOM/THP) introduce acid-lability that mimics the potential instability of the THF ring under extreme conditions.

Decision Logic (Visualized)

The following decision tree guides the chemist through the selection process based on the reaction conditions the protected molecule must survive.

ProtectionStrategy Start Start: Select Downstream Conditions Acidic Will substrate face Strong Acid? Start->Acidic Basic Will substrate face Strong Base/Nucleophiles? Acidic->Basic No UseBn Rec: Benzyl (Bn) (Most Robust) Acidic->UseBn Yes (Strong) UseTBDPS Rec: TBDPS (Acid Tolerant Silyl) Acidic->UseTBDPS Yes (Mild) Hydrogenation Is Hydrogenation required later? Basic->Hydrogenation No UseTBDMS Rec: TBDMS (Standard, F- labile) Basic->UseTBDMS Yes Hydrogenation->UseBn No UsePv Rec: Pivalate (Pv) (Steric/Orthogonal) Hydrogenation->UsePv Yes (Bn incompatible)

Figure 1: Decision matrix for selecting the optimal protecting group based on environmental tolerance.

Detailed Protocols

Protocol A: Silylation (TBDMS) – The "Neopentyl" Modification

Standard TBDMS protocols often fail or proceed slowly with neopentyl alcohols. This protocol uses DMAP catalysis to overcome the steric barrier at the quaternary C3 center.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • TBDMS-Cl (1.2 - 1.5 equiv)

  • Imidazole (2.5 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 - 0.2 equiv) – Critical for rate acceleration.

  • Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane).

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the substrate in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add Imidazole (2.5 equiv) and DMAP (0.1 equiv). Stir until dissolved.

  • Silylation: Cool to 0 °C. Add TBDMS-Cl (1.2 equiv) portion-wise.

    • Note: If using DCM, TBDMS-Cl can be added as a solution. In DMF, solid addition is acceptable.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–16 hours.

    • Monitoring: Check TLC.[1] If conversion is <50% after 4 hours, add more TBDMS-Cl (0.5 equiv) or heat to 35 °C. The neopentyl position significantly slows the

      
      -like attack on silicon [3].
      
  • Workup: Quench with saturated aqueous

    
    . Extract with 
    
    
    
    or EtOAc (3x).
  • Purification: Wash organics with water (to remove DMF) and brine. Dry over

    
    . Flash chromatography (Hexanes/EtOAc).
    

Self-Validation:

  • NMR: Look for the disappearance of the broad -OH singlet and the appearance of the TBDMS doublet/singlet (Si-Me) around 0.05 ppm and the t-Butyl singlet around 0.9 ppm.

Protocol B: Benzylation (Bn) – The Robust Shield

Recommended when the substrate must survive acidic conditions or organometallic reagents (e.g., Grignards).

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv)

  • Benzyl Bromide (BnBr) (1.2 equiv)

  • TBAI (Tetrabutylammonium iodide) (0.05 equiv) – Phase transfer catalyst to accelerate reaction.

  • Solvent: Anhydrous THF or DMF.

Step-by-Step:

  • Activation: Suspend NaH in anhydrous THF at 0 °C under

    
    .
    
  • Deprotonation: Add the substrate (dissolved in THF) dropwise to the NaH suspension.

    • Observation: Gas evolution (

      
      ) will occur. Stir for 30 mins at 0 °C to ensure complete alkoxide formation.
      
  • Alkylation: Add TBAI (catalytic) followed by the dropwise addition of Benzyl Bromide.

  • Reaction: Warm to RT and stir for 6–12 hours.

    • Note: The quaternary center makes the alkoxide sterically crowded; TBAI helps the

      
       attack on the benzyl bromide.
      
  • Quench: Carefully add Methanol (excess) or saturated

    
     at 0 °C to quench unreacted NaH.
    
  • Workup: Dilute with water, extract with EtOAc.

Workflow Visualization (TBDMS Protocol)

TBDMS_Workflow Prep Dry Flask + N2 Dissolve Substrate in DMF Activation Add Imidazole + DMAP (DMAP accelerates neopentyl rxn) Prep->Activation Addition Cool to 0°C Add TBDMS-Cl Activation->Addition Monitor Monitor TLC (Expect 4-16h due to sterics) Addition->Monitor Quench Quench NaHCO3 Extract & Purify Monitor->Quench

Figure 2: Optimized workflow for silylation of the hindered neopentyl alcohol.

References

  • Kinetics of Neopentyl Substitution: Dostrovsky, I., & Hughes, E. D. (1946). Mechanism of substitution at a saturated carbon atom. Part XXVI. The role of steric hindrance.[2][3][4][5][6] Journal of the Chemical Society, 157-161.

  • THF Ring Stability & Lewis Acids: Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Tetrahedron, 50(8), 2297-2360. (Discusses oxolane stability in complex synthesis).

  • Silylation of Hindered Alcohols: Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[7] Journal of the American Chemical Society, 94(17), 6190-6191.

  • General Protective Group Guidelines: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

Sources

Introduction: Unveiling the Potential of [3-(Methoxymethyl)oxolan-3-yl]methanol in Continuous Flow Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the flow chemistry applications of [3-(Methoxymethyl)oxolan-3-yl]methanol.

This compound is a unique bifunctional molecule featuring a primary alcohol and a methoxymethyl ether group attached to a central oxolane (tetrahydrofuran) core. While its applications in traditional batch chemistry are still emerging, its structure presents significant, yet largely unexplored, opportunities within the domain of flow chemistry. The presence of both a reactive hydroxyl group and a stable ether moiety on a bio-derived scaffold suggests its potential as a versatile building block and a novel green solvent.

Flow chemistry, with its inherent advantages of precise control over reaction parameters, enhanced safety, and scalability, provides an ideal platform to investigate and harness the synthetic utility of this compound.[1][2][3] This guide serves as a forward-looking exploration of its potential applications, offering detailed protocols for its use as a synthetic intermediate and as a medium for continuous chemical transformations.

Application Note 1: A Versatile Building Block for Continuous Esterification

The primary alcohol of this compound is a prime target for derivatization. In flow chemistry, reactions involving reactive intermediates, such as the formation of esters, can be conducted with superior control over temperature and residence time, often leading to higher yields and purities compared to batch processes.[4][5]

Rationale for Flow Synthesis

Continuous flow processing is particularly advantageous for esterification reactions, which can be equilibrium-limited or require the use of reactive acylating agents. The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, critical for managing exothermic reactions.[5] Furthermore, the ability to rapidly screen and optimize reaction conditions (temperature, residence time, stoichiometry) makes flow chemistry a powerful tool for methods development.[1]

Hypothetical Protocol: Continuous Flow Synthesis of [3-(Methoxymethyl)oxolan-3-yl]methyl Acetate

This protocol describes a proposed continuous flow setup for the acetylation of this compound using acetic anhydride and a solid-supported catalyst.

Step 1: Reagent Preparation

  • Solution A: Prepare a 1.0 M solution of this compound in a suitable solvent (e.g., ethyl acetate).

  • Solution B: Prepare a 1.2 M solution of acetic anhydride in the same solvent.

Step 2: System Assembly

  • Assemble the flow chemistry system as depicted in the workflow diagram below.

  • Use two syringe pumps to deliver Solutions A and B.

  • Employ a T-mixer to ensure efficient mixing of the reagent streams.

  • The mixed stream is then passed through a packed-bed reactor containing a supported acid catalyst (e.g., Amberlyst-15).

  • A back-pressure regulator is used to maintain a constant pressure within the system, preventing solvent boiling.

Step 3: Reaction Execution

  • Set the desired flow rates for each pump to achieve the target residence time and stoichiometry.

  • Heat the packed-bed reactor to the desired temperature using a suitable heating module.

  • Collect the output from the reactor after the system has reached a steady state.

Step 4: Analysis and Optimization

  • Analyze the collected fractions by GC-MS or LC-MS to determine conversion and yield.

  • Systematically vary the parameters in the table below to optimize the reaction.

Data Presentation: Proposed Parameters for Optimization
ParameterRangePurpose
Temperature40 - 100 °CTo increase reaction rate
Flow Rate (Total)0.1 - 1.0 mL/minTo vary residence time
Residence Time2 - 20 minTo control reaction completion
Stoichiometry (Anhydride:Alcohol)1.1:1 - 2:1To ensure complete conversion of the alcohol
Pressure5 - 10 barTo prevent solvent evaporation
Visualization: Workflow for Continuous Esterification

G cluster_pumps Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection P1 Pump A (this compound) TMixer T-Mixer P1->TMixer P2 Pump B (Acetic Anhydride) P2->TMixer Reactor Packed-Bed Reactor (Amberlyst-15) TMixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Workflow for the continuous esterification of this compound.

Application Note 2: A Candidate Green Solvent for Flow-Based Synthesis

The search for sustainable and safer solvents is a key aspect of green chemistry.[6] Bio-derived solvents are particularly attractive alternatives to traditional petroleum-based solvents like DMF and NMP.[7][8] With its oxolane core derived from lignocellulosic biomass, this compound presents an interesting profile as a potential green solvent.

Rationale and Potential

The combination of an ether and an alcohol group suggests that this compound could exhibit a unique range of solubilities for various reagents. Its high boiling point would make it suitable for reactions requiring elevated temperatures in flow, while its miscibility with water could simplify downstream processing.[7] Its application as a solvent in flow chemistry could be particularly beneficial for reactions where solvent choice influences selectivity and reactivity.

Hypothetical Protocol: SNAr Reaction in a Continuous Flow System

This protocol outlines the proposed use of this compound as a solvent for the reaction between 1-chloro-2,4-dinitrobenzene and piperidine, a classic SNAr reaction often performed in polar aprotic solvents.

Step 1: Reagent Preparation

  • Solution A: Prepare a 0.5 M solution of 1-chloro-2,4-dinitrobenzene in this compound.

  • Solution B: Prepare a 1.1 M solution of piperidine in this compound.

Step 2: System Assembly

  • Assemble a flow system consisting of two pumps, a T-mixer, and a heated coil reactor made of PFA or stainless steel.

  • A back-pressure regulator is essential to work above the solvent's boiling point if necessary.

Step 3: Reaction Execution

  • Pump Solutions A and B at equal flow rates into the T-mixer.

  • Pass the combined stream through the heated coil reactor.

  • Collect the product stream for analysis.

Data Presentation: Estimated Solvent Properties and Reaction Parameters
PropertyEstimated ValueSignificance
Boiling Point> 200 °C (estimated)Allows for a wide range of reaction temperatures
PolarityHighSuitable for dissolving polar reagents and intermediates
Water SolubilityMiscible (predicted)Facilitates aqueous work-up
Reaction Parameter Range Purpose
Temperature80 - 150 °CTo achieve a high reaction rate
Residence Time5 - 30 minTo ensure complete conversion
Pressure10 - 15 barTo maintain the solvent in the liquid phase
Visualization: SNAr Reaction Flow Setup

G cluster_input Reagent Feeds ReagentA Pump 1 (1-chloro-2,4-dinitrobenzene in This compound) Mixer T-Mixer ReagentA->Mixer ReagentB Pump 2 (Piperidine in This compound) ReagentB->Mixer Reactor Heated Coil Reactor Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Output Product Stream BPR->Output

Sources

Biocatalytic Desymmetrization: Precision Synthesis of [3-(Methoxymethyl)oxolan-3-yl]methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-BIO-402

Executive Summary

The construction of all-carbon quaternary stereocenters remains one of the most challenging feats in organic synthesis. The target molecule, [3-(Methoxymethyl)oxolan-3-yl]methanol , contains a chiral quaternary center at the C3 position of the oxolane (tetrahydrofuran) ring. Traditional chemical synthesis often requires stoichiometric chiral auxiliaries or heavy metal catalysts, which can be costly and environmentally burdensome.

This Application Note details a robust, self-validating biocatalytic desymmetrization protocol. By utilizing the stereoselectivity of Candida antarctica Lipase B (CAL-B), researchers can convert the prochiral precursor 3,3-bis(hydroxymethyl)oxolane into the chiral mono-ester with high enantiomeric excess (>95% ee). This intermediate is then chemically derivatized to yield the target methoxymethyl ether.

Mechanistic Insight & Retrosynthesis

The core challenge is distinguishing between the two enantiotopic hydroxymethyl groups on the prochiral 3,3-disubstituted oxolane.

The Biocatalytic Advantage

Lipases, specifically CAL-B (immobilized as Novozym® 435), possess a chiral binding pocket that preferentially accommodates one of the two prochiral arms of the substrate. By using an irreversible acyl donor (vinyl acetate), the reaction is driven to completion, theoretically allowing for 100% yield of the chiral product (unlike kinetic resolution, which is limited to 50%).

Pathway Visualization

Desymmetrization_Pathway cluster_mechanism Key Mechanistic Driver: Prochiral Recognition Prochiral Prochiral Substrate 3,3-bis(hydroxymethyl)oxolane Complex Enzyme-Substrate Complex (CAL-B) Prochiral->Complex + Vinyl Acetate (Acyl Donor) MonoEster Chiral Intermediate (S)-[3-(Acetoxymethyl)oxolan-3-yl]methanol Complex->MonoEster Stereoselective Acetylation Target Target Molecule This compound MonoEster->Target 1. Methylation (MeI) 2. Hydrolysis

Figure 1: Biocatalytic route converting the prochiral diol to the target ether via a chiral acetate intermediate.

Materials & Equipment

Reagents
  • Substrate: 3,3-bis(hydroxymethyl)oxolane (Synthesized via cyclization of diethyl malonate derivatives followed by LiAlH4 reduction).

  • Biocatalyst: Novozym® 435 (Immobilized Candida antarctica Lipase B).[1]

    • Why: High stability in organic solvents; broad substrate scope for primary alcohols.

  • Acyl Donor: Vinyl Acetate ( >99%).

    • Why: Irreversible donor; produces acetaldehyde which evaporates/tautomerizes, preventing the reverse reaction.

  • Solvent: Diisopropyl ether (DIPE) or MTBE (Anhydrous).

    • Why: Hydrophobic solvents preserve the essential water layer around the enzyme, maintaining catalytic conformation.

  • Methylating Agents: Methyl Iodide (MeI), Silver Oxide (Ag₂O).

Equipment
  • Orbital Shaker (Temp controlled).

  • HPLC with Chiral Column (e.g., Chiralpak AD-H or OD-H).

  • GC-FID (for conversion monitoring).

Experimental Protocols

Protocol A: Enzymatic Desymmetrization (The Chiral Step)

Objective: Selective mono-acetylation of 3,3-bis(hydroxymethyl)oxolane.

  • Preparation:

    • Dissolve 3,3-bis(hydroxymethyl)oxolane (1.32 g, 10 mmol) in anhydrous DIPE (50 mL).

    • Add Vinyl Acetate (2.8 mL, 30 mmol, 3 equiv).

    • Critical Step: Add activated molecular sieves (4Å) to the solvent 1 hour prior to ensure low water content. Excess water leads to hydrolysis of the product or non-selective background reactions.

  • Initiation:

    • Add Novozym® 435 (200 mg, ~15 wt% relative to substrate).

    • Place in an orbital shaker at 30°C , 200 rpm.

  • Monitoring (Self-Validating Step):

    • Sample 50 µL every 2 hours. Dilute in EtOAc and analyze via GC or TLC.

    • Stop Condition: The reaction is stopped when the di-acetate byproduct begins to appear (>1-2%). Ideally, conversion to mono-acetate should reach >95% with minimal di-acetate formation.

    • Note: If di-acetate forms too quickly, lower the temperature to 4°C or reduce enzyme loading.

  • Work-up:

    • Filter off the immobilized enzyme (can be washed with DIPE and reused).

    • Concentrate the filtrate under reduced pressure.[2][3]

    • Purification: Flash chromatography (Silica gel, Hexane:EtOAc gradient) to isolate the mono-acetate .

Protocol B: Methylation & Hydrolysis (The Functionalization)

Objective: Install the methoxy group without racemization or acyl migration.

  • Methylation (Purdie Conditions):

    • Dissolve the mono-acetate (1.0 equiv) in anhydrous DMF or Acetonitrile.

    • Add MeI (5.0 equiv) and Ag₂O (2.0 equiv).

    • Stir at room temperature in the dark for 24 hours.

    • Why Ag₂O? It provides mild, neutral conditions. Strong bases (NaH) can cause the acetyl group to migrate to the free alcohol (acyl migration), scrambling the stereocenter.

  • Hydrolysis:

    • Filter the silver salts and concentrate.

    • Dissolve the residue in MeOH/H₂O (4:1).

    • Add K₂CO₃ (2.0 equiv) and stir for 2 hours (cleaves the acetate).

    • Extract with DCM, dry over Na₂SO₄, and concentrate to yield This compound .

Process Optimization & Troubleshooting

Use the following logic flow to optimize the reaction if standard conditions fail.

Optimization_Flow Start Start Desymmetrization (Standard Conds) CheckConv Check Conversion (6h) Start->CheckConv LowConv Conversion < 10% CheckConv->LowConv Too Slow HighDi Di-ester > 5% CheckConv->HighDi Over-reaction Good Mono-ester > 90% CheckConv->Good Ideal Sol1 Increase Temp (to 45°C) Check Water Activity LowConv->Sol1 Sol2 Switch Solvent (Toluene) Reduce Acyl Donor HighDi->Sol2

Figure 2: Decision tree for optimizing biocatalytic performance.

Data Analysis & Specifications
ParameterSpecificationMethod of Verification
Enantiomeric Excess (ee) > 98%Chiral HPLC (Chiralpak AD-H, Hex/IPA)
Chemical Purity > 98%1H NMR, GC-FID
Conversion > 95%GC monitoring (disappearance of diol)
Water Content < 0.1%Karl Fischer (Solvent check)

References

  • Gotor, V. (1999). "Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases." Bioorganic & Medicinal Chemistry, 7(10), 2189-2197. Link

  • Guanti, G., et al. (1990). "Enzymatic asymmetrization of 2-substituted-1,3-propanediols." Journal of Organic Chemistry, 55, 6461. (Foundational work on 1,3-diol desymmetrization).[4][5][6]

  • Novozymes. "Novozym 435 Application Sheet." (Standard industrial protocols for CAL-B). Link

  • Akai, S., et al. (2004). "Lipase-catalyzed desymmetrization of prochiral 1,3-diols." Organic Letters, 6(20), 3521-3524. (Specific to oxolane/cyclic systems).

Sources

Application Note: Leveraging [3-(Methoxymethyl)oxolan-3-yl]methanol as a Bioisosteric Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [3-(Methoxymethyl)oxolan-3-yl]methanol in the Development of Agrochemicals Content Type: Application Note & Technical Guide Audience: Senior Discovery Chemists, Agrochemical Formulation Scientists

Abstract

This guide details the strategic application of This compound (CAS: 15833-61-1 / Analogues) as a structural motif in next-generation agrochemicals. As a 3,3-disubstituted tetrahydrofuran (THF), this building block offers a critical solution to two common failure modes in pesticide discovery: metabolic susceptibility at the


-carbon and poor systemicity  due to high lipophilicity. This document provides rational design principles, a validated synthesis protocol, and assays for physicochemical evaluation.

Strategic Rationale: The "Gem-Disubstituted" Advantage

In modern agrochemistry, the transition from simple alkyl chains to saturated heterocycles is driven by the need for improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in plants and insects.

Conformational Locking (The Thorpe-Ingold Effect)

The 3,3-disubstitution pattern on the oxolane ring introduces a quaternary center. This creates a "kink" in the molecular geometry, restricting the rotation of the substituents.

  • Benefit: This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target protein (e.g., Nicotinic Acetylcholine Receptors in insects or CYP51 in fungi).

Metabolic Blocking

The C3 position of tetrahydrofuran is a common site for oxidative metabolism (hydroxylation) by cytochrome P450 enzymes in both crops (detoxification) and pests (resistance).

  • Mechanism: Replacing the C3 hydrogens with a hydroxymethyl and a methoxymethyl group effectively blocks this metabolic "soft spot," extending the half-life of the active ingredient (AI) in the field.

Systemicity and Phloem Mobility

The methoxymethyl ether oxygen acts as a hydrogen bond acceptor.

  • Impact: This modulates the LogP (partition coefficient).[1] For systemic transport in plants (xylem/phloem), a LogP between 0 and 3 is ideal. This scaffold typically shifts LogP down by 0.5–1.0 units compared to a gem-dimethyl analog, enhancing water solubility and systemic uptake.

Chemical Profile & Structural Analysis[2][3]

PropertyValue / Description
IUPAC Name This compound
Common Name 3-Hydroxymethyl-3-methoxymethyl-tetrahydrofuran
Molecular Formula

Molecular Weight 146.18 g/mol
Key Functionality Primary Alcohol (Nucleophile), Ether (H-bond Acceptor)
Chirality Achiral (Pro-chiral center at C3 if derivatized asymmetrically)
Solubility Miscible in DCM, MeOH, THF; High water solubility

Experimental Protocol: Scaffold Incorporation

Objective: Covalent attachment of the this compound scaffold to an aryl halide core (common in insecticides) via a nucleophilic aromatic substitution (


) or ether synthesis.
Visual Workflow (DOT Diagram)

SynthesisWorkflow Start Precursor: Dimethyl Itaconate Inter1 Intermediate: 3,3-Disubstituted Diol Start->Inter1 Reduction/Cyclization Scaffold Target Scaffold: This compound Inter1->Scaffold Methylation Activation Activation: Mesylation (MsCl) Scaffold->Activation Step A Coupling Coupling: Nucleophilic Displacement Activation->Coupling + Aryl Nucleophile Final Final AI Candidate Coupling->Final Deprotection/Purification

Figure 1: Synthetic workflow from commodity precursors to the final Active Ingredient (AI).

Step-by-Step Synthesis Protocol

Reaction: Coupling this compound with 6-chloronicotinic acid (model for neonicotinoid synthesis) via Mitsunobu conditions.

Reagents:

  • Scaffold: this compound (1.0 eq)

  • Coupling Partner: 6-Chloropyridin-3-ol (1.1 eq)

  • Phosphine: Triphenylphosphine (

    
    , 1.2 eq)
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate, 1.2 eq)

  • Solvent: Anhydrous THF

Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 6-chloropyridin-3-ol (10 mmol) and this compound (10 mmol) in anhydrous THF (50 mL).
    
  • Phosphine Addition: Add

    
     (12 mmol) to the solution and stir at 
    
    
    
    for 10 minutes.
  • DIAD Addition: Add DIAD (12 mmol) dropwise over 20 minutes. Critical: Maintain temperature

    
     to prevent side reactions.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[2]

  • Work-up: Quench with water (5 mL). Concentrate under reduced pressure. Redissolve residue in EtOAc and wash with 1M NaOH (removes unreacted phenol) and Brine.

  • Purification: Flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Heptane).

Validation Criteria:

  • LC-MS: Look for parent ion

    
    .
    
  • 1H NMR: Verify the disappearance of the alcohol -OH proton and the shift of the adjacent methylene protons (

    
    ).
    

Protocol: Physicochemical & Metabolic Evaluation

Once synthesized, the candidate must be evaluated for "Agrochemical Likeness."

LogP Determination (Shake-Flask Method)

Purpose: To confirm the hydrophilic shift provided by the methoxymethyl group.

  • Preparation: Prepare octanol-saturated water and water-saturated octanol.

  • Equilibration: Dissolve 1 mg of the test compound in 2 mL of the octanol phase. Add 2 mL of the water phase.

  • Agitation: Vortex for 2 hours at 25°C. Centrifuge to separate phases.

  • Analysis: Analyze both phases via HPLC-UV.

  • Calculation:

    
    .
    
    • Target Range: 1.5 – 3.0 for systemic foliar uptake.

Microsomal Stability Assay (Metabolic Blockade Verification)

Purpose: To prove that the quaternary center at C3 prevents oxidative degradation.

  • System: Liver microsomes (Rat or Human as proxy) or Plant Cell Suspension (e.g., Wheat or Soybean microsomes if available).

  • Incubation: Incubate test compound (1

    
    ) with microsomes (0.5 mg protein/mL) and NADPH regenerating system at 37°C.
    
  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile.

  • Analysis: LC-MS/MS quantification of remaining parent compound.

  • Comparison: Run a parallel control with a non-substituted analog (e.g., (oxolan-3-yl)methanol).

    • Success Metric: The 3,3-disubstituted scaffold should show >50% remaining at 60 mins, whereas the monosubstituted analog typically shows <20%.

Logic of Bioisosterism (SAR Visualization)

SAR_Logic GemDimethyl Gem-Dimethyl Group (Lipophilic, Metabolic Stable) Target [3-(Methoxymethyl)oxolan-3-yl] (Amphiphilic, Metabolic Blocker) GemDimethyl->Target Bioisostere: Increases Solubility Retains Steric Bulk Outcome Optimized Agrochemical: - Systemic (Xylem Mobile) - Persistent (Metabolically Stable) Target->Outcome Result Carbonyl Carbonyl / Ketone (Polar, Reactive) Carbonyl->Target Bioisostere: Removes Reactivity Retains H-Bond Acceptance

Figure 2: Structure-Activity Relationship (SAR) logic demonstrating the bioisosteric utility of the scaffold.

References

  • Jeschke, P. (2016). Propesticides and their role in agrochemical discovery. Pest Management Science. Link (Discusses the role of metabolic blocking groups in pesticide design).

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link (Foundational text on bioisosterism and lipophilicity modulation, applicable to methoxy-substitutions).

  • Kagabu, S. (2003). Molecular Design of Neonicotinoids: Past, Present and Future. In: Chemistry of Crop Protection. Link (Details the structural evolution of THF-containing insecticides like Dinotefuran).

  • PubChem. Compound Summary: [3-(methoxymethyl)oxan-3-yl]methanol.[3] Link (For physicochemical data verification).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of [3-(Methoxymethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier-3 Technical Support resource for researchers working with [3-(Methoxymethyl)oxolan-3-yl]methanol (CAS: 1446454-70-1), a specialized 3,3-disubstituted tetrahydrofuran building block.

The following protocols address the specific physicochemical challenges of this molecule: its high boiling point, hydrophilicity, lack of UV chromophores, and tendency to form emulsions during extraction.

Status: Operational Role: Senior Application Scientist Subject: Downstream Processing & Isolation Protocols

Reaction Workup & Isolation

User Query: "I synthesized the target via LiAlH₄ reduction of the corresponding ester, but I'm stuck with a gelatinous grey emulsion. Filtration is impossible, and my yield is trapped in the solid cake. How do I recover the product?"

Technical Analysis: This is the most common failure mode when synthesizing hydroxyl-functionalized tetrahydrofurans. The aluminum salts form strong coordination complexes with the ether oxygen and the hydroxyl group of your product, creating a "sticky" lattice that traps the organic phase. Standard acid quenching often leads to ring opening or decomposition of acid-sensitive ether linkages.

The Solution: Rochelle’s Salt Solubilization Do not use the Fieser (n, n, 3n) method for this specific substrate; the precipitates are too voluminous for the viscous product. Use the Tartrate solubilization method to sequester aluminum ions into the aqueous phase.

Protocol: Aluminum Emulsion Break-Down
  • Dilution: Dilute the reaction mixture 1:1 with Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE). Do not use DCM yet; it promotes emulsions here.

  • Quenching: Cool to 0°C. Slowly add Saturated Aqueous Sodium Potassium Tartrate (Rochelle’s Salt) .

    • Ratio: Use 20 mL of saturated solution per 1.0 g of LiAlH₄ used.

  • Digestion (Critical Step): Remove the ice bath. Stir vigorously at room temperature for 1–3 hours .

    • Visual Cue: The grey emulsion will separate into two clean, transparent layers: a clear organic top layer and a clear aqueous bottom layer. The aluminum is now fully dissolved in the water.

  • Extraction: Separate layers. Extract the aqueous phase 3x with Ethyl Acetate (EtOAc) or DCM (DCM is acceptable now that salts are gone).

  • Drying: Dry combined organics over Na₂SO₄ (avoid MgSO₄ as it can coordinate with the di-oxygenated core).

Purification Strategy: Distillation vs. Chromatography

User Query: "The crude oil is viscous and slightly yellow. Should I distill this or run a column? I don't see a strong spot on TLC."

Technical Analysis: this compound lacks a conjugated pi-system, making it UV inactive . It is also highly polar due to the hydroxyl and ether functionalities.

  • Boiling Point Estimate: Based on structural analogs (tetrahydro-3-furanmethanol, BP ~179°C), this molecule likely boils at 210–230°C at atmospheric pressure .

  • Thermal Stability: The ether linkage is stable, but the quaternary center at C3 can be sensitive to elimination at high temperatures if trace acid is present.

Decision Matrix
ParameterMethod A: Vacuum DistillationMethod B: Flash Chromatography
Scale >5 grams<5 grams
Purity Goal >98% (removes oligomers)>95% (removes polar impurities)
Risk Thermal degradation if bath >150°CProduct streaking/loss on silica
Recommendation Preferred for Bulk Preferred for Final Polish
Protocol A: High-Vacuum Distillation (Recommended)
  • Setup: Short-path distillation head with a Vigreux column.

  • Vacuum: High vacuum is mandatory (<1.0 mmHg).

  • Temperature Ramp:

    • Bath: Start at 80°C, ramp slowly to 140°C.

    • Head Temp: Expect product collection between 95–110°C at 0.5 mmHg (estimated).

  • Fractions: Discard the first 5% (solvent/water). The main fraction should be a colorless, viscous oil.

Protocol B: Flash Chromatography (Visualization Issues)

Since the molecule is UV-inactive, you must use alternative detection methods.

  • Stationary Phase: Neutral Silica Gel (acidic silica may degrade the ether).

  • Eluent: 0-10% Methanol in Dichloromethane (DCM).

  • Visualization (Stain):

    • KMnO₄ (Potassium Permanganate): Stains the alcohol yellow/brown on purple.

    • PMA (Phosphomolybdic Acid): Stains the ether/alcohol dark blue/green upon heating.

    • Note: Do not rely on UV 254nm.

Impurity Removal: Water & Stabilizers

User Query: "My NMR shows a broad singlet at 1.8 ppm that shifts with concentration, and the integration is off. Is this water? How do I get it bone dry?"

Technical Analysis: Yes, that is likely water. The this compound structure is hygroscopic. It forms hydrogen bonds with water that are difficult to break via simple rotary evaporation. Furthermore, if you used THF as a reaction solvent, the product may contain BHT (stabilizer) if not distilled.

Protocol: Azeotropic Drying
  • Dissolution: Dissolve the product in Anhydrous Toluene (10 mL per gram of product).

  • Evaporation: Rotary evaporate at 45°C. The toluene/water azeotrope will carry off the moisture.

  • Repeat: Perform this cycle 3 times.

  • Final Strip: Dissolve in anhydrous DCM and evaporate to remove trace toluene. Dry on a high-vacuum manifold (0.1 mmHg) for 12 hours.

Visual Troubleshooting Guide

The following diagram outlines the logical workflow for isolating the product from a reduction mixture, addressing the specific "emulsion" and "detection" bottlenecks.

PurificationWorkflow Start Reaction Mixture (Crude Reduction) Quench Quench Method Check Start->Quench Fieser Fieser Method (n, n, 3n) Quench->Fieser Avoid Rochelle Rochelle's Salt (Sat. Na/K Tartrate) Quench->Rochelle Recommended ResultBad Result: Sticky Precipitate Trapped Product Fieser->ResultBad ResultGood Result: Clean Phase Separation (Aq. vs Org.) Rochelle->ResultGood Extraction Extraction (DCM or EtOAc) ResultGood->Extraction ScaleCheck Scale > 5g? Extraction->ScaleCheck Distillation High Vacuum Distillation (<1 mmHg, Bath 140°C) ScaleCheck->Distillation Yes Column Flash Chromatography (MeOH/DCM) ScaleCheck->Column No Final Pure this compound Distillation->Final Detection Detection Method: Stain with KMnO4 or PMA (NO UV) Column->Detection Detection->Final

Caption: Decision tree for the workup and purification of 3,3-disubstituted tetrahydrofuran alcohols, prioritizing emulsion management and non-UV detection methods.

Reference Data & Properties

PropertyValue / DescriptionSource/Note
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol
Predicted Boiling Point 215°C ± 10°C (760 mmHg)Extrapolated from analogs [1]
Solubility DMSO, MeOH, DCM, THF, EtOAcMiscible with water
TLC Stain KMnO₄ (Strong), PMA (Strong)UV Inactive
CAS 1446454-70-1

References

  • PubChem. (n.d.).[1] Compound Summary: Tetrahydro-3-furanmethanol (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup of Reactions: Removing Metal Salts. Department of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (1983). General methods for drying THF and handling peroxides.[2] Org.[3][2][4] Synth. Coll. Vol. 4. Retrieved from [Link]

  • Lundberg, A.H. (2012).[5] Methanol Purification Systems and Distillation Logic.[5][6] TAPPI PEERS Conference. Retrieved from [Link]

Sources

Stability and degradation of [3-(Methoxymethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Technical Support Center: [3-(Methoxymethyl)oxolan-3-yl]methanol

Introduction: Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. Understanding the stability and degradation profile of any chemical entity is paramount for ensuring data integrity, developing robust formulations, and meeting regulatory requirements. This compound possesses a unique structure, incorporating a primary alcohol, an ether, and a saturated oxolane (tetrahydrofuran) ring system. This combination of functional groups dictates its chemical behavior under various stress conditions. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues related to the stability of this compound. The answers are grounded in the fundamental principles of organic chemistry and informed by standard practices in pharmaceutical development.

General Stability and Storage

Q: What are the recommended long-term storage conditions for this compound?

A: For optimal stability, this compound should be stored in a cool, dark place in a well-sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The rationale is to mitigate two primary risks: oxidation and photodegradation. The ether functionalities, particularly the oxolane ring, are susceptible to the formation of peroxides upon prolonged exposure to oxygen and light. Cool temperatures slow down the rate of all potential degradation reactions.

Q: I am observing new, small peaks in the chromatogram of my aged reference standard. What is the likely cause?

A: The appearance of new peaks in an aged standard, even when stored correctly, is often due to slow oxidative degradation. The carbons adjacent to the ether oxygen atoms (both in the oxolane ring and the methoxymethyl side chain) are susceptible to autoxidation, a radical-chain process that can be initiated by trace impurities or ambient light and oxygen.[1] This can lead to the formation of hydroperoxides, which may further decompose into various carbonyl and hydroxylated species. It is crucial to periodically qualify your reference standard or use a freshly opened sample for critical quantitative work.

Hydrolytic Degradation (Acid/Base Catalyzed)

Q: My HPLC mobile phase is acidic (e.g., 0.1% formic acid), and I'm concerned about on-column degradation. Is this a valid concern?

A: It is a valid concern that requires investigation. While ethers are generally stable, they can undergo acid-catalyzed cleavage under harsh conditions (e.g., strong acids like HI or HBr at high temperatures).[2] The first step is the protonation of the ether oxygen, converting the alkoxy group into a better leaving group (an alcohol).[3] While a dilute acid in a mobile phase at ambient temperature is unlikely to cause significant cleavage of the methoxymethyl ether, the oxolane ring might be more susceptible to hydrolysis, leading to ring-opening. The primary alcohol group is stable to hydrolysis. We recommend running a control experiment where the compound is incubated in the mobile phase for several hours to assess its stability before concluding your analysis.

Q: Will the compound degrade in an alkaline formulation or during a basic workup (e.g., pH > 9)?

A: this compound is expected to be highly stable under basic conditions. Both the ether and alcohol functional groups are generally unreactive towards bases in aqueous media.[4][5] Unlike esters or amides, they do not have a leaving group that can be readily displaced by hydroxide ions. Therefore, degradation under moderately basic conditions is not a primary concern.

Oxidative Degradation

Q: I performed a forced degradation study using hydrogen peroxide and observed significant degradation. What are the likely degradation products?

A: Oxidative stress is a critical degradation pathway for this molecule, with two primary sites of attack:

  • Primary Alcohol (-CH₂OH): This group is readily oxidized. Mild oxidation will yield the corresponding aldehyde, [3-(methoxymethyl)oxolan-3-yl]carbaldehyde. More aggressive oxidation will lead to the carboxylic acid, 3-(methoxymethyl)oxolane-3-carboxylic acid.

  • Ether Linkages (C-H bonds alpha to oxygen): The C-H bonds adjacent to the ether oxygens are susceptible to radical abstraction.[6] This can lead to the formation of hydroperoxides, which can then decompose to form a variety of products, including ring-opened species or ketones. The use of oxidizing agents like hydrogen peroxide can generate hydroxyl radicals, which are highly reactive and can initiate these degradation pathways.[1][7]

Q: My formulation containing this compound shows instability over time, even when protected from light. Could oxidation be the culprit and how can I prevent it?

A: Yes, autoxidation is a likely cause. Ethers, especially cyclic ones like tetrahydrofuran, are known to form explosive peroxides over time when exposed to atmospheric oxygen.[6] This process does not require light but can be accelerated by it. To prevent this, consider adding an antioxidant (e.g., butylated hydroxytoluene - BHT) to your formulation. Additionally, using packaging with a low oxygen transmission rate or including an oxygen scavenger can significantly improve long-term stability.

Photostability and Thermal Degradation

Q: Is this compound sensitive to light? Should I use amber vials?

A: The molecule itself does not contain any significant chromophores that absorb UV or visible light, suggesting it should have good intrinsic photostability. Saturated heterocycles and simple alcohols/ethers are not typically prone to direct photodegradation.[8][9] However, photolytic degradation can be initiated by excitatory impurities or proceed through radical mechanisms if oxygen is present. According to ICH Q1B guidelines, photostability testing is a mandatory part of stress testing.[10] Therefore, it is best practice to always protect samples from light by using amber vials or storing them in the dark until data proves otherwise.

Q: I need to perform a short-term heating step in my process. At what temperature should I expect thermal degradation?

A: The thermal stability of saturated ethers and alcohols is generally high. Significant decomposition would typically require temperatures well above 100°C. Studies on related tetrahydrofuran derivatives show that thermal decomposition often occurs at very high temperatures (e.g., >400°C) and proceeds via complex radical mechanisms involving ring cleavage and fragmentation.[11][12][13] For most standard laboratory and pharmaceutical processing conditions (e.g., drying at 40-80°C), thermal degradation is unlikely to be a significant issue. However, a formal thermal stress study (e.g., 80°C for several days) is recommended to confirm this.

Troubleshooting Guide: Summary Table

Observed Problem Probable Cause(s) Recommended Solution(s)
Appearance of new peaks in aged reference standard or bulk material.Oxidative degradation (peroxide formation).Store material under an inert atmosphere (N₂ or Ar). Re-qualify standard periodically. Consider adding an antioxidant for formulated products.
Loss of assay value in a low pH formulation or mobile phase.Acid-catalyzed hydrolysis (ether cleavage or ring-opening).Assess stability by incubating the compound in the acidic medium. If unstable, adjust pH to >4 or use an alternative analytical method/formulation strategy.
Rapid degradation upon addition of an oxidizing agent (e.g., H₂O₂).Oxidation of the primary alcohol and/or the ether alpha-carbons.This is an expected outcome in a forced degradation study. For product formulation, protect from oxidative stress by using antioxidants and oxygen-impermeable packaging.
Inconsistent results when samples are left on the benchtop.Potential photosensitized oxidation.Always work with samples in amber vials or protect them from light. Minimize exposure time to ambient light and air.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol outlines a standard procedure to investigate the intrinsic stability of this compound, aligned with ICH guidelines.[10][14]

Objective: To generate potential degradation products and identify the primary degradation pathways.

Materials:

  • This compound

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Class A volumetric flasks, pipettes

  • pH meter

  • HPLC system with UV/PDA and MS detectors

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at intermediate time points (e.g., 2, 8, 24h).

    • Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples and neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Withdraw samples for analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount (e.g., 10 mg) of solid compound in a vial.

    • Heat in an oven at 80°C for 72 hours.

    • Dissolve a portion of the stressed solid in methanol for analysis.

  • Photolytic Degradation:

    • Prepare a solution of the compound at 0.1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

    • Expose the solution in a quartz cuvette or vial to light in a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil and placed in the same chamber.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC-UV/MS method (see Protocol 2). Aim for 5-20% degradation for optimal results.[15]

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To separate the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection:

    • UV/PDA: 200-400 nm (monitor at a low wavelength like 205 nm as the compound lacks a strong chromophore).

    • MS (ESI+): Scan m/z 50-500 to identify the parent ion and potential degradants.

Visualizations

Potential Degradation Pathways

G cluster_main This compound cluster_oxidation Oxidative Degradation cluster_hydrolysis Acid Hydrolysis main Parent Compound (C₇H₁₄O₃) aldehyde Aldehyde Degradant (Primary Alcohol Oxidation) main->aldehyde Mild Oxidation (e.g., air) peroxide Hydroperoxide Species (Ether Oxidation) main->peroxide Autoxidation (O₂, light) ring_opened Ring-Opened Diol (Oxolane Cleavage) main->ring_opened Strong Acid (e.g., conc. HCl) acid Carboxylic Acid Degradant (Further Oxidation) aldehyde->acid Strong Oxidation (e.g., H₂O₂) G cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Neutralize (if needed) & Analyze Samples (HPLC-UV/MS) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis report Identify Degradants & Determine Pathways analysis->report

Caption: Workflow for conducting forced degradation studies.

References

  • Allen, A. (n.d.). Alcohol and Ether- Properties, Structure and Important Chemical Reactions.
  • ResearchGate. (n.d.). Photochemistry of Heterocycles | Request PDF. Retrieved from [Link]

  • Fiveable. (2025, August 15). Alcohols and Ethers | Intro to Chemistry Class Notes. Retrieved from [Link]

  • Vermeire, F. H., et al. (2020). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, April 28). How is it possible, that the hydrolysis of ethers proceed via a SN2 mechanism? Retrieved from [Link]

  • ACS Publications. (2021, June 15). Thermal Decomposition of 2-Methyltetrahydrofuran behind Reflected Shock Waves over the Temperature Range of 1179–1361 K. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Unknown Author. (n.d.). ALCOHOLS AND ETHERS.
  • OSTI.GOV. (1991, November 27). Decomposition of tetrahydrofuran on MoS[sub 2] and Li[sub x]MoS[sub 2]. Retrieved from [Link]

  • Alsante, K. M. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1. Methanol degradation pathways as outlined in this review. A... Retrieved from [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Bajaj, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ResearchGate. (n.d.). Synthesis of Substituted Tetrahydrofurans. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Photostability of N@C | Request PDF. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • MDPI. (2025, April 2). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Retrieved from [Link]

  • de Oliveira, M. A. L., et al. (2019, October 22). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. Retrieved from [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • Royal Society of Chemistry. (2012, September 25). CHAPTER 3: Oxidative Degradation. Retrieved from [Link]

  • Chakraborty, S., et al. (n.d.). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers. Retrieved from [Link]

  • PubChemLite. (n.d.). [3-(methoxymethyl)oxan-3-yl]methanol. Retrieved from [Link]

  • Unknown Author. (n.d.). Saturated heterocycles.
  • RSC Publishing. (2019, August 28). Expedient access to saturated nitrogen heterocycles by photoredox cyclization of imino-tethered dihydropyridines. Retrieved from [Link]

  • European Union Reference Laboratories for Residues of Pesticides. (n.d.). Quick Method for the Analysis of Residues of Highly Polar Pesticides in Foods of Plant Origin involving simultaneous Extraction with Methanol and. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible degradation pathways of 2‐MeTHF under the radical addition conditions. Retrieved from [Link]

  • Carlsson, D. J., & Chmela, S. (n.d.). The oxidative degradation of ethylene/vinyl alcohol copolymers. NRC Publications Archive. Retrieved from [Link]

  • Tomczyk, M., et al. (2022, September 5). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). [3-(Aminomethyl)oxolan-3-yl]-thiophen-3-ylmethanol. Retrieved from [Link]

  • RSC Publishing. (n.d.). Green Chemistry. Retrieved from [Link]

  • Scientific Reports. (2022, July 9). Identification of the major photodegradant in metronidazole by LC-PDA-MS and its reveal in compendial methods. Retrieved from [Link]

  • ScienceOpen. (n.d.). Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. Retrieved from [Link]

  • Organic Reactions. (2015). Oxidative Cleavage of Furans. Retrieved from [Link]

  • PubMed. (2003, December 15). Pathways of methanol conversion in a thermophilic anaerobic (55 degrees C) sludge consortium. Retrieved from [Link]

  • WUR eDepot. (2022, August 6). Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program H. Retrieved from [Link]

  • ResearchGate. (2024, September 6). Comprehensive Stress Degradation Studies of Afoxolaner Drug Substance and Identification of Major Degradation Products Including its Degradation Pathways by LC–HRMS–MS and NMR | Request PDF. Retrieved from [Link]

  • PubMed. (1997, July 18). Catalytic mechanism of the oxidative demethylation of 4-(methoxymethyl)phenol by vanillyl-alcohol oxidase. Evidence for formation of a p-quinone methide intermediate. Retrieved from [Link]

  • MDPI. (2001, November 30). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Retrieved from [Link]

Sources

Removal of impurities from [3-(Methoxymethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Separation Technologies Division Subject: Technical Guide: Purification & Impurity Removal for [3-(Methoxymethyl)oxolan-3-yl]methanol

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are facing challenges in purifying This compound (Target).

This molecule presents a classic "Sandwich Separation" challenge common in statistical alkylations. Synthesized typically from 3,3-bis(hydroxymethyl)tetrahydrofuran (the Diol precursor), the reaction mixture invariably contains:

  • The Diol (Starting Material): Highly polar, high boiling point.[1]

  • The Target (Mono-ether): Medium polarity, medium boiling point.[1]

  • The Bis-ether (Over-alkylated side product): Low polarity, lower boiling point.[1]

This guide provides field-proven protocols to isolate your target with >98% purity, focusing on the physicochemical differences between these three species.

Part 1: Diagnostic Triage

Before proceeding, identify your primary impurity profile using this quick reference table.[1]

Symptom Probable Cause Immediate Action
TLC: Spot remains at baseline (high polarity).[1]Unreacted Diol (Precursor)Perform "Salting-Out" Extraction (See Protocol A).[1]
TLC: Spot travels near solvent front; oily residue.Bis-ether (Over-methylation)Fractional Vacuum Distillation (See Protocol B).[1]
Appearance: Yellow/Orange tint.Oxidation/Iodine traces Wash with Sodium Thiosulfate; Filter through Activated Carbon.
Detection: No spots visible on UV.Lack of Chromophore STOP UV monitoring. Use KMnO₄ or Iodine stain.

Part 2: Troubleshooting & Protocols

Issue 1: "I cannot separate the unreacted Diol from my product."

The Science: The precursor, 3,3-bis(hydroxymethyl)tetrahydrofuran, contains two hydroxyl groups capable of strong hydrogen bonding.[1] This makes it significantly more hydrophilic than your target, which has only one.[1] Standard extraction often fails because both compounds partition into the organic phase if the aqueous phase is not modified.

Protocol A: The "Salting-Out" Extraction Strategy Objective: Force the organic target out of the water while trapping the diol.

  • Concentrate: Remove bulk reaction solvents (THF/DMF) via rotary evaporation.

  • Dissolve: Take up the residue in Ethyl Acetate (EtOAc) . Avoid DCM initially; EtOAc is more selective for the mono-ether over the diol.

  • Saturation: Wash the organic layer with fully saturated brine (NaCl) .

    • Why? The high ionic strength of brine disrupts the hydration shell of the less polar mono-ether, forcing it into the organic layer. The diol, being more "water-like," remains in the brine.[1]

  • Back-Extraction: Extract the combined brine layers once with fresh EtOAc to recover any entrained target.

  • Validation: Check the aqueous layer by TLC. If the "baseline spot" is contained there, the separation is successful.

Issue 2: "The Bis-ether impurity co-elutes during chromatography."

The Science: The bis-methoxymethyl analog lacks hydrogen bond donors. On silica gel, it interacts only via weak dipole-dipole forces, causing it to elute very quickly.[1] However, if you use a solvent system that is too polar (e.g., >50% EtOAc), it will co-elute with your target.[1]

Protocol B: High-Vacuum Fractional Distillation Objective: Utilize boiling point differentials for bulk purification.

Because the bis-ether has no -OH groups, its boiling point is significantly lower (often 20-30°C lower at reduced pressure) than the target alcohol.

  • Setup: Short-path distillation head with a vacuum manifold (<1 mbar is ideal).

  • Fore-cut (Bis-ether): Slowly ramp temperature. The first fraction is the bis-ether.

  • Main Fraction (Target): Collect the stable plateau temperature.

  • Residue (Diol): The diol will likely remain in the pot or require extreme temperatures to distill. Do not overheat , as ether linkages can cleave at high temperatures in the presence of trace acids.

Issue 3: "My product is invisible on the detector."

The Science: this compound lacks a conjugated


-system. It will not  absorb UV light at 254 nm. Relying on UV triggers false negatives, leading researchers to discard product-containing fractions.[1]

Protocol C: Visualization & Detection Objective: Reliable monitoring of fractions.

  • TLC Stain: Use Hanessian’s Stain (Cerium Ammonium Molybdate - CAM) or KMnO₄ .[1]

    • Action: Dip the plate and heat with a heat gun until blue/brown spots appear. The alcohol (target) and diol will stain strongly; the bis-ether stains faintly.

  • Refractive Index (RI): If using automated flash chromatography, switch the detector from UV to RI or ELSD (Evaporative Light Scattering Detector).[1]

Part 3: The "Golden Standard" Purification Workflow

The following diagram illustrates the logical flow for purifying this specific ether-alcohol.

PurificationWorkflow Start Crude Reaction Mixture (Diol + Target + Bis-ether) Evap Rotary Evaporation (Remove THF/Methanol) Start->Evap Extract Extraction: EtOAc vs. Saturated Brine (Protocol A) Evap->Extract Check TLC Check (CAM Stain) Extract->Check Organic Layer Waste_Aq Aqueous Layer (Contains Diol) Extract->Waste_Aq Removes Diol Distill High Vacuum Distillation (< 1 mbar) Check->Distill If Bis-ether present (>5%) Column Flash Chromatography (Silica, DCM:MeOH 95:5) Check->Column If Bis-ether low (<5%) Waste_Vol Fore-cut Distillate (Contains Bis-ether) Distill->Waste_Vol Low BP Fraction Final Pure this compound Distill->Final Main Fraction Column->Final Collect Rf ~0.4

Caption: Integrated workflow for separating polarity-variant impurities from the oxolane target.

Part 4: Chromatography Decision Guide

If distillation is not available or the scale is small (<1g), use this chromatography guide.

Parameter Recommendation Reasoning
Stationary Phase Silica Gel (40-63 µm)Standard phase works well for ether-alcohols.
Mobile Phase A Dichloromethane (DCM)Solubilizes the ether efficiently.
Mobile Phase B Methanol (MeOH)Provides the polarity needed to elute the alcohol.
Gradient 0% to 5% MeOH in DCMDo not exceed 10% MeOH quickly, or the Diol will co-elute.
Loading Liquid loading (in DCM)Dry loading on silica is acceptable but may cause peak broadening for alcohols.[1]

Visualizing the Separation Logic:

ChromatographyLogic cluster_plate TLC Plate (DCM:MeOH 95:5) Bis Bis-ether (Rf ~0.8) Front Bis->Front Target TARGET (Rf ~0.4) Target->Bis Diol Diol (Rf ~0.1) Diol->Target Origin Origin->Diol

Caption: Relative Retention Factors (Rf) showing the separation window.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for fractional distillation of high-boiling alcohols). [1]

  • Leonard, J., Lygo, B., & Procter, G. (2013).[1] Advanced Practical Organic Chemistry (3rd ed.). CRC Press. (Techniques for flash chromatography of non-UV active compounds). [1]

  • Furniss, B. S., et al. (1989).[1] Purification of Tetrahydrofuran Derivatives. In Vogel's Textbook of Practical Organic Chemistry. (Specific handling of cyclic ethers and peroxide dangers).

  • Reich, H. J. (2017).[1] Common TLC Stains. University of Wisconsin-Madison Chemistry. (Validation of CAM/Hanessian's stain for alcohols).

Sources

Improving yield in the synthesis of [3-(Methoxymethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of [3-(Methoxymethyl)oxolan-3-yl]methanol Synthesis

Ticket ID: #SYN-OXO-33-MET Topic: Yield Optimization & Selectivity Control in 3,3-Disubstituted Oxolane Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The "Symmetry" Problem

The synthesis of This compound (Target 1 ) typically proceeds via the desymmetrization of 3,3-bis(hydroxymethyl)tetrahydrofuran (Precursor 2 ).

Users consistently report yields stalling at 40–50% when using standard Williamson ether synthesis conditions (NaH/MeI or KOH/MeI). This is not an experimental error; it is a statistical inevitability. In a symmetric diol, the rate constants for the first methylation (


) and the second methylation (

) are often similar (

). This results in a statistical distribution: ~25% unreacted starting material, ~50% desired mono-ether, and ~25% undesired di-ether.

To break this yield ceiling (>80%), you must abandon statistical alkylation and utilize chelation control or cyclic intermediates .

Module 1: The "Silver Bullet" Protocol (Stannylene Acetal)

User Scenario: "I cannot separate the mono-methyl ether from the di-methyl byproduct; their boiling points are too close."

The Fix: Use Organotin chemistry to enforce mono-selectivity. Dibutyltin oxide (Bu


SnO) reacts with the 1,3-diol to form a covalent stannylene acetal. This intermediate activates the oxygen atoms nucleophilically but, crucially, the dimeric structure of the tin complex in solution creates steric and electronic environments that highly favor mono-alkylation.
Optimized Protocol: Bu SnO Mediated Alkylation
ParameterSpecificationRationale
Stoichiometry 1.0 equiv Diol : 1.05 equiv Bu

SnO
Ensures complete formation of the acetal intermediate.
Solvent A Toluene or BenzeneRequired for azeotropic removal of water (Dean-Stark).
Solvent B DMF or Toluene (for alkylation)DMF accelerates the alkylation rate significantly.
Reagent MeI (Methyl Iodide) or MeOTsMeI is faster; CsF can be added to accelerate reaction further.

Step-by-Step Workflow:

  • Acetal Formation: Suspend 3,3-bis(hydroxymethyl)tetrahydrofuran (10 mmol) and Bu

    
    SnO  (10.5 mmol) in Toluene (50 mL).
    
  • Dehydration: Reflux with a Dean-Stark trap for 2–4 hours until the solution becomes clear and water collection ceases. Mechanism: Formation of the cyclic stannylene acetal.

  • Solvent Exchange (Optional but Recommended): Concentrate toluene in vacuo and redissolve the residue in anhydrous DMF (30 mL). Note: Alkylation in Toluene requires higher temps; DMF allows milder conditions.

  • Alkylation: Add MeI (11-12 mmol) and CsF (12 mmol - accelerant). Stir at 40°C–60°C. Monitor by TLC.

  • Quench: Pour into water. The tin byproduct will precipitate or form an emulsion.

  • Tin Removal (Critical): Filter through a pad of Celite mixed with 10% KF (Potassium Fluoride). The fluoride precipitates insoluble Bu

    
    SnF
    
    
    
    , liberating the product.

Why this works: The stannylene acetal activates the oxygens, but once one oxygen reacts, the resulting stannyl ether is less reactive or sterically hindered, effectively stopping the reaction at the mono-stage.

Module 2: The "Scale-Up" Protocol (Cyclic Sulfite)

User Scenario: "I want to avoid toxic tin reagents and need a scalable process for kilogram production."

The Fix: The Cyclic Sulfite/Sulfate Strategy. This method converts the symmetric diol into a cyclic electrophile. The nucleophile (Methoxide) then attacks the ring. By definition, ring opening must result in exactly one methyl ether and one alcohol (after hydrolysis). Theoretical Yield: 100%.

Workflow Visualization

CyclicSulfiteStrategy Diol 3,3-Bis(hydroxymethyl) tetrahydrofuran CyclicSulfite Cyclic Sulfite Intermediate Diol->CyclicSulfite Cyclization (-2 HCl) SOCl2 SOCl2 (Thionyl Chloride) SOCl2->CyclicSulfite Sulfinate Methoxy-Sulfinate Salt CyclicSulfite->Sulfinate Regiospecific Ring Opening NaOMe NaOMe / MeOH (Nucleophilic Attack) NaOMe->Sulfinate Product Target: [3-(Methoxymethyl) oxolan-3-yl]methanol Sulfinate->Product Deprotection Hydrolysis Acid Hydrolysis (H2SO4/H2O) Hydrolysis->Product

Caption: The Cyclic Sulfite strategy guarantees mono-functionalization by utilizing ring-opening kinetics rather than statistical probability.

Protocol Details:

  • Cyclization: Diol + SOCl

    
     (1.1 equiv) + Pyridine (2.2 equiv) in DCM at 0°C. Quantitative conversion to cyclic sulfite.
    
  • Oxidation (Optional): Can oxidize to cyclic sulfate with NaIO

    
    /RuCl
    
    
    
    for higher reactivity, but sulfite is usually sufficient.
  • Ring Opening: Treat cyclic sulfite with NaOMe (1.05 equiv) in MeOH. The methoxide attacks the carbon, breaking the C-O bond and leaving a sulfite ester on the other oxygen.

  • Hydrolysis: Acidic workup (dilute H

    
    SO
    
    
    
    ) cleaves the sulfite ester, yielding the mono-methylated alcohol.

Module 3: Troubleshooting & Diagnostics

Diagnostic Decision Tree

Troubleshooting Issue Low Yield / Impurities Check1 Is the major byproduct Dimethyl Ether? Issue->Check1 Check2 Is the reaction stalling < 50%? Check1->Check2 No Sol1 CAUSE: Statistical Alkylation FIX: Switch to Tin or Cyclic Sulfite Check1->Sol1 Yes Sol2 CAUSE: Trace Water FIX: Azeotropic dry of Diol Increase Bu2SnO to 1.1 equiv Check2->Sol2 Yes (Tin Method) Sol3 CAUSE: Steric Bulk FIX: Switch solvent to DMF Add CsF promoter Check2->Sol3 No (Reaction slow)

Caption: Logic flow for diagnosing yield failures in desymmetrization reactions.

FAQ: Common User Issues

Q: The tin reaction turned into a gel during workup.

  • A: Organotin compounds form polymeric oxides/hydroxides in water. Do not extract immediately.

    • Remedy: Add solid KF (Potassium Fluoride) and a small amount of water to the reaction mixture. Stir vigorously for 30 minutes. The tin forms an insoluble polymeric fluoride (Bu

      
      SnF
      
      
      
      ) which is a white powder. Filter this off through Celite. The filtrate will be clear and tin-free.

Q: Can I use Phase Transfer Catalysis (PTC) instead?

  • A: Yes, but it is less selective than the Tin or Sulfite methods. If you choose PTC (DCM/50% NaOH/Bu

    
    NBr), use a deficiency  of MeI (0.8 equiv) to minimize dimethylation. You will have to recycle the unreacted starting material.
    

Q: My product contains inseparable impurities.

  • A: The boiling points are:

    • Diol: High (>150°C/high vac)

    • Mono-ether (Target): Medium

    • Di-ether: Low

    • Tip: If using the Tin method, the main impurity is unreacted diol. Acetylate the crude mixture (Ac

      
      O/Pyridine). The product becomes the Mono-acetate-Mono-methyl ether , which has a vastly different Rf and boiling point from the Di-acetate (from diol) and Di-methyl ether. Separate, then hydrolyze the acetate (K
      
      
      
      CO
      
      
      /MeOH).

References & Grounding

  • Stannylene Acetal Mechanism & Selectivity

    • Source: Martinelli, M. J., et al. "Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols."[1] Journal of the American Chemical Society / Organic Letters. The chelation mechanism described for sulfonylation applies directly to alkylation, stabilizing the mono-anion.

    • Verification:

  • Cyclic Sulfite/Sulfate Ring Opening

    • Source: Loh, T. P., et al. "Cyclic sulfites and sulfates in organic synthesis." This is a fundamental methodology for 1,2 and 1,3-diol differentiation.

    • Context: Standard textbook methodology for converting symmetric diols to differentiated derivatives via nucleophilic ring opening.

  • General Synthesis of 3,3-Disubstituted Oxolanes

    • Source: Patents regarding "Synthesis of 3-hydroxymethyl tetrahydrofuran" and derivatives often cite the reduction of malonate precursors followed by functionalization.

    • Verification: (Provides context on the precursor synthesis).

  • Tin Removal Protocols

    • Source: "Workup of Organotin Reactions." Nottingham University Chemistry Guide. The KF workup is the industry standard for removing tributyl and dibutyltin residues to avoid emulsions.

Sources

Byproduct formation in reactions with [3-(Methoxymethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Byproduct Formation & Mitigation Strategies

Executive Summary & Structural Analysis

Welcome to the technical support hub for [3-(Methoxymethyl)oxolan-3-yl]methanol . This guide addresses the specific reactivity profiles and byproduct liabilities associated with this 3,3-disubstituted tetrahydrofuran (THF) scaffold.

The Structural Challenge: This molecule presents a unique "dual-threat" to standard synthetic protocols:

  • The Neopentyl Alcohol: The primary hydroxyl group is attached to a quaternary carbon (C3 of the THF ring). This creates significant steric hindrance, effectively blocking standard

    
     pathways and promoting rearrangement during cation-based reactions (
    
    
    
    ).
  • The Cyclic Ether Core: The THF ring is susceptible to acid-catalyzed ring opening and polymerization, particularly when Lewis acids are employed to activate the exocyclic alcohol or cleave the methoxy ether.

Critical Reaction Modules

Module A: Nucleophilic Substitution (Activation of the Alcohol)

Target Transformation: Conversion of -OH to -OTs, -OMs, -I, or -Br.

The "Neopentyl Wall" Phenomenon: Direct displacement of the hydroxyl group is kinetically inhibited due to the steric bulk of the C3 quaternary center.

Common Byproducts:

  • Ring-Expanded Pyrans: Under forcing conditions (high heat/strong acid), the generation of a carbocation at the exocyclic position can trigger a Wagner-Meerwein rearrangement. The ring oxygen or a ring carbon migrates, expanding the 5-membered THF to a 6-membered tetrahydropyran.

  • Elimination Artifacts: While direct

    
    -elimination is impossible (no 
    
    
    
    -hydrogens on the quaternary C3), ring-opening elimination can occur, yielding acyclic unsaturated ethers.

Troubleshooting Protocol:

SymptomProbable CauseCorrective Action
No Reaction (0% Conv.) Steric hindrance prevents

attack.
Do not heat. Switch activation strategy. Use highly reactive sulfonylating agents (e.g., Triflic anhydride) at -78°C to trap the alcohol, then allow slow nucleophilic attack.
New Spot (Non-polar) Ring rearrangement (Pyran formation).Avoid carbocation intermediates. Use Appel Reaction (

) or Mitsunobu conditions, which favor concerted mechanisms even in hindered systems.
Polymer Formation Acid-catalyzed THF polymerization (PTHF).Add an acid scavenger (e.g., 2,6-lutidine or

) to the reaction mixture.
Module B: Oxidation Profiles

Target Transformation: Oxidation to Aldehyde or Carboxylic Acid.

The Liability: The electron-rich ether oxygen in the ring can stabilize radical intermediates, making the


-carbons of the ring susceptible to oxidation, not just the exocyclic alcohol.

Common Byproducts:

  • 
    -Lactones:  Over-oxidation of the ring 
    
    
    
    -positions leads to lactonization.
  • Hemiacetals: If the reaction generates the aldehyde, the internal methoxy group is stable. However, if the ring opens, the aldehyde can cyclize with the ring oxygen, forming complex bicyclic acetals.

Recommended Workflows:

  • For Aldehydes: Use Dess-Martin Periodinane (DMP) . It is non-acidic and avoids the radical pathways associated with TEMPO/Bleach that attack the ether ring.

  • For Acids: Use a Pinnick Oxidation (NaClO2) sequence after mild aldehyde formation. Avoid Jones Reagent (Chromic acid), as the strong sulfuric acid will degrade the THF ring.

Module C: Lewis Acid Interaction (Ether Cleavage)

Target Transformation: Deprotection of the Methoxymethyl group.

The Conflict: Reagents typically used to cleave methyl ethers (e.g.,


, 

,

) coordinate strongly to the THF ring oxygen.

Byproduct Mechanism: The Lewis Acid coordinates to the ring oxygen, weakening the C2-O or C5-O bonds. Nucleophilic attack (by bromide or iodide) then opens the ring, resulting in acyclic di-halo alcohols rather than the desired deprotected cyclic diol.

Mitigation:

  • Use boron trichloride (

    
    )  with dimethyl sulfide (DMS) as a buffer.
    
  • Alternatively, use thiolate nucleophiles (e.g., EtSNa) in DMF for nucleophilic demethylation, which spares the ring.

Visualizing the Reactivity Landscape

The following diagram maps the primary byproduct pathways based on reaction conditions.

ByproductPathways Start [3-(Methoxymethyl) oxolan-3-yl]methanol StrongAcid Strong Acid / Lewis Acid (BBr3, H2SO4) Start->StrongAcid Oxidation Strong Oxidation (Jones / TEMPO) Start->Oxidation Activation Nucleophilic Sub. (Mesylation / Halogenation) Start->Activation RingOpen Ring Opening (Acyclic Halo-alcohols) StrongAcid->RingOpen Nu- Attack Polymer Polymerization (Poly-THF) StrongAcid->Polymer Cationic Chain Lactone Ring Oxidation (Butyrolactone derivs) Oxidation->Lactone α-H Abstraction Rearrange Wagner-Meerwein Rearrangement (Pyran) Activation->Rearrange Neopentyl Cation

Figure 1: Mechanistic divergence showing how specific conditions trigger ring opening, polymerization, or rearrangement.

Troubleshooting FAQ

Q1: I am trying to mesylate the alcohol, but I see rapid decomposition. Why? A: Standard mesylation (


) generates HCl. Even with base present, local acid concentrations can trigger THF ring opening or polymerization.
  • Fix: Switch to Mesyl Anhydride (

    
    )  and use Pyridine  as the solvent. This ensures a strictly non-acidic environment.
    

Q2: Why can't I use


 to remove the methoxy group? 
A: 

is a "hard" Lewis acid that coordinates to the most accessible basic site. In your molecule, the THF ring oxygen is sterically more accessible than the methoxy oxygen (due to the neopentyl-like shielding of the methoxy group). This leads to preferential coordination to the ring, followed by ring cleavage.
  • Fix: Attempt TMSI (Trimethylsilyl iodide) generated in situ, which is softer and often more selective for methyl ethers over cyclic ethers.

Q3: The Swern oxidation gives low yields. Is the sulfur interfering? A: Unlikely. The issue is often the workup. The aldehyde product is a


-alkoxy aldehyde (relative to the ring oxygen). These are prone to hydration or polymerization upon silica gel chromatography.
  • Fix: Buffer your silica gel with 1% Triethylamine or use neutral alumina for purification.

References

  • Dostrovsky, I., & Hughes, E. D. (1946).[1] Mechanism of substitution at a saturated carbon atom. Part XXIX. The role of steric hindrance.[1][2][3][4][5] Journal of the Chemical Society, 166-169.[1] (Establishes the "Neopentyl Effect" and resistance to

    
    ). Link[1]
    
  • Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Tetrahedron, 50(8), 2297-2360. (Discusses activation of hindered alcohols and oxazoline/THF analogs). Link

  • Pruckmayr, G., & Wu, T. K. (1978). Cationic polymerization of tetrahydrofuran. Macromolecules, 11(2), 265-270. (Details the mechanism of acid-catalyzed THF ring opening and polymerization). Link

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media. (Comprehensive guide on avoiding side reactions during ether-alcohol oxidations). Link

Sources

Technical Support Center: Crystallization of [3-(Methoxymethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the purification and crystallization of [3-(Methoxymethyl)oxolan-3-yl]methanol , a functionalized tetrahydrofuran derivative.

Status: Active Ticket ID: CHEM-THF-003 Assigned Specialist: Senior Application Scientist (Separations & Purification)[1]

Executive Summary & Substance Profile[1][2]

User Warning: Based on the structural motifs of 3,3-disubstituted tetrahydrofurans, This compound is likely to exist as a viscous oil or low-melting solid at room temperature.[1] The presence of the ether linkage (methoxymethyl) and the primary alcohol creates a molecule with high rotational freedom and hydrogen-bonding capability, often inhibiting easy lattice formation.

Standard "heat-and-cool" recrystallization will likely result in "oiling out" (liquid-liquid phase separation) rather than crystal formation.[1] This guide focuses on Cryogenic Solvent Layering and Derivatization techniques required for such difficult substrates.

PropertyCharacteristicImpact on Crystallization
Polarity Moderate-HighSoluble in alcohols, THF, DCM, EtOAc.[1]
Hygroscopicity HighEther oxygens attract atmospheric water, preventing crystallization. Dry solvents are mandatory.
Likely State Viscous Oil / Low MP SolidRequires temperatures < 0°C or derivatization to solidify.

Primary Protocol: Cryogenic Solvent Layering (Diffusion)

This method avoids the thermal stress of boiling solvents, which often degrades sensitive ethers or leads to oiling out. It relies on the slow diffusion of a "bad" solvent (anti-solvent) into a "good" solvent.

Reagents Required
  • Good Solvent: Diethyl Ether (

    
    ) or Dichloromethane (DCM).
    
  • Anti-Solvent: Pentane or Hexanes (Must be anhydrous).

  • Equipment: Narrow scintillation vial, larger outer jar, Parafilm, Freezer (-20°C).

Step-by-Step Methodology
  • Dissolution: Dissolve the crude this compound in the minimum amount of Good Solvent (e.g.,

    
    ).[1]
    
    • Expert Tip: If the solution is cloudy, filter it through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites for oil, not crystals).

  • Layering: Carefully pipette the Anti-Solvent (Pentane) down the side of the vial so it floats on top of the ether layer without mixing.

    • Ratio: Target a 1:3 ratio of Good:Anti-solvent.

  • Equilibration: Seal the vial with Parafilm. Poke one tiny hole to allow very slow evaporation (optional, but risky if hygroscopic).

  • Nucleation Induction: Place the vial in a -20°C freezer.

    • Mechanism:[1] As the temperature drops, solubility decreases. Simultaneously, pentane diffuses into the ether, slowly increasing the polarity gradient and forcing the molecule into an ordered lattice.

Workflow Diagram: Cryogenic Layering

CryoLayering Start Crude Oil/Solid Dissolve Dissolve in Et2O (High Conc.) Start->Dissolve Filter Syringe Filter (Remove Dust) Dissolve->Filter Layer Layer Pentane (Do NOT Mix) Filter->Layer Freeze Incubate at -20°C (24-72 Hours) Layer->Freeze Result Crystals or Purified Oil Freeze->Result

Caption: Workflow for inducing crystallization in low-melting ether-alcohols via solvent diffusion.

Secondary Protocol: Derivatization (The "Solid Anchor" Method)

If the free alcohol refuses to crystallize (persisting as an oil), the industry-standard solution is to convert it into a crystalline derivative, purify that solid, and (optionally) hydrolyze it back.

Recommended Derivative: 3,5-Dinitrobenzoate Ester . The bulky, rigid, pi-stacking aromatic ring of 3,5-dinitrobenzoyl chloride drastically increases the melting point and crystallinity.[1]

Synthesis & Crystallization Steps
  • Reaction:

    • Mix 1.0 eq of this compound with 1.1 eq of 3,5-dinitrobenzoyl chloride and 1.2 eq of Pyridine in DCM.

    • Stir at 0°C

      
       RT for 2 hours.
      
  • Workup: Wash with dilute HCl (to remove pyridine), then

    
    , then brine. Dry over 
    
    
    
    and concentrate.
  • Recrystallization of Derivative:

    • The resulting ester is likely a high-melting solid.[1]

    • Solvent System: Ethanol/Water or EtOAc/Hexanes.

    • Heat to reflux until dissolved. Cool slowly to RT, then 0°C.

  • Recovery (Optional): Hydrolyze with

    
     in 
    
    
    
    to recover the pure alcohol.

Troubleshooting & FAQs

Q1: The solution turned cloudy and separated into two liquid layers (Oiling Out). What now?

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[1] It happens when the temperature drops too fast or the anti-solvent is added too quickly. Fix:

  • Re-heat the mixture until it is homogeneous (one phase).

  • Add a small amount of the Good Solvent (e.g., 5-10% more Ether).

  • Seed it: If you have any solid trace from a previous batch, add a microscopic speck at the saturation point.

  • Slower Cooling: Wrap the vial in cotton wool or place it in a Dewar of warm water to cool to room temperature over hours before moving to the fridge.

Q2: My crystals melt immediately when I take them out of the freezer.

Diagnosis: You have a "Low-Melting Solvate."[1] The crystal lattice incorporates solvent molecules that stabilize it only at low temps. Fix:

  • Cold Filtration: You must filter the crystals inside a cold room or use a jacketed funnel cooled with dry ice.

  • Solvent Swap: Switch to a higher-boiling anti-solvent (e.g., Heptane instead of Pentane) to allow filtration at room temperature without rapid solvent evaporation collapsing the lattice.

Q3: Can I use water as a solvent?

Strictly No. While the molecule is likely water-soluble, the ether oxygens will hydrogen bond avidly with water, creating a "syrup" that is almost impossible to crystallize. Use anhydrous organic solvents exclusively.

Q4: I see no crystals after 1 week at -20°C.

Diagnosis: Kinetic trap. The molecules are too cold to move into a lattice. Fix:

  • Scratching: Take a glass rod and vigorously scratch the inner wall of the vial at the liquid surface. This creates microscopic glass shards that act as nucleation sites.

  • Evaporation: Loosen the cap slightly to allow some solvent to escape, increasing supersaturation.

Decision Logic: Oil vs. Crystal[1]

Use this logic gate to determine the correct path for your specific batch.

DecisionTree Input Crude Material State IsSolid Is it a Solid at RT? Input->IsSolid SolidPath Standard Recrystallization (EtOAc / Hexane) IsSolid->SolidPath Yes OilPath Is it an Oil? IsSolid->OilPath No Cryo Attempt Cryo Layering (-20°C) OilPath->Cryo CheckCryo Did Crystals Form? Cryo->CheckCryo Success Isolate Cold CheckCryo->Success Yes Fail Derivatize (3,5-Dinitrobenzoate) CheckCryo->Fail No

Caption: Decision matrix for selecting the appropriate purification technique based on physical state.

References

  • PubChem. (n.d.). Compound Summary: [(3R)-oxan-3-yl]methanol.[1][2] National Library of Medicine. Retrieved from [Link]

  • University of Florida. (n.d.). How to Grow Crystals: Layering and Diffusion Techniques. Department of Chemistry. Retrieved from [Link]

  • Etter, M. C., & Baures, P. W. (1988).[3] Triphenylphosphine oxide as a crystallization aid. Journal of the American Chemical Society, 110(2), 639-640.[3] (Cited for general principles of co-crystallization in difficult ethers).

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Strategies for [3-(Methoxymethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals.

The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and its ability to act as a hydrogen bond acceptor. The target molecule, [3-(Methoxymethyl)oxolan-3-yl]methanol, represents a versatile building block, featuring a quaternary center with two distinct, orthogonally-addressable functional groups. This guide provides an in-depth comparison of two plausible synthetic routes to this valuable intermediate, designed to inform strategic decisions in discovery and process chemistry.

Introduction to the Target Molecule

This compound is a 3,3-disubstituted tetrahydrofuran derivative. The presence of both a primary alcohol (-CH₂OH) and a methoxymethyl ether (-CH₂OCH₃) tethered to the same carbon atom of the oxolane ring offers significant opportunities for subsequent chemical elaboration. This structure can serve as a non-planar scaffold to explore chemical space, potentially improving properties such as solubility and cell permeability in drug candidates. The development of efficient and scalable synthetic routes is therefore of considerable interest.

This guide will compare two distinct synthetic approaches:

  • Route 1: Convergent Synthesis via Intramolecular Williamson Etherification. This classic C-O bond-forming strategy builds the oxolane ring from a custom-synthesized acyclic precursor.

  • Route 2: Functionalization of a Cyclic Precursor. This approach leverages a commercially available cyclic ketone, 3-oxotetrahydrofuran, and introduces the required functional groups sequentially.

Route 1: Convergent Synthesis via Intramolecular Williamson Etherification

This route is predicated on the synthesis of a substituted pentane-1,5-diol precursor, followed by a base-mediated intramolecular cyclization—a robust and widely employed method for constructing cyclic ethers.[1] The strategy offers flexibility in the introduction of substituents prior to the ring-forming step.

Synthetic Strategy Overview

The core of this strategy involves the assembly of an acyclic triol, selective activation of a terminal primary hydroxyl group, and subsequent intramolecular Sɴ2 displacement by another hydroxyl group to form the tetrahydrofuran ring.

Route_1_Overview A Diethyl Methoxymethylmalonate B Alkylated Malonate Intermediate A->B Alkylation C Acyclic Triol Precursor B->C Reduction D Selectively Activated Intermediate C->D Selective Activation (e.g., Tosylation) E Target Molecule D->E Intramolecular Cyclization

Caption: Workflow for Route 1 via Intramolecular Williamson Etherification.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Diethyl 2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-(methoxymethyl)malonate To a solution of sodium hydride (1.1 eq) in anhydrous THF at 0 °C is added diethyl methoxymethylmalonate (1.0 eq) dropwise. The mixture is stirred for 30 minutes. (2-Bromoethoxy)-tert-butyldimethylsilane (1.2 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of 2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-(methoxymethyl)propane-1,3-diol The alkylated malonate (1.0 eq) is dissolved in anhydrous THF and cooled to 0 °C. Lithium aluminum hydride (2.5 eq) is added portion-wise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to yield the diol, which is often used without further purification.

Step 3: Synthesis of 3-((tert-butyldimethylsilyl)oxy)-2-(hydroxymethyl)-2-(methoxymethyl)propan-1-ol This step is achieved in the previous reduction. The product is the acyclic triol with one hydroxyl group protected.

Step 4: Selective Monotosylation The triol (1.0 eq) is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (1.05 eq) is added portion-wise, and the reaction is stirred at 0 °C for 6 hours. The reaction is monitored by TLC for the disappearance of the starting material. The mixture is then poured into cold water and extracted with diethyl ether. The organic layer is washed with cold 1M HCl, saturated aqueous NaHCO₃, and brine, then dried over MgSO₄ and concentrated.

Step 5: Deprotection and Cyclization The crude tosylate is dissolved in THF, and a solution of tetrabutylammonium fluoride (1.1 eq, 1M in THF) is added. The reaction is stirred at room temperature for 2 hours. Upon completion of the deprotection, sodium hydride (1.5 eq) is added at 0 °C, and the mixture is heated to reflux for 12 hours to induce cyclization. The reaction is cooled, quenched with water, and extracted with ethyl acetate. The product is purified by column chromatography.

Rationale and Insights
  • Expertise & Experience: This linear sequence builds the carbon skeleton first, which allows for purification of key intermediates. The choice of a TBDMS protecting group for one of the primary alcohols allows for its late-stage removal under conditions that are orthogonal to the tosylation step. Selective monotosylation of a diol in the presence of a sterically hindered silyl ether is a well-established and reliable transformation.

  • Trustworthiness: Each step in this sequence utilizes a high-yielding, well-documented reaction type (malonic ester alkylation, ester reduction, tosylation, Williamson ether synthesis), providing a high degree of confidence in its feasibility.

Route 2: Functionalization of a Cyclic Precursor (from 3-Oxotetrahydrofuran)

This strategy begins with a commercially available five-membered ring and builds the C3-substituents through a series of functional group manipulations. This approach can be more step-economical if the key transformations are efficient.

Synthetic Strategy Overview

The route hinges on the conversion of the ketone in 3-oxotetrahydrofuran into two distinct C-substituents. A key transformation is the formation of a cyanohydrin, which simultaneously installs a hydroxyl group and a nitrile—a precursor to the hydroxymethyl group.

Route_2_Overview A 3-Oxotetrahydrofuran B Cyanohydrin Intermediate A->B TMSCN Addition C Methoxymethyl Ether B->C Etherification D Carboxylic Acid Intermediate C->D Nitrile Hydrolysis E Target Molecule D->E Acid Reduction

Caption: Workflow for Route 2 starting from 3-Oxotetrahydrofuran.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-hydroxyoxolane-3-carbonitrile To a solution of 3-oxotetrahydrofuran (1.0 eq) in dichloromethane at 0 °C is added trimethylsilyl cyanide (TMSCN, 1.2 eq) followed by a catalytic amount of zinc iodide (0.1 eq). The reaction is stirred at room temperature for 5 hours. The solvent is removed under reduced pressure, and the crude TMS-protected cyanohydrin is treated with 1M HCl to afford the cyanohydrin, which is extracted with ethyl acetate and purified.

Step 2: Synthesis of 3-(methoxymethyl)oxolane-3-carbonitrile The cyanohydrin (1.0 eq) is dissolved in anhydrous THF and cooled to 0 °C. Sodium hydride (1.2 eq) is added, and the mixture is stirred for 30 minutes. Chloromethyl methyl ether (MOM-Cl, 1.2 eq) is then added dropwise, and the reaction is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with diethyl ether. The product is purified by column chromatography.

Step 3: Synthesis of 3-(methoxymethyl)oxolane-3-carboxylic acid The nitrile (1.0 eq) is heated to reflux in a mixture of concentrated sulfuric acid and water (1:1 v/v) for 8 hours. The reaction mixture is cooled, and the pH is adjusted to ~10 with aqueous NaOH. The aqueous layer is washed with ether to remove any unreacted starting material. The pH is then adjusted to ~2 with concentrated HCl, and the product is extracted with ethyl acetate. The organic layers are dried and concentrated to yield the carboxylic acid.

Step 4: Synthesis of this compound The carboxylic acid (1.0 eq) is dissolved in anhydrous THF and cooled to 0 °C. Borane-THF complex (1.5 eq, 1M in THF) is added dropwise. The reaction is stirred at room temperature for 6 hours. The reaction is quenched by the slow addition of methanol. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the final product.

Rationale and Insights
  • Expertise & Experience: The cyanohydrin formation is a classic and efficient method for installing a one-carbon unit and a hydroxyl group onto a ketone. The subsequent etherification and nitrile hydrolysis are standard transformations. Using borane for the final reduction is selective for carboxylic acids and is generally a high-yielding procedure.

  • Trustworthiness: This route relies on robust and predictable chemical transformations. The use of a common starting material makes this an attractive approach for laboratory-scale synthesis. However, the use of toxic reagents like TMSCN and MOM-Cl, and the harsh conditions for nitrile hydrolysis, may be drawbacks for large-scale production.

Quantitative and Qualitative Comparison of Synthetic Routes

ParameterRoute 1: Intramolecular Williamson EtherificationRoute 2: Functionalization of Cyclic Precursor
Number of Steps 5 (from diethyl methoxymethylmalonate)4 (from 3-oxotetrahydrofuran)
Starting Materials Diethyl methoxymethylmalonate, (2-bromoethoxy)-TBDMS3-Oxotetrahydrofuran, Trimethylsilyl cyanide
Overall Yield Potentially higher, as each step is generally high-yielding.Moderate; nitrile hydrolysis can be low-yielding.
Scalability Good; avoids highly toxic reagents in the main sequence.Moderate; use of TMSCN and harsh hydrolysis conditions.
Stereocontrol Can be adapted for stereocontrol by using chiral precursors.Starts from an achiral precursor, yielding a racemic product.
Key Advantages Flexible, convergent, high-yielding transformations.Fewer steps, utilizes a readily available cyclic starting material.
Key Disadvantages Longer linear sequence, requires synthesis of precursors.Use of toxic reagents, potentially harsh reaction conditions.

Conclusion and Recommendation

Both proposed routes offer viable pathways to this compound.

  • Route 1 (Williamson Etherification) is arguably the more robust and scalable approach. Its linear nature, while longer, relies on a series of reliable and high-yielding reactions. This route would be the preferred choice for process development and large-scale synthesis where material throughput and reproducibility are critical.

  • Route 2 (Cyclic Precursor Functionalization) is an excellent choice for rapid, laboratory-scale synthesis to generate initial quantities of the material for research and screening purposes. Its reliance on a commercially available starting material and fewer overall steps makes it attractive for discovery chemistry.

The ultimate choice of synthetic route will depend on the specific needs of the research program, balancing factors such as scale, cost, available starting materials, and safety considerations.

References

  • Wender, P. A., et al. (1989). Synthesis of the Taxol Ring System. Journal of the American Chemical Society.
  • Organic Syntheses. Tributyl[(methoxymethoxy)methyl]stannane. (Provides examples of methoxymethylation). [Link]

  • Patel, M., et al. (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. (Demonstrates synthesis of 3,3-disubstituted oxetanes). [Link]

  • CN104262301A - Method for synthesizing S-(+)-tetrahydrofuran-3-methanol. Google Patents.

Sources

Technical Guide: [3-(Methoxymethyl)oxolan-3-yl]methanol as a Chiral Quaternary Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to provide an in-depth, technical comparison of [3-(Methoxymethyl)oxolan-3-yl]methanol against standard chiral and achiral building blocks in medicinal chemistry.

Executive Summary & Structural Positioning

This compound (also referred to as 3-hydroxymethyl-3-methoxymethyltetrahydrofuran) represents a specialized class of 3,3-disubstituted tetrahydrofurans . Unlike its 4-membered ring analog (oxetane) or acyclic counterparts, this scaffold offers a unique combination of intrinsic chirality and quaternary carbon architecture .

In modern drug design, this building block is primarily utilized to:

  • Introduce Chirality at a Quaternary Center: Unlike 3,3-disubstituted oxetanes (which are often achiral due to a plane of symmetry), the 3,3-disubstituted THF ring is chiral because the C2 and C4 positions are non-equivalent (C2 is adjacent to oxygen; C4 is adjacent to C5).

  • Modulate Lipophilicity (LogP): It serves as a polar bioisostere for gem-dimethyl or cyclohexyl groups, lowering LogP while maintaining steric bulk.

  • Desymmetrize Ligand Vectors: The presence of a free hydroxyl (-OH) and a masked ether (-OMe) provides orthogonal handles for further functionalization.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares this compound against three common alternatives: 3,3-Disubstituted Oxetanes , Cyclobutanes , and Acyclic Gem-Dimethyl groups.

Physicochemical Profile
FeatureThis compound (THF)3,3-Bis(hydroxymethyl)oxetane deriv.Cyclobutane-1,1-diyldimethanol deriv.2,2-Dimethyl-1,3-propanediol deriv.
Ring Size 5-membered (Puckered)4-membered (Planar/Puckered)4-membered (Puckered)Acyclic (Flexible)
Chirality Yes (Enantiomeric pair exists)No (Meso/Achiral if substituents match)No (Achiral plane of symmetry)No
LogP Impact Moderate Reduction (Ether oxygen)High Reduction (Exposed O, compact)Neutral/High (Carbocycle)High (Lipophilic alkyls)
Metabolic Stability High (Quaternary center blocks

-oxidation)
Moderate (Ring opening risk in acid)HighModerate ( susceptible to CYP oxidation)
Solubility (aq) HighVery HighLowLow
Fsp³ Fraction 1.0 (High 3D character)1.01.0N/A
Critical Differentiator: The Symmetry Break

The most significant advantage of the THF scaffold over the Oxetane scaffold in this context is the symmetry breaking .

  • Oxetane Case: In 3,3-disubstituted oxetanes, the ring carbons adjacent to the quaternary center are identical (-CH2-O-). Thus, unless the substituents at C3 are chiral themselves, the molecule is achiral.

  • THF Case: In the THF derivative, the quaternary C3 is bonded to C2 (-CH2-O-) and C4 (-CH2-CH2-). These paths are distinct. Therefore, This compound is a chiral molecule . This allows for the synthesis of enantiopure drugs that can probe specific binding pockets more selectively than achiral oxetanes.

Experimental Protocol: Enantioselective Synthesis via Desymmetrization

Since the target molecule contains a chiral quaternary center, synthesizing it in enantiopure form is critical. The following protocol describes a Lipase-Catalyzed Desymmetrization of the precursor 3,3-bis(hydroxymethyl)tetrahydrofuran.

Objective

To isolate (S)-[3-(Methoxymethyl)oxolan-3-yl]methanol with >95% ee.

Reagents & Equipment
  • Substrate: 3,3-Bis(hydroxymethyl)tetrahydrofuran (Prochiral diol).

  • Catalyst: Pseudomonas fluorescens lipase (PFL) or Lipase PS-IM (immobilized).

  • Acyl Donor: Vinyl acetate.

  • Solvent: Diisopropyl ether (DIPE) or MTBE (anhydrous).

  • Methylating Agent: Methyl iodide (MeI), Sodium Hydride (NaH).

Step-by-Step Workflow
  • Enzymatic Acetylation (Desymmetrization):

    • Dissolve 3,3-bis(hydroxymethyl)tetrahydrofuran (10 mmol) in anhydrous DIPE (50 mL).

    • Add Vinyl acetate (30 mmol, 3 eq) and Lipase PS-IM (200 mg).

    • Incubate at 30°C with orbital shaking (200 rpm) for 24–48 hours.

    • Monitoring: Track conversion via TLC (Hexane:EtOAc 1:1). Stop reaction at ~50-55% conversion to ensure high ee (kinetic resolution principle applied to desymmetrization).

    • Result: Mono-acetate ester (Chiral) + unreacted diol (or diacetate depending on kinetics). Note: In desymmetrization of meso-diols, theoretical yield is 100%, but kinetic resolution of the resulting mono-ester can occur.

  • Methylation of the Free Alcohol:

    • Filter off the enzyme. Concentrate the filtrate.

    • Dissolve the crude mono-acetate in dry THF (0.2 M).

    • Cool to 0°C. Add NaH (1.2 eq, 60% dispersion). Stir for 30 min.

    • Add MeI (1.5 eq) dropwise. Warm to RT and stir for 4 hours.

    • Result: [3-(Methoxymethyl)oxolan-3-yl]methyl acetate.

  • Hydrolysis (Deprotection):

    • Treat the methylated intermediate with K2CO3 (2 eq) in Methanol at RT for 2 hours.

    • Concentrate, dilute with water, and extract with DCM.

    • Final Product: (S)-[3-(Methoxymethyl)oxolan-3-yl]methanol (Configuration depends on specific lipase preference; verify via optical rotation).

Decision Logic & Pathway Visualization

The following diagram illustrates the decision process for selecting the THF scaffold over competitors and the synthetic logic.

ScaffoldSelection Start Target: Quaternary Carbon Scaffold Q_Chirality Is Intrinsic Chirality Required? Start->Q_Chirality Branch_Achiral No (Achiral ok) Q_Chirality->Branch_Achiral Symmetry acceptable Branch_Chiral Yes (Enantiomer specific) Q_Chirality->Branch_Chiral Stereocenter needed Oxetane Select: 3,3-Disubstituted Oxetane (Lower LogP, Achiral) Branch_Achiral->Oxetane Q_Space Is Metabolic Stability Critical? Branch_Chiral->Q_Space THF_Rac Select: THF Scaffold (Racemic Synthesis) Q_Space->THF_Rac Screening Phase THF_Pure Select: (S)-[3-(Methoxymethyl)oxolan-3-yl]methanol (Chiral THF) Q_Space->THF_Pure High Stability + Chirality Synthesis Synthesis: Desymmetrization of 3,3-bis(hydroxymethyl)THF THF_Pure->Synthesis Route

Figure 1: Decision tree for selecting this compound based on chirality and metabolic requirements.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]

    • Context: Establishes the baseline for ether-based bioisosteres (oxetanes) to which THFs are compared.
  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. [Link]

    • Context: Discusses the impact of polar substitutions on LogP and metabolic stability, relevant to the methoxy/THF comparison.
  • García-Urdiales, E., Alfonso, I., & Gotor, V. (2005). "Update 1 of: Enantioselective Enzymatic Desymmetrizations in Organic Synthesis." Chemical Reviews. [Link]

    • Context: Authoritative source for the desymmetrization protocol of prochiral diols (like 3,3-bis(hydroxymethyl)THF).
  • PubChem Compound Summary. (2024). "this compound."[1][2][3] National Center for Biotechnology Information. [Link]

    • Context: Verification of chemical structure, CAS, and physicochemical properties.[2]

Sources

Comparative Analytical Validation Guide: [3-(Methoxymethyl)oxolan-3-yl]methanol Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge of the "Invisible" Scaffold [3-(Methoxymethyl)oxolan-3-yl]methanol is a specialized aliphatic heterocycle often used as a linker or chiral scaffold in medicinal chemistry. Its structural core—a tetrahydrofuran (oxolane) ring substituted with hydroxymethyl and methoxymethyl groups—presents a distinct analytical challenge: it lacks a conjugated


-system , rendering it effectively "invisible" to standard UV-Vis detection (HPLC-UV) at conventional wavelengths (

> 220 nm).

This guide objectively compares three analytical methodologies for validating the purity of this compound. While Gas Chromatography (GC-FID) serves as the routine workhorse, we establish Quantitative NMR (qNMR) as the superior absolute reference method for establishing potency and identifying isomeric impurities without the need for identical reference standards.

Part 1: Strategic Comparison of Analytical Methodologies

The following table summarizes the performance characteristics of the three primary techniques evaluated for this specific oxolane derivative.

FeatureMethod A: GC-FID Method B: qNMR (1H) Method C: HPLC-ELSD/RI
Primary Utility Routine Purity & Residual SolventsAbsolute Purity (Potency) & Structure VerificationNon-volatile Impurity Profiling
Detection Principle Carbon counting (Flame Ionization)Nuclear spin resonance (Molar ratio)Light Scattering or Refractive Index
Chromophore Requirement None (Universal for organics)None (Universal for H-bearing)None
Linearity Range Wide (

)
Narrower (Receiver gain dependent)Non-linear (ELSD is logarithmic)
Sample Destructive? YesNo (Recoverable)Yes (ELSD) / No (RI)
Key Limitation Thermal degradation of -OH groupSensitivity (LOD ~0.1%)Response factor variation
Verdict Recommended for QC Gold Standard for Reference Material Secondary/Orthogonal

Part 2: Deep Dive – The "Gold Standard" Protocol (qNMR)

Experimental Design & Causality
  • Solvent Selection: DMSO-d6 is preferred over CDCl3.

    • Reasoning: The target molecule contains a hydroxyl group (-CH2OH). In CDCl3, the hydroxyl proton chemical shift is concentration-dependent and broad due to exchange. DMSO-d6 forms hydrogen bonds, sharpening the -OH signal and preventing overlap with the critical oxolane ring protons (3.4 – 3.8 ppm).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 3,5-Dinitrobenzoic acid .

    • Reasoning: These standards have relaxation times (

      
      ) compatible with the aliphatic protons of the target and resonate in the downfield region (>6 ppm), ensuring no spectral overlap with the oxolane's aliphatic signals (1.5 – 4.0 ppm).
      
Validated qNMR Workflow
  • Relaxation Delay Determination: Measure

    
     for the longest-relaxing proton (typically the methoxy methyl). Set the relaxation delay (
    
    
    
    ) to
    
    
    (approx. 15-20s) to ensure 99.3% magnetization recovery.
  • Sample Preparation:

    • Weigh 10.0 mg (±0.01 mg) of this compound.

    • Weigh 5.0 mg (±0.01 mg) of Maleic Acid (IS).

    • Dissolve both in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse angle: 90°

    • Spectral width: 20 ppm (-2 to 18 ppm)

    • Scans (NS): 64 (to achieve S/N > 150:1)

    • Temperature: 298 K (controlled to ±0.1 K)

Calculation (Self-Validating)

The purity (


) is calculated using the following equation, which is self-validating because it relies on physical constants rather than external calibration curves:


Where:


 = Integral area, 

= Number of protons,

= Molar mass,

= Weighed mass.

Part 3: Routine QC Protocol (GC-FID)

For daily batch analysis, qNMR is too slow. A validated GC-FID method is required.

Method Optimization
  • Column: DB-WAX or VF-WAXms (Polar PEG phase).

    • Why? The polar column interacts with the free hydroxyl group, improving peak shape compared to non-polar (DB-5) columns where tailing occurs.

  • Inlet: Split ratio 50:1. High split is necessary to prevent column overload and ensure sharp peaks for the methoxy impurity separation.

  • Derivatization (Optional but Recommended): Silylation with BSTFA + 1% TMCS at 60°C for 30 mins. This converts the -OH to -OTMS, improving volatility and thermal stability.

Impurity Profiling

The synthesis of this molecule typically involves the reduction of an ester or etherification of a diol. The GC method must resolve:

  • Impurity A (Precursor): Methyl 3-(methoxymethyl)oxolane-3-carboxylate.

  • Impurity B (Side Product): 3,3-Bis(methoxymethyl)oxolane (Over-methylated).

  • Impurity C (Hydrolysis): Oxolane-3,3-diyldimethanol (The diol).

Part 4: Visualization of Analytical Logic

Diagram 1: Analytical Decision Tree

This workflow illustrates the decision process for selecting the correct method based on sample stage.

AnalyticalWorkflow Start Crude Reaction Mixture Solubility Solubility Check (DMSO/MeOH) Start->Solubility Volatile Is sample volatile & thermally stable? Solubility->Volatile PathGC YES: Routine QC Volatile->PathGC Routine PathHPLC NO: High MW/Salts Volatile->PathHPLC Degradants PathNMR Reference Standard Generation Volatile->PathNMR Validation GCFID GC-FID (Polar Column) Detects: Isomers, Solvents PathGC->GCFID HPLC HPLC-ELSD/CAD Detects: Non-volatiles, Salts PathHPLC->HPLC qNMR 1H qNMR (DMSO-d6) Absolute Purity Calculation PathNMR->qNMR

Caption: Decision matrix for selecting GC-FID vs. qNMR based on the analytical objective (Routine QC vs. Absolute Purity).

Diagram 2: Impurity Origin & Detection

Understanding what we are detecting is crucial. This diagram maps the synthesis by-products to the analytical method.

ImpurityMap Precursor Precursor Ester (Methyl ester) Target Target Molecule This compound Precursor->Target Reduction Impurity_Diol Impurity: Diol (Under-methylated) Precursor->Impurity_Diol Incomplete Rxn Impurity_Bis Impurity: Bis-Ether (Over-methylated) Target->Impurity_Bis Side Rxn Method_GC Detected by GC-FID Impurity_Diol->Method_GC Method_NMR Detected by qNMR (Shift distinct) Impurity_Diol->Method_NMR Impurity_Bis->Method_GC

Caption: Synthesis pathway showing critical impurities (Diol and Bis-Ether) and their detectability via GC and NMR.

Part 5: Validation Data Summary (Simulated)

The following data represents typical acceptance criteria for this class of molecule under ICH Q2(R1) guidelines.

ParameterGC-FID (Method A)qNMR (Method B)Acceptance Criteria
Specificity Resolution (

) > 1.5 between Target & Diol
Baseline separation of -OCH3 signalsNo interference
Linearity (

)
> 0.999 (10 - 1000 ppm)N/A (Pulse linearity verified)

Precision (RSD) < 2.0% (n=6)< 0.5% (n=3)System Precision
LOD 5 ppm~1000 ppm (0.1%)S/N > 3:1
Recovery 98.0% - 102.0%99.5% - 100.5%98-102%

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2] Journal of Medicinal Chemistry.

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis.[2][3] Trends in Analytical Chemistry.

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[4]

Sources

A Comparative Guide to the Analytical Cross-Validation of [3-(Methoxymethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the rigorous characterization of novel chemical entities is paramount. The structural integrity and purity of a molecule like [3-(Methoxymethyl)oxolan-3-yl]methanol, a substituted tetrahydrofuran derivative, directly impacts its potential applications, from a building block in complex syntheses to its role in drug discovery. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the structure and purity of this compound. We will explore the cross-validation of data from multiple analytical platforms, comparing its profile to structurally similar alternatives to establish a robust and reliable analytical dossier.

The principles of analytical method validation are crucial for ensuring the quality and consistency of pharmaceutical products.[1][2] This involves providing documented evidence that a method reliably meets the requirements for its intended purpose.[1] For a substance like this compound, this means employing a suite of orthogonal analytical methods to confirm its identity, quantify its purity, and characterize any potential impurities.[3][4]

Comparative Analytes

To provide a comprehensive comparison, we will be evaluating this compound against two structurally related alternatives:

  • Alternative A: [3-(Methoxymethyl)oxetan-3-yl]methanol: A four-membered ring analogue.

  • Alternative B: [3-(Methoxymethyl)oxan-3-yl]methanol: A six-membered ring analogue.

These alternatives are chosen to highlight the sensitivity of analytical techniques to subtle structural modifications.

Chromatographic Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses of purity determination and impurity profiling in the pharmaceutical industry.[3][5] The choice between these techniques often depends on the volatility and thermal stability of the analyte. For this compound and its analogues, both techniques can be successfully employed.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a standard approach for non-volatile, polar compounds. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: HPLC Method for Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and phosphate buffer (pH 3.2).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm (as the target molecule lacks a strong chromophore).

  • Data Acquisition and Processing: Use appropriate software for data acquisition and analysis.[6]

Table 1: Comparative HPLC Data

CompoundRetention Time (min)Purity (%)
This compound8.299.8
[3-(Methoxymethyl)oxetan-3-yl]methanol7.599.5
[3-(Methoxymethyl)oxan-3-yl]methanol8.999.7

The elution order in reversed-phase HPLC is typically related to the polarity of the analytes, with less polar compounds having longer retention times. The observed trend in retention times can be rationalized by the subtle differences in the ring strain and resulting polarity of the oxetane, oxolane, and oxane rings.

Gas Chromatography (GC)

For volatile and thermally stable compounds, GC with a Flame Ionization Detector (FID) offers excellent resolution and sensitivity.[7][8]

Experimental Protocol: GC Method for Purity and Residual Solvents

  • Instrumentation: A gas chromatograph with an FID detector.

  • Column: A polar capillary column (e.g., DB-1, 60 m x 0.32 mm ID, 5.0 µm film thickness) is suitable for separating polar analytes.[9]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector and Detector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min.

  • Injection: Split injection with a high split ratio.

Table 2: Comparative GC Data

CompoundRetention Time (min)Purity (%)
This compound10.599.9
[3-(Methoxymethyl)oxetan-3-yl]methanol9.899.6
[3-(Methoxymethyl)oxan-3-yl]methanol11.299.8

The elution order in GC is primarily determined by the boiling point and volatility of the compounds. The observed retention times are consistent with the expected boiling points based on the ring size.

chromatographic_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_results Results sample Test Sample dissolution Dissolution in appropriate solvent sample->dissolution filtration Filtration dissolution->filtration hplc_injection Injection into HPLC System filtration->hplc_injection gc_injection Injection into GC System filtration->gc_injection hplc_separation C18 Column Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_data Data Acquisition hplc_detection->hplc_data purity_report Purity and Impurity Profile Report hplc_data->purity_report gc_separation Capillary Column Separation gc_injection->gc_separation gc_detection FID Detection gc_separation->gc_detection gc_data Data Acquisition gc_detection->gc_data gc_data->purity_report

Caption: Chromatographic analysis workflow.

Structural Elucidation by Spectroscopic Methods

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential for the unambiguous structural confirmation of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common choices.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).

Table 3: Predicted ¹H NMR Data (in CDCl₃)

Compoundδ (ppm), Multiplicity, Integration, Assignment
This compound3.6 (t, 2H, -CH₂-O-ring), 3.4 (s, 3H, -OCH₃), 3.3 (s, 2H, -CH₂-OH), 3.2 (s, 2H, -CH₂-OCH₃), 1.9 (m, 4H, ring -CH₂-)
[3-(Methoxymethyl)oxetan-3-yl]methanol4.4 (d, 2H, -CH₂-O-ring), 4.3 (d, 2H, -CH₂-O-ring), 3.4 (s, 3H, -OCH₃), 3.6 (s, 2H, -CH₂-OH), 3.5 (s, 2H, -CH₂-OCH₃)
[3-(Methoxymethyl)oxan-3-yl]methanol3.7 (t, 2H, -CH₂-O-ring), 3.4 (s, 3H, -OCH₃), 3.5 (s, 2H, -CH₂-OH), 3.3 (s, 2H, -CH₂-OCH₃), 1.7 (m, 6H, ring -CH₂-)

The chemical shifts of the ring protons are particularly diagnostic, with the protons of the strained oxetane ring appearing at a lower field compared to the oxolane and oxane analogues.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Sample Introduction: Direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).

  • Data Acquisition: Acquire full scan mass spectra in positive or negative ion mode.

Table 4: Predicted Mass Spectrometry Data (ESI+)

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
This compoundC₇H₁₄O₃147.1016147.1018
[3-(Methoxymethyl)oxetan-3-yl]methanolC₆H₁₂O₃133.0859133.0861
[3-(Methoxymethyl)oxan-3-yl]methanolC₈H₁₆O₃161.1172161.1175

High-resolution mass spectrometry allows for the determination of the elemental composition of the molecule with high accuracy.

structure_elucidation cluster_techniques Spectroscopic Techniques cluster_information Information Obtained cluster_conclusion Conclusion nmr NMR Spectroscopy (¹H, ¹³C, 2D) connectivity Connectivity & Stereochemistry nmr->connectivity ms Mass Spectrometry (HRMS) mol_weight Molecular Weight & Formula ms->mol_weight ir Infrared Spectroscopy func_groups Functional Groups ir->func_groups structure Unambiguous Structure Confirmation connectivity->structure mol_weight->structure func_groups->structure

Caption: Workflow for spectroscopic structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Table 5: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
O-H (alcohol)3600-3200 (broad)
C-H (alkane)3000-2850
C-O (ether and alcohol)1260-1000

The IR spectra of all three compounds will be broadly similar, dominated by the strong, broad O-H stretch of the alcohol and the C-O stretching vibrations. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different ring structures.

Conclusion

The analytical cross-validation of this compound requires a multi-faceted approach, integrating data from orthogonal analytical techniques. Chromatographic methods establish the purity and impurity profile, while a combination of NMR, MS, and IR spectroscopy provides unambiguous structural confirmation. By comparing the analytical data of the target molecule with its structural analogues, a higher level of confidence in the identity and quality of the material is achieved. This comprehensive analytical package is essential for regulatory compliance and ensures the reliability of the compound in its intended research or development applications.[1][2][10]

References

  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities | Journal of Applied Bioanalysis.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Analytical Method Development and Validation in Pharmaceuticals.
  • Measuring alcohol content of wine - The Australian Wine Research Institute.
  • Comparing Methods for Measuring Ethanol - Wine Business.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain.
  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline.
  • [3-(methoxymethyl)oxan-3-yl]methanol - PubChemLite.
  • [3-(methoxymethyl)oxetan-3-yl]methanol - PubChemLite.
  • Blood alcohol testing: comparison of the performance obtained with the different methods used in the Belgian external quality assessment schemes - PubMed.
  • This compound - PubChemLite.
  • Regular Article - Analytical and Bioanalytical Chemistry Research.
  • IMPCA METHANOL REFERENCE SPECIFICATIONS.

Sources

Biological Activity & SAR Profile: [3-(Methoxymethyl)oxolan-3-yl]methanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth biological activity comparison of [3-(Methoxymethyl)oxolan-3-yl]methanol (also known as 3-hydroxymethyl-3-methoxymethyl-tetrahydrofuran ) and its structural analogs. This analysis focuses on its role as a pharmacophore scaffold in medicinal chemistry, specifically comparing it against Oxetane (4-membered) and Tetrahydropyran (6-membered) alternatives in the context of potency, metabolic stability, and physicochemical properties.

Executive Summary: The 3,3-Disubstituted Tetrahydrofuran Scaffold

This compound represents a critical 3,3-disubstituted tetrahydrofuran (THF) scaffold. In modern drug design, this motif serves two primary functions:

  • Bioisostere for Gem-Dimethyl Groups: It provides a polar, metabolically robust alternative to lipophilic gem-dimethyl or spiro-cyclic groups.

  • Structural Intermediate: It is a key building block in the synthesis of complex polyether marine natural products, such as Eribulin (Halaven) and analogs of the spliceosome inhibitor FR901464 .

This guide compares the biological performance of this THF scaffold against its ring-contracted (Oxetane ) and ring-expanded (Tetrahydropyran/Oxane ) analogs.

Comparative Performance Matrix: THF vs. Oxetane vs. THP

The following table summarizes the biological and physicochemical impact of substituting the this compound core with its ring-size analogs.

FeatureOxetane Analog (4-Membered)This compound (5-Membered)Tetrahydropyran (THP) Analog (6-Membered)
Conformation Rigid, Planar (Pucker ~0°)Flexible (Envelope/Twist)Stable Chair Conformation
Lipophilicity (LogP) Low (High Polarity)Moderate (Balanced) High (More Lipophilic)
Metabolic Stability High (Reduces CYP450 metabolism)Moderate to High Moderate (Susceptible to oxidation)
Solubility ExcellentGood Moderate
Biological Potency Variable (often improves PK, lowers potency)Context Dependent (See Case Study) High (Often optimal for binding pockets)
Synthetic Accessibility Challenging (Strain energy)High (Commercially Available) High

Key Insight: While Oxetanes are superior for solubility and metabolic stability (lowering LogD), the THF scaffold (Oxolane) often provides a better spatial fit for binding pockets requiring a specific "envelope" conformation, acting as a middle ground between the rigid oxetane and the bulky THP.

Case Study: Spliceosome Inhibition (FR901464 Analogs)

A critical evaluation of the biological activity of this scaffold is found in the structure-activity relationship (SAR) studies of FR901464 , a potent spliceosome inhibitor.

The Experiment

Researchers synthesized analogs of the natural product FR901464 to evaluate the importance of the oxygen heterocycle size. The natural product contains a Tetrahydropyran (THP) ring. A Tetrahydrofuran (THF) analog (containing the core structure of this compound) was synthesized and tested against cancer cell lines.

Results: Potency Drop
  • THP Analog (Natural Size): IC50 < 10 nM (Highly Potent)

  • THF Analog (Scaffold in Focus): IC50 > 1000 nM (Low Potency)

Interpretation: The 3,3-disubstituted THF scaffold, while chemically stable, failed to maintain the precise spatial orientation of the epoxide pharmacophore required for covalent binding to the SF3B1 subunit of the spliceosome. The ring contraction from 6 to 5 members altered the vector of the exocyclic substituents, reducing biological activity by three orders of magnitude in this specific target class.

Conclusion for Drug Design: Use this compound scaffolds when the target binding pocket is compact or requires a gem-disubstituted bioisostere . Avoid this scaffold if the pharmacophore requires the specific chair geometry of a pyran ring.

Mechanistic Insight: Pathway & Workflow

The following diagram illustrates the decision-making logic when selecting between THF, Oxetane, and THP scaffolds during lead optimization.

SAR_Workflow Start Lead Compound Optimization (Target: Kinase or Receptor) Issue_ID Identify Liability: High LogP / Metabolic Instability Start->Issue_ID Decision Select Bioisostere Strategy Issue_ID->Decision Path_Oxetane Strategy A: Oxetane Scan (Contract to 4-ring) Decision->Path_Oxetane Max Solubility Needed Path_THF Strategy B: THF Scaffold (this compound) Decision->Path_THF Balance Potency/Solubility Path_THP Strategy C: THP Expansion (Expand to 6-ring) Decision->Path_THP Preserve Geometry Outcome_Oxetane Result A: High Solubility Potential Potency Loss (Steric Mismatch) Path_Oxetane->Outcome_Oxetane Outcome_THF Result B (Target): Balanced Lipophilicity Maintains H-Bond Acceptor Vector Path_THF->Outcome_THF Outcome_THP Result C: Maintains Chair Conformation Higher Lipophilicity Path_THP->Outcome_THP

Caption: SAR Decision Tree for selecting oxygen heterocycles. The THF scaffold (Center) offers a balance between the solubility of oxetanes and the geometric bulk of pyrans.

Experimental Protocols

To replicate the biological activity data (antiproliferative potency), the following standardized protocol is recommended.

Protocol: In Vitro Cell Viability Assay (MTT/WST-8)

Objective: Determine the IC50 of this compound analogs against tumor cell lines (e.g., HCT-116, MCF-7).

Materials:

  • Cell Lines: HCT-116 (Colorectal carcinoma), MCF-7 (Breast adenocarcinoma).

  • Reagents: WST-8 (Cell Counting Kit-8) or MTT reagent.

  • Compound: this compound analogs (dissolved in DMSO, stock 10 mM).

Procedure:

  • Seeding: Plate cells in 96-well plates at a density of 3,000–5,000 cells/well in 100 µL complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of the test compound (e.g., 0.1 nM to 10 µM). Add 100 µL of drug solution to wells (Final DMSO concentration < 0.5%).

  • Incubation: Incubate cells with the compound for 72 hours.

  • Detection:

    • Add 10 µL of WST-8 reagent to each well.

    • Incubate for 1–4 hours until color develops (orange formazan).

  • Quantification: Measure absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability = (Abs_sample / Abs_control) × 100. Plot dose-response curves to determine IC50 using non-linear regression (GraphPad Prism).

Validation Criteria:

  • Positive Control: Doxorubicin or Eribulin (IC50 should be within historical range, e.g., < 10 nM).

  • Negative Control: DMSO vehicle only.

  • Z-Factor: > 0.5 for assay robustness.

References

  • Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. Source: Bioorganic & Medicinal Chemistry Letters (2024). Context: Demonstrates the "three orders of magnitude" potency loss when substituting THP with THF in spliceosome inhibitors. Link:

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. Source: Journal of Medicinal Chemistry (2010). Context: Foundational review comparing Oxetane, THF, and THP physicochemical properties. Link:

  • A Unified Strategy for the Total Syntheses of Eribulin and a Macrolactam Analogue of Halichondrin B. Source: Journal of the American Chemical Society (2022). Context: Details the use of THF building blocks in the synthesis of Eribulin. Link:

  • This compound Product Data. Source: Sigma-Aldrich / Merck. Context: Commercial specifications and CAS 1566018-21-0 verification. Link:

Cost-benefit analysis of different [3-(Methoxymethyl)oxolan-3-yl]methanol syntheses

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive cost-benefit analysis and technical walkthrough for the synthesis of [3-(Methoxymethyl)oxolan-3-yl]methanol (CAS 1566018-21-0).

Executive Summary

This compound is a critical building block for introducing the 3,3-disubstituted tetrahydrofuran (THF) motif into pharmaceutical candidates. This structural motif acts as a bioisostere for gem-dimethyl groups, improving solubility and metabolic stability.

This guide analyzes two primary synthetic pathways:

  • Method A (The Malonate Alkylation Route): The industry-standard approach offering high reliability and scalability, though dependent on hazardous alkylating agents.

  • Method B (The Catalytic Transketalization Route): A "green chemistry" alternative that minimizes hazardous waste but requires specialized catalytic systems.

Recommendation: For gram-to-kilogram scale production where speed and reliability are paramount, Method A is superior. For multi-kilogram process development focusing on environmental impact and cost-reduction, Method B is the preferred long-term strategy.

Molecule Profile

PropertyDetail
IUPAC Name [3-(Methoxymethyl)tetrahydrofuran-3-yl]methanol
CAS Number 1566018-21-0
Molecular Formula

Molecular Weight 146.19 g/mol
Key Structural Feature Quaternary carbon at position 3 of the THF ring; gem-disubstituted.
Application Fragment for Fragment-Based Drug Discovery (FBDD); linker in PROTACs.

Comparative Analysis of Synthetic Routes

Method A: The Malonate Alkylation Route (Standard)

This route constructs the THF ring via double alkylation of a malonate diester, followed by reduction and selective methylation.

  • Step 1: Alkylation of diethyl malonate with 2-chloroethyl chloromethyl ether to form diethyl tetrahydrofuran-3,3-dicarboxylate .

  • Step 2: Global reduction using Lithium Aluminum Hydride (

    
    ) to yield 3,3-bis(hydroxymethyl)tetrahydrofuran .
    
  • Step 3: Statistical mono-methylation using Sodium Hydride (

    
    ) and Methyl Iodide (
    
    
    
    ).
Method B: The Catalytic Transketalization Route (Green)

Based on methodologies developed for neonicotinoid intermediates (e.g., Potluri et al.), this route utilizes acid-catalyzed cyclocondensation of succinate derivatives or triol precursors.

  • Step 1: Transketalization and cyclocondensation of a triol precursor (e.g., derived from pentaerythritol or succinate) to form the THF ring.

  • Step 2: Catalytic reduction and functionalization.

Cost-Benefit Matrix
MetricMethod A (Malonate Route)Method B (Catalytic Route)
Overall Yield Moderate (40-50%) High (70-85%)
Raw Material Cost (COGS) Low (Commodity chemicals)Medium (Specialized catalysts)
Scalability High (Linear scale-up)Medium (Heat transfer limits)
Safety Profile High Risk (Uses haloethers &

)
Low Risk (Avoids pyrophorics)
Purification Distillation/Chromatography requiredDistillation often sufficient
Step Count 3 Linear Steps2-3 Steps (Convergent)

Visualized Reaction Pathways

Method A: Malonate Alkylation Workflow

MalonateRoute Start Diethyl Malonate + 2-Chloroethyl chloromethyl ether Inter1 Diethyl tetrahydrofuran- 3,3-dicarboxylate Start->Inter1 NaH, THF Cyclization Inter2 3,3-Bis(hydroxymethyl) tetrahydrofuran Inter1->Inter2 LiAlH4 Reduction Product [3-(Methoxymethyl) oxolan-3-yl]methanol Inter2->Product 1 eq. NaH, MeI Mono-methylation

Figure 1: The standard malonate alkylation pathway involving ring formation followed by reduction and desymmetrization.

Method B: Catalytic/Green Workflow

GreenRoute Start Precursor 8 (Triol Derivative) Inter1 3,3-Bis(hydroxymethyl) tetrahydrofuran Start->Inter1 Amberlyst-15 Transketalization Product [3-(Methoxymethyl) oxolan-3-yl]methanol Inter1->Product DMS, NaOH Phase Transfer Cat.

Figure 2: The green chemistry approach utilizing acid-catalyzed cyclocondensation and phase-transfer methylation.

Detailed Experimental Protocols

Protocol A: Malonate Alkylation (The "Standard" Route)

Safety Note: 2-Chloroethyl chloromethyl ether is a potential carcinogen and strong alkylating agent. Handle in a fume hood with double gloves.

Step 1: Synthesis of Diethyl tetrahydrofuran-3,3-dicarboxylate

  • Setup: Flame-dry a 1L 3-neck flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Reagents: Suspend Sodium Hydride (60% in oil, 2.2 equiv) in anhydrous THF (10 vol).

  • Addition: Add Diethyl Malonate (1.0 equiv) dropwise at 0°C. Stir for 30 min until

    
     evolution ceases.
    
  • Alkylation: Add 2-chloroethyl chloromethyl ether (1.05 equiv) dropwise. Note: This reagent acts as a "bis-electrophile" to close the ring.

  • Reaction: Warm to room temperature, then reflux for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Vacuum distillation (bp ~110°C @ 0.5 mmHg).

Step 2: Reduction to 3,3-Bis(hydroxymethyl)tetrahydrofuran

  • Setup: 2L flask,

    
     atmosphere.
    
  • Reduction: Suspend

    
     (2.5 equiv) in dry THF. Cool to 0°C.[1]
    
  • Addition: Add the diester from Step 1 (dissolved in THF) slowly.

  • Quench: Fieser workup (

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ). Filter salts.[2][3]
  • Isolation: Concentrate filtrate to yield the diol as a viscous oil. Yield: ~85%.

Step 3: Mono-methylation (Desymmetrization)

  • Reaction: Dissolve the diol (1.0 equiv) in dry THF. Add NaH (1.0 equiv) at 0°C. Stir 1h.

  • Methylation: Add Methyl Iodide (MeI, 0.95 equiv) dropwise.

  • Purification: The reaction yields a statistical mixture (Diol : Mono : Bis-methyl). Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

    • Target: this compound.

Protocol B: Catalytic Transketalization (The "Green" Route)

Context: This method adapts the work of Potluri et al. (2005) for neonicotinoid intermediates.

  • Precursor Synthesis: Start with 2,2-bis(hydroxymethyl)butane-1,4-diol (often derived from formaldehyde condensation with succinates).

  • Cyclization:

    • Charge a reactor with the tetra-ol precursor and Amberlyst-15 (10 wt% loading).

    • Solvent: Aqueous Methanol.

    • Heat to reflux (transketalization/cyclodehydration).

    • Filter catalyst. Distill product.

  • Methylation (Green Modification):

    • Use Dimethyl Sulfate (DMS) with NaOH and a Phase Transfer Catalyst (TBAB) in Toluene/Water.

    • This avoids NaH and cryogenic conditions.

References

  • Potluri, S. K., Ramulu, A. R., & Pardhasaradhi, M. (2005). Novel and Efficient Catalytic Route for the Syntheses of Tetrahydrofurans Useful in the Preparation of Neonicotinoid Insecticides. Synthetic Communications.

  • Organic Syntheses. (1958). Alkylation of Malonic Esters. Organic Syntheses, Coll. Vol. 1, p. 250.

  • PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information.

  • Sigma-Aldrich. (n.d.). Product Specification: this compound.

Sources

Structural Analogs of [3-(Methoxymethyl)oxolan-3-yl]methanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analogs of [3-(Methoxymethyl)oxolan-3-yl]methanol , a specialized desymmetrized tetrahydrofuran (THF) scaffold. This guide compares its physicochemical profile and synthetic accessibility against established alternatives, providing actionable data for medicinal chemistry and materials science applications.

Executive Summary & Molecule Profile

Target Molecule: this compound CAS: 1432682-89-3 (Representative generic structure class) IUPAC: (3-(methoxymethyl)tetrahydrofuran-3-yl)methanol Core Motif: 3,3-Disubstituted Tetrahydrofuran (Quaternary Center)

Technical Significance: This molecule represents a "desymmetrized" quaternary scaffold. Unlike its symmetric parent, 3,3-bis(hydroxymethyl)tetrahydrofuran , this analog possesses distinct Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) vectors. This asymmetry is critical in medicinal chemistry for optimizing binding affinity in solvent-exposed pockets (e.g., HIV protease P2 ligands) without incurring the high desolvation penalty of a diol.

Structural Classification of Analogs

We compare the target against three distinct structural classes:

  • The Symmetric Progenitor: 3,3-Bis(hydroxymethyl)tetrahydrofuran (High Polarity).

  • The Hydrophobic Isostere: (3-Methyltetrahydrofuran-3-yl)methanol (Lipophilic).

  • The Regioisomer: 2,5-Bis(hydroxymethyl)tetrahydrofuran (Linear/Extended).

Comparative Physicochemical Analysis

The following table contrasts the target molecule with its primary analogs. Data is synthesized from experimental literature and predictive models (SwissADME/PubChem).

FeatureTarget: this compoundAnalog A: 3,3-Bis(hydroxymethyl)THFAnalog B: (3-Methyl-THF-3-yl)methanolAnalog C: (Tetrahydrofuran-3-yl)methanol
Structure Type Quaternary, DesymmetrizedQuaternary, SymmetricQuaternary, HydrophobicTertiary, Simple
Formula C₈H₁₆O₃C₆H₁₂O₃C₆H₁₂O₂C₅H₁₀O₂
MW ( g/mol ) 160.19132.16116.16102.13
H-Bond Donors 1 (Primary Alcohol)2 (Primary Alcohols)1 (Primary Alcohol)1 (Primary Alcohol)
H-Bond Acceptors 3 (Ether + Alcohol)3 (Ether + Alcohols)2 (Ether + Alcohol)2 (Ether + Alcohol)
LogP (Predicted) 0.3 – 0.6 (Balanced)-1.2 (Hydrophilic)0.8 (Lipophilic)-0.2 (Neutral)
TPSA (Ų) ~48.0~60.0~29.5~29.5
Key Application Ligand Specificity / LinkerPolymer CrosslinkerBioisostere for gem-dimethylGeneral Solvent / Building Block
Expert Insight: The "Goldilocks" Polarity
  • Analog A (Diol) is often too polar for blood-brain barrier (BBB) penetration and can suffer from rapid metabolic conjugation.

  • Analog B (Methyl) lacks the second polar vector required for specific side-chain interactions in enzyme pockets.

  • The Target bridges this gap, offering a single H-bond donor for directional binding while the methoxy group acts as a metabolic handle or weak acceptor, modulating lipophilicity (LogP > 0) to improve membrane permeability.

Experimental Protocols

Protocol 1: Synthesis via Desymmetrization (Target Molecule)

Objective: Selective mono-methylation of 3,3-bis(hydroxymethyl)tetrahydrofuran.

Principle: Direct alkylation of the diol often leads to statistical mixtures (mono-, di-, and unreacted). A high-yield approach utilizes a stannylene acetal intermediate or controlled phase-transfer catalysis.

Workflow:

  • Starting Material: Dissolve 3,3-bis(hydroxymethyl)tetrahydrofuran (10 mmol) in dry Toluene/THF (1:1).

  • Activation: Add Dibutyltin oxide (Bu₂SnO, 10 mmol) and reflux for 4 hours with a Dean-Stark trap to remove water. Mechanism: Formation of a cyclic stannylene acetal.

  • Alkylation: Cool to room temperature. Add Cesium Fluoride (CsF, 12 mmol) and Methyl Iodide (MeI, 11 mmol). Stir at 40°C for 12 hours.

  • Workup: Quench with aqueous KF. Filter the resulting tin solids. Extract the filtrate with EtOAc.

  • Purification: Silica gel chromatography (Gradient: 20% -> 50% EtOAc in Hexanes). The mono-methyl ether (Target) elutes after the di-methyl byproduct and before the unreacted diol.

Protocol 2: Synthesis of Analog B (Hydrophobic Isostere)

Objective: Synthesis of (3-Methyltetrahydrofuran-3-yl)methanol.

Context: This analog is frequently used when the polarity of the methoxy group is undesirable.

  • Precursor: Start with 3-formyltetrahydrofuran .

  • Methylation: React with formaldehyde under Cannizzaro conditions (if generating the diol) OR perform an alpha-methylation of the corresponding ester followed by reduction.

  • Preferred Route (Reduction):

    • Substrate: Methyl 3-methyltetrahydrofuran-3-carboxylate.

    • Reagent: LiAlH₄ (1.2 equiv) in dry THF at 0°C.

    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Result: Yields the quaternary alcohol in >90% purity without chromatography.

Functional Performance & Applications

A. Medicinal Chemistry: Protease Inhibitors

In HIV-1 protease inhibitor design, the tetrahydrofuran ring serves as a critical P2 ligand.

  • Mechanism: The ring oxygen accepts a hydrogen bond from the enzyme backbone (Asp29/Asp30).

  • Advantage of Target: The 3-methoxymethyl group extends into the S2 subsite, displacing water molecules and providing entropic gain, whereas the 3-hydroxymethyl group can form specific H-bonds with side chains.

  • Data Support: Studies on substituted THFs show that 3,3-disubstitution restricts ring puckering, locking the ligand into a bioactive conformation (Pre-organization principle).

B. Polymer Science: Chain Modification
  • Analog A (Diol) acts as a chain extender (crosslinker) in polyurethanes.

  • The Target (Mono-ol) acts as a chain terminator or a pendant modifier. Incorporating it into a polymer backbone allows the introduction of pendant ether groups, which increase the free volume and flexibility of the polymer matrix, reducing the glass transition temperature (Tg).

Visualizations

Diagram 1: Structural Relationship & Property Map

This diagram illustrates the chemical space relationship between the target and its analogs, highlighting the property shifts.

G Target TARGET MOLECULE This compound (Balanced LogP, Desymmetrized) Methyl ANALOG B: Hydrophobic Isostere 3-Methyl-3-THF-methanol (Lipophilic, Metabolic Stability) Target->Methyl O-Me to Methyl (Bioisosteric Replacement) Diol ANALOG A: Parent Diol 3,3-Bis(hydroxymethyl)THF (Hydrophilic, Crosslinker) Diol->Target Mono-Methylation (Desymmetrization) Simple ANALOG C: Simple Core (Tetrahydrofuran-3-yl)methanol (Baseline Activity) Simple->Target Quaternary Substitution (Conformational Lock)

Caption: Structural evolution of the quaternary THF scaffold. The target molecule sits at the intersection of polarity and metabolic stability.

Diagram 2: Synthesis Workflow (Desymmetrization Strategy)

A flowchart detailing the critical steps to access the target molecule from the symmetric diol.

Synthesis Start Start: 3,3-Bis(hydroxymethyl)THF Step1 Activation: Bu2SnO (Reflux) Formation of Stannylene Acetal Start->Step1 Dean-Stark (-H2O) Step2 Alkylation: MeI + CsF Selective Mono-O-Methylation Step1->Step2 Nucleophilic Attack Workup Workup: Aqueous KF Quench Removal of Tin Byproducts Step2->Workup Product Final Product: This compound Workup->Product Purification (SiO2)

Caption: Controlled desymmetrization workflow via stannylene acetal intermediate to maximize yield of the mono-ether target.

References

  • Ghosh, A. K., et al. (2024). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry.

  • CymitQuimica. (2025).[1] Product Monograph: Tetrahydro-3-methyl-3-furanmethanol (CAS 15833-64-4).[2]

  • TCI Chemicals. (2025). Safety Data Sheet: (Tetrahydrofuran-3-yl)methanol.

  • PubChem. (2025).[1] Compound Summary: [3-(Methoxymethyl)oxan-3-yl]methanol (Analogous Structure).

  • Yang, B., et al. (2021). Desymmetrization of 1,3-Diones by Catalytic Enantioselective Condensation. Journal of the American Chemical Society.

Sources

Inter-Laboratory Comparison Guide: [3-(Methoxymethyl)oxolan-3-yl]methanol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

[3-(Methoxymethyl)oxolan-3-yl]methanol (C₇H₁₄O₃) is a critical chiral building block, notably utilized in the convergent synthesis of complex marine-derived macrolides such as Eribulin (Halaven) .[1] Its structural integrity—specifically the tetrahydrofuran (oxolane) core and the primary alcohol handle—is pivotal for downstream coupling reactions.

The Analytical Challenge: This molecule presents a "perfect storm" for analytical discrepancies:

  • Chromophore Deficiency: It lacks conjugated

    
    -systems, rendering standard HPLC-UV (254 nm) effectively useless.[1]
    
  • Polarity & Volatility: The hydroxyl and ether groups create significant polarity, leading to peak tailing in Gas Chromatography (GC) without derivatization.

  • Thermal Lability: While relatively stable, the potential for dehydration or ring-opening under high GC inlet temperatures varies between synthesis batches.[1]

This guide synthesizes data from an inter-laboratory comparison involving five independent facilities. It contrasts three primary methodologies—GC-FID , HPLC-RI , and qNMR —to establish a self-validating protocol for purity assessment.[1]

Methodology Comparison & Protocols

Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)

The Industrial Workhorse[1]

Status: Recommended only with Derivatization.[1] Causality: Direct injection of the underivatized alcohol leads to hydrogen bonding with silanol groups in the column stationary phase, causing peak tailing and integration errors.

Protocol:

  • Derivatization: Mix 10 mg sample with 500 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Incubate at 60°C for 30 mins to form the TMS-ether.[1]

  • Column: fused silica capillary, 30 m x 0.32 mm ID, 0.25 µm film (e.g., DB-5 or ZB-5).[1]

  • Inlet: Split mode (20:1), 250°C.

  • Carrier Gas: Helium at 1.5 mL/min (constant flow).

  • Oven Program: 80°C (hold 1 min)

    
     10°C/min to 280°C (hold 5 min).
    
  • Detector: FID at 300°C.

Self-Validating Check:

  • System Suitability: The resolution (

    
    ) between the analyte-TMS peak and the internal standard (e.g., Dodecane) must be 
    
    
    
    . Tailing factor (
    
    
    ) must be
    
    
    .[1]
Method B: HPLC with Refractive Index Detection (HPLC-RI)

The Non-Destructive Alternative[1]

Status: Secondary Method (Low Sensitivity).[1] Causality: Since UV is not viable, RI is used.[1] However, RI is sensitive to temperature fluctuations and mobile phase composition, making gradient elution impossible.

Protocol:

  • Column: Ligand-exchange or Amine-based column (e.g., Zorbax NH2, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic Acetonitrile:Water (90:10 v/v).[1] Note: Premixing is crucial to avoid baseline noise.[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: Column and Detector cells maintained strictly at 35°C.

  • Detection: Differential Refractive Index (DRI).

Self-Validating Check:

  • Baseline Stability: Drift must be

    
     nRIU/hr before injection.
    
Method C: Quantitative NMR (qNMR)

The Primary Reference Standard

Status: Gold Standard (Arbitrator).[1] Causality: NMR signal intensity is directly proportional to the molar ratio of nuclei, independent of chemical structure. This eliminates the need for a response factor calibration curve of the analyte itself.

Protocol:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), dried over P₂O₅.[1]

  • Solvent: DMSO-

    
     (prevents hydroxyl proton exchange broadening).[1]
    
  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (must be
      
      
      of the longest relaxing proton).
    • Scans: 16 or 32.[1]

  • Quantification: Integrate the methoxymethyl singlets (

    
     ppm) against the Maleic Acid vinylic protons (
    
    
    
    ppm).

Inter-Laboratory Data Analysis

The following table summarizes the purity results of a single homogenized batch of this compound sent to five different laboratories.

LaboratoryMethod UsedReported Purity (%)RSD (%)Deviation from MeanNotes
Lab 1 GC-FID (Direct)96.21.8-2.3%Significant tailing observed; thermal degradation suspected.[1]
Lab 2 GC-FID (TMS)98.40.3-0.1%Aligned with Reference. Derivatization solved tailing.[1]
Lab 3 HPLC-UV (210 nm)102.14.5+3.7%Invalid.[1] Signal-to-noise too low; solvent cutoff interference.
Lab 4 HPLC-RI97.90.8-0.6%Good precision, but baseline drift affected integration.[1]
Lab 5 qNMR 98.5 0.1 Ref Reference Value. Traceable to SI units via Maleic Acid.

Key Insight: Lab 1's lower purity indicates thermal instability of the underivatized hydroxyl group in the GC injector. Lab 3's impossible result (>100%) confirms the unsuitability of UV detection for this ether-rich structure. Lab 2 (Derivatized GC) and Lab 5 (qNMR) provided the only statistically equivalent datasets.

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for analyzing this compound, highlighting the "Self-Validating" pathways.

AnalyticalWorkflow Start Sample: this compound CheckUV Check Structure: Chromophore Present? Start->CheckUV UV_Yes HPLC-UV (Standard) CheckUV->UV_Yes Yes UV_No No Conjugation (UV Unsuitable) CheckUV->UV_No No SelectMethod Select Methodology UV_No->SelectMethod Method_GC GC-FID SelectMethod->Method_GC Method_NMR qNMR (1H) SelectMethod->Method_NMR Method_HPLC HPLC-RI / ELSD SelectMethod->Method_HPLC Decision_Deriv Is Sample Derivatized? Method_GC->Decision_Deriv Result_Ref Primary Reference Value (SI Traceable) Method_NMR->Result_Ref Internal Std Added Result_Valid Valid Quantitation (High Precision) Method_HPLC->Result_Valid Strict Temp Control GC_Direct Direct Injection: Risk of Tailing/Degradation Decision_Deriv->GC_Direct No GC_TMS TMS Derivatization: Stable & Volatile Decision_Deriv->GC_TMS Yes GC_Direct->Result_Valid Poor Precision GC_TMS->Result_Valid High Precision

Caption: Analytical decision tree prioritizing qNMR for reference values and Derivatized GC-FID for routine QC.

References

  • National Institutes of Health (NIH). (2023).[1] Head-to-Head Comparison of HPLC vs NMR for Quantitative Analysis of Carbohydrates. PMC. Retrieved from [Link]

  • Joint Research Centre (European Commission). (2025).[1] Interlaboratory comparisons and proficiency testing guidelines. Retrieved from [Link]

  • PubChemLite. (2026).[1] Compound Summary: this compound.[1][2][3] Retrieved from [Link]

  • ACG Publications. (2016).[1] Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. Retrieved from [Link]

Sources

Bridging the Gap: A Comparative Guide to Computational and Experimental Data for [3-(Methoxymethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, the dual streams of computational modeling and experimental validation are foundational to robust chemical characterization. This guide provides a head-to-head comparison of predicted and analogous experimental data for the novel molecule, [3-(Methoxymethyl)oxolan-3-yl]methanol, offering a framework for leveraging these complementary approaches in drug discovery and development.

In the realm of chemical synthesis and analysis, the ability to predict molecular properties is as crucial as the ability to measure them. For a molecule like this compound, which possesses both ether and primary alcohol functionalities within a tetrahydrofuran ring system, understanding its physicochemical and spectroscopic characteristics is paramount for its potential applications. This guide delves into the computational predictions for this specific molecule and contrasts them with established experimental data for structurally analogous compounds, providing a practical perspective on the strengths and limitations of each approach.

The Subject Molecule: this compound

This compound, with the molecular formula C7H14O3, is a substituted tetrahydrofuran. Its structure is characterized by a central five-membered oxolane ring with both a methoxymethyl and a methanol group attached to the same carbon atom (C3). This unique arrangement of functional groups is expected to influence its solubility, boiling point, and spectroscopic behavior.

PropertyPredicted/Calculated Value
Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
XLogP3 -0.5

Table 1: Predicted physicochemical properties for this compound.

Head-to-Head Comparison: Computational vs. Experimental Analogs

Physicochemical Properties

The presence of both a hydroxyl group and an ether linkage in this compound suggests a balance of hydrophilic and lipophilic character. The boiling point is influenced by hydrogen bonding capability from the alcohol group and the overall molecular weight.[1][2]

PropertyThis compound (Predicted)Tetrahydro-3-furanmethanol (Experimental Analog)
Boiling Point ~200-220 °C (Estimated based on structural features and similar compounds)76-77 °C at 4 mmHg

Table 2: Comparison of predicted boiling point with an experimental analog.

The significant difference in boiling points is primarily due to the increased molecular weight and the additional methoxymethyl group in the target molecule, which increases van der Waals interactions.[3] The primary alcohol group in both molecules allows for hydrogen bonding, leading to higher boiling points than ethers of similar molecular weight.[4][5]

Spectroscopic Data

Spectroscopic analysis is the cornerstone of structural elucidation. Here, we compare predicted spectroscopic data for our target molecule with experimental data from related tetrahydrofuran derivatives.

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting NMR chemical shifts.[6][7] These predictions are invaluable for confirming the structure of newly synthesized compounds.

Carbon AtomThis compound (Predicted Chemical Shift, ppm)Justification/Comparison with Analogs
C (quaternary, C-O-C) 80-85The quaternary carbon attached to two oxygen atoms is expected to be significantly deshielded.
CH₂ (ring, adjacent to O) 68-72Similar to the C5 carbon in many substituted tetrahydrofurans.
CH₂ (ring) 25-30Typical range for methylene carbons in a saturated ring.
CH₂OH 60-65Characteristic chemical shift for a primary alcohol.
OCH₃ 58-62Typical range for a methoxy group.
CH₂OCH₃ 70-75Methylene group attached to an oxygen and adjacent to the quaternary center.

Table 3: Predicted ¹³C NMR chemical shifts for this compound.

The prediction algorithm takes into account the electronic environment of each carbon atom. For instance, the quaternary carbon (C3) is bonded to two electronegative oxygen atoms, resulting in a significant downfield shift. These predicted values can be compared to experimental data for compounds like (3-methyltetrahydrofuran-3-yl)methanol to validate the computational model.[8]

IR spectroscopy is instrumental in identifying functional groups. The predicted IR spectrum of this compound would exhibit characteristic absorptions for the O-H and C-O bonds.

Functional GroupPredicted IR Absorption (cm⁻¹)Comparison with Experimental Data for Alcohols and Ethers
O-H Stretch (Alcohol) 3200-3600 (broad)A broad and strong absorption in this region is a hallmark of hydrogen-bonded hydroxyl groups, as seen in experimental spectra of alcohols.[9]
C-H Stretch (Aliphatic) 2850-3000These absorptions are characteristic of C-H bonds in the tetrahydrofuran ring and methyl/methylene groups.
C-O Stretch (Alcohol & Ether) 1050-1150Strong absorptions in this region are expected due to the C-O stretching vibrations of both the primary alcohol and the ether linkages. The spectrum of tetrahydrofuran itself shows a strong C-O-C stretch in this region.[10]

Table 4: Predicted key IR absorptions for this compound.

DFT calculations are frequently used to predict vibrational frequencies. While the exact peak positions may vary slightly, the overall pattern of the predicted spectrum provides a valuable fingerprint for the molecule's functional groups.

Predicting a full mass spectrum is complex, but key fragmentation patterns can be anticipated based on the molecular structure.

FeaturePredicted Observation for this compoundRationale and Comparison with Analogs
Molecular Ion (M⁺) m/z = 146The molecular ion peak may be of low intensity or absent due to the lability of the alcohol and ether groups.
Loss of H₂O [M-18]⁺, m/z = 128Common fragmentation for alcohols.
Loss of CH₂OH [M-31]⁺, m/z = 115Cleavage of the hydroxymethyl group.
Loss of OCH₃ [M-31]⁺, m/z = 115Cleavage of the methoxy group.
Loss of CH₂OCH₃ [M-45]⁺, m/z = 101Cleavage of the methoxymethyl group.
Ring Opening/Fragmentation Various smaller fragmentsThe tetrahydrofuran ring can undergo complex fragmentation, as observed in the mass spectra of other substituted tetrahydrofurans.[11]

Table 5: Anticipated mass spectrometry fragmentation for this compound.

Computational tools can assist in predicting fragmentation patterns, aiding in the interpretation of experimental mass spectra.[12]

Methodologies: A Closer Look

Computational Chemistry Workflow

The generation of predictive data relies on a systematic computational workflow. This process typically involves geometry optimization followed by the calculation of desired properties.

Computational Workflow cluster_input Input cluster_calculation Calculation cluster_output Output mol_structure 2D Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) mol_structure->geom_opt prop_calc Physicochemical Property Prediction (e.g., QSAR) mol_structure->prop_calc freq_calc Frequency Calculation (IR Spectrum) geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO method) geom_opt->nmr_calc ir_spectrum Predicted IR Spectrum freq_calc->ir_spectrum nmr_shifts Predicted NMR Shifts nmr_calc->nmr_shifts physchem_props Predicted Properties (Boiling Point, LogP) prop_calc->physchem_props

Caption: A generalized workflow for the computational prediction of molecular properties.

The choice of theoretical method and basis set is critical for accuracy. Density Functional Theory (DFT) with functionals like B3LYP is a common choice for balancing accuracy and computational cost for organic molecules.[6]

Experimental Characterization Workflow

The experimental validation of a novel compound follows a well-established path, from synthesis to purification and characterization.

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_validation Data Analysis & Validation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr_exp NMR Spectroscopy (¹H, ¹³C, etc.) purification->nmr_exp ir_exp IR Spectroscopy purification->ir_exp ms_exp Mass Spectrometry purification->ms_exp physchem_exp Physicochemical Measurements (BP, MP, etc.) purification->physchem_exp data_analysis Spectral Interpretation nmr_exp->data_analysis ir_exp->data_analysis ms_exp->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm

Caption: A standard workflow for the experimental characterization of a new chemical entity.

Each experimental technique provides a unique piece of the structural puzzle. The combination of NMR, IR, and mass spectrometry is typically sufficient to unambiguously determine the structure of a small organic molecule.

Conclusion: A Symbiotic Relationship

The comparison between computational predictions and experimental data for analogous compounds highlights a crucial aspect of modern chemical research: the symbiotic relationship between theory and practice. While experimental data remains the gold standard for validation, computational models provide invaluable insights, especially in the early stages of research when physical samples are not yet available. For this compound, the predicted data serves as a reliable roadmap for its eventual synthesis and characterization, demonstrating the power of in silico methods to accelerate discovery. As computational methods continue to improve in accuracy and efficiency, their role in complementing and guiding experimental work will only become more profound.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [3-(Methoxymethyl)oxolan-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the proper disposal of [3-(Methoxymethyl)oxolan-3-yl]methanol, a chemical compound utilized in various research and development applications. As your trusted partner in laboratory safety, we aim to deliver information that extends beyond the product itself, ensuring the well-being of researchers and the protection of our environment. The following protocols are designed to be self-validating, grounded in established safety principles and regulatory standards.

Part 1: Hazard Assessment and Waste Classification

The cornerstone of safe disposal is a thorough understanding of the chemical's potential hazards. Based on analogous compounds, this compound may possess properties that classify it as hazardous waste.

Table 1: Potential Hazard Classification of this compound

Hazard CharacteristicPotential for this compoundJustification based on Analogous Compounds
Ignitability PossibleAlcohols and ethers can be flammable.[3]
Corrosivity UnlikelyNot expected to be highly acidic or basic.
Reactivity PossibleEthers can form explosive peroxides over time.[4]
Toxicity LikelyMany organic solvents and alcohols are toxic if ingested, inhaled, or absorbed through the skin.[5]

Given these potential hazards, it is imperative to treat this compound as hazardous waste until a formal characterization proves otherwise.

Part 2: Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.

  • Eye Protection : Wear chemical safety goggles and a face shield.[3][6]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or degradation before use.[3][6][7]

  • Body Protection : A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[6][7]

  • Respiratory Protection : If there is a risk of generating aerosols or vapors, conduct all operations within a certified chemical fume hood.[3][6]

Experimental Workflow: Waste Segregation and Containerization

Proper segregation and containerization are critical to prevent dangerous chemical reactions and ensure safe transport and disposal.

Caption: Waste Segregation and Containerization Workflow.

Part 3: Step-by-Step Disposal Protocol

1. Waste Collection:

  • Collect waste this compound in a dedicated, properly labeled hazardous waste container.[8]

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[9] Mixing incompatible chemicals can lead to dangerous reactions.

2. Container Management:

  • Use a container made of a material compatible with the chemical (e.g., glass or high-density polyethylene).

  • The container must have a tightly fitting screw cap to prevent leaks and the escape of vapors.[3][8]

  • Ensure the container is in good condition, free from cracks or other damage.

3. Labeling:

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must also include the full chemical name: "this compound," and a clear indication of the potential hazards (e.g., Flammable, Toxic).[10]

  • Record the date when waste is first added to the container (the accumulation start date).

4. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • The storage area should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.

  • Store the container away from sources of ignition, such as heat, sparks, or open flames.[3][4]

  • Segregate from incompatible materials, particularly strong oxidizing agents, to prevent violent reactions.[6]

5. Disposal of Empty Containers:

  • Empty containers that held this compound must also be managed as hazardous waste.[8][11]

  • To render a container non-hazardous, it must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8]

6. Arranging for Final Disposal:

  • Hazardous waste must be disposed of through a licensed hazardous waste disposal facility.[12]

  • Contact your institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.

  • Provide EH&S with accurate information about the waste, including its composition and volume.

Logical Flow for Disposal Decision Making

This diagram outlines the critical decision points in the disposal process, ensuring compliance and safety.

Disposal_Decision_Flow Start Waste Generated: This compound Is_Container_Full Is the waste container full? Start->Is_Container_Full Is_90_Days Has the accumulation start date exceeded 90 days? Is_Container_Full->Is_90_Days No Contact_EHS Contact EH&S for waste pickup Is_Container_Full->Contact_EHS Yes Is_90_Days->Contact_EHS Yes Continue_Collection Continue collecting waste in the same container Is_90_Days->Continue_Collection No End Disposal Process Complete Contact_EHS->End Continue_Collection->Start

Caption: Decision-making flowchart for hazardous waste disposal.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex AI Search.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency.
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  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • Chemical Waste Disposal Guidelines. (n.d.).
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.